1,2,3,4-Cyclobutanetetracarboxylic acid
描述
Structure
3D Structure
属性
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC102999 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid, a valuable building block in polymer chemistry and materials science. The primary and most established method for this synthesis involves a two-step process commencing with the photodimerization of maleic anhydride to yield cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is subsequently hydrolyzed to the desired tetracarboxylic acid. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with this synthetic route.
Synthetic Pathway Overview
The synthesis proceeds via a [2+2] photocycloaddition reaction, a cornerstone of photochemistry. In this process, two molecules of maleic anhydride undergo a cycloaddition upon exposure to ultraviolet (UV) light, forming a cyclobutane ring. This intermediate, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, is then subjected to hydrolysis to afford the final product, this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are outlined below. These protocols are based on established procedures and offer variations in reaction conditions.
Step 1: Photodimerization of Maleic Anhydride
The formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride is achieved through the irradiation of a maleic anhydride solution. The choice of solvent and light source can influence the reaction efficiency and yield.
Protocol 1: Using a High-Pressure Mercury Lamp in Ethyl Acetate
-
Reaction Setup: In a photoreactor equipped with a high-pressure mercury lamp, a stirrer, and a cooling system, dissolve 10 g of maleic anhydride in 100 g of ethyl acetate.[1]
-
Photoreaction: While maintaining the reaction temperature at 5°C and under a nitrogen atmosphere, irradiate the solution with the high-pressure mercury lamp (output optical power: 15W) for 6 hours.[1]
-
Isolation and Purification: The product precipitates out of the solution during the reaction. After the irradiation period, filter the reaction mixture by suction and dry the collected solid to obtain cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[1]
Protocol 2: Using LED Cold Ultraviolet Light in Diethyl Carbonate
-
Reaction Setup: To a photoreactor protected by nitrogen, add 10 g of maleic anhydride and 100 g of diethyl carbonate.[1]
-
Photoreaction: Control the reaction temperature at 5°C and irradiate the solution with an LED cold ultraviolet light (wavelength: 365 nm, output light power: 100 mW) for 200 hours.[1]
-
Isolation and Purification: The product is isolated by suction filtration of the reaction mixture, followed by drying.[1]
Step 2: Hydrolysis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
The dianhydride intermediate is converted to the final tetracarboxylic acid through hydrolysis. While this is a straightforward reaction, the following protocol is based on the hydrolysis of a similar precursor, the tetramethyl ester, and can be adapted.
Adapted Protocol for Hydrolysis:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, suspend the cyclobutane-1,2,3,4-tetracarboxylic dianhydride obtained from Step 1 in water.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours until the solid has completely dissolved, indicating the formation of the tetracarboxylic acid. The reaction can be monitored by techniques such as thin-layer chromatography.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The this compound can be isolated by concentration of the solution and subsequent crystallization. The resulting white, sheet-like crystals can be collected by filtration and dried under reduced pressure.
Quantitative Data
The following tables summarize the quantitative data reported for the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride and its subsequent hydrolysis product.
Table 1: Reaction Conditions and Yields for the Photodimerization of Maleic Anhydride
| Protocol | Light Source | Solvent | Reactant Mass (g) | Solvent Mass (g) | Temperature (°C) | Time (h) | Product Mass (g) | Yield (%) | Purity (%) |
| 1[1] | High-Pressure Hg Lamp (15W) | Ethyl Acetate | 10 | 100 | 5 | 6 | 3.4 | 32.8 | 96.5 |
| 2[1] | LED Cold UV (365nm, 100mW) | Diethyl Carbonate | 10 | 100 | 5 | 200 | 7.8 | 76.5 | 98.1 |
| 3[1] | LED Cold UV (300nm, 100mW) | Diethyl Carbonate | 10 | 50 | -5 | 100 | 3.8 | 37.5 | 98.6 |
| 4[1] | LED Cold UV (400nm, 100mW) | Diethyl Carbonate | 10 | 200 | 25 | 300 | 6.7 | 64.6 | 96.4 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride | C₈H₄O₆ | 196.11 | >300 | White solid |
| This compound | C₈H₈O₈ | 232.14 | 239-241[2] | White sheet-like crystals[2] |
Reaction Mechanism and Experimental Workflow
The photodimerization of maleic anhydride proceeds through a well-established photochemical mechanism.
Mechanism of Photodimerization
The reaction is initiated by the photoexcitation of a maleic anhydride molecule to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[3] This excited triplet molecule then reacts with a ground-state maleic anhydride molecule to form a 1,4-diradical intermediate.[3] Subsequent ring closure of this diradical yields the cyclobutane ring of the dianhydride product.[3]
Caption: Mechanism of the [2+2] photodimerization of maleic anhydride.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from maleic anhydride via a [2+2] photocycloaddition followed by hydrolysis is a robust and well-documented method. The choice of reaction conditions, particularly the light source and solvent, for the initial photodimerization step can significantly impact the yield and purity of the intermediate dianhydride. Subsequent hydrolysis provides the desired tetracarboxylic acid, a versatile building block for further chemical synthesis and materials development. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthetic procedure.
References
An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid, a molecule of significant interest due to its rigid cyclobutane core and multiple functional groups. This document details the stereochemical possibilities, available physicochemical data, and insights into the synthesis and characterization of these compounds, which are valuable building blocks in medicinal chemistry and materials science.
Stereoisomerism of this compound
This compound possesses four stereocenters, leading to a number of possible stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the overall symmetry and chirality of each isomer. The cyclobutane ring itself can adopt puckered conformations to alleviate ring strain, which can influence the relative orientations of the substituents.
Based on the relative orientations (cis/trans) of the carboxylic acid groups, there is a debate on the exact number of distinct stereoisomers, with discussions pointing to either four or five possibilities. This ambiguity often arises from how rotational and mirror image isomers are classified.
Physicochemical Properties
Detailed experimental data for each individual stereoisomer of this compound is not extensively available in the public domain. However, general properties for the compound (as a likely mixture of isomers) and specific data for some derivatives have been reported.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₈ | [1] |
| Molecular Weight | 232.14 g/mol | [1][2] |
| Melting Point | 242 °C (decomposes) | [2] |
| Solubility | Soluble in methanol (10 mg/mL) | [2] |
Crystallographic Data
A crystal structure for the tetramethyl ester of the cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid has been determined, revealing a planar cyclobutane ring.[3] The C-C bond lengths in the ring were found to be 1.572 ± 0.005 Å and 1.541 ± 0.004 Å.[3]
Additionally, a crystal structure for a dihydrate of this compound is available in the Crystallography Open Database (COD) under the number 1505446.[4] This structure is in the P 1 21/c 1 space group with unit cell dimensions of a = 6.081 Å, b = 15.034 Å, and c = 12.304 Å.[4]
Experimental Protocols
Detailed, publicly available experimental protocols for the stereoselective synthesis and separation of each individual stereoisomer of this compound are limited. However, general synthetic strategies for related cyclobutane derivatives and separation techniques for stereoisomers can be adapted.
Synthesis:
The synthesis of cyclobutane derivatives can be achieved through various methods, including:
-
[2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions are common methods for forming cyclobutane rings.[5][6]
-
Ring Contraction: The synthesis of substituted cyclobutanes can be achieved through the contraction of larger rings like pyrrolidines.[5]
-
Intramolecular Wittig Reaction: This method can be used to form cyclobutene derivatives which can then be further functionalized.[7][8]
Separation of Stereoisomers:
The separation of a mixture of stereoisomers is a critical step to obtaining pure compounds for characterization and biological testing.
-
Chromatography: Diastereomers can often be separated by standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[9]
-
Chiral Chromatography: For the separation of enantiomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[10][11][12] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[10][12]
-
Derivatization: In some cases, a mixture of enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography. The chiral auxiliary can then be removed to yield the pure enantiomers.
A general workflow for the separation of stereoisomers is presented below.
Relevance in Drug Development and Signaling Pathways
While specific studies on the biological activity of this compound stereoisomers are not abundant, the cyclobutane motif is of growing interest in medicinal chemistry. The rigid nature of the cyclobutane ring can be used to create conformationally constrained analogues of known drugs, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[13]
Cyclobutane-containing compounds have been investigated for a variety of biological activities, including their use as cell-penetrating peptides for drug delivery and as potential therapeutic agents.[14][15][16] The incorporation of cyclobutane rings into drug candidates has been explored for various therapeutic areas, including autoimmune diseases and oncology.[13] The multiple carboxylic acid groups of this compound offer numerous points for derivatization, making it a versatile scaffold for the synthesis of compound libraries for drug screening.
The logical relationship between the different types of stereoisomers is depicted in the following diagram.
References
- 1. This compound | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl (Z,Z)-Buta-1,3-diene-1,2,3,4-tetracarboxylates - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
The [2+2] Photocycloaddition: A Technical Guide to Cyclobutane Synthesis for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The photochemical [2+2] cycloaddition stands as a powerful and versatile tool in the synthetic chemist's arsenal, offering a direct and efficient pathway to the construction of cyclobutane rings. This four-membered carbocycle is a key structural motif in a multitude of biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of this fascinating photochemical reaction, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery.
Core Principles: Mechanism and Stereoselectivity
The photochemical [2+2] cycloaddition is a pericyclic reaction initiated by the absorption of light by an alkene, leading to the formation of a cyclobutane ring through the combination of two double bonds. The reaction typically proceeds through the excitation of one of the reacting alkenes to its first triplet excited state (T1), which then interacts with a ground-state alkene.
The mechanism of the enone-alkene [2+2] photocycloaddition, a widely utilized variant, is proposed to initiate with the photoexcitation of the enone to a singlet excited state (S1).[1] This short-lived species rapidly undergoes intersystem crossing to the more stable triplet state (T1).[1] The triplet-excited enone then forms an exciplex with a ground-state alkene, leading to a triplet 1,4-diradical intermediate.[1][2] Subsequent spin inversion to a singlet diradical allows for ring closure to form the cyclobutane product.[1] An alternative mechanism involving the formation of a radical cation and a radical anion after intersystem crossing has also been proposed.[1]
Figure 1. General Mechanism of Enone [2+2] Photocycloaddition
The stereochemical outcome of the [2+2] photocycloaddition is a critical aspect, often influenced by the stability of the 1,4-diradical intermediate and steric interactions between the substituents on the reacting alkenes. For cyclic enones, competitive cis-trans isomerization is suppressed, leading to more stereoselective outcomes.[1] The regioselectivity, leading to either "head-to-head" or "head-to-tail" products, is governed by both steric and electronic factors of the interacting molecules.
Quantitative Data Summary
The efficiency and selectivity of photochemical [2+2] cycloaddition reactions are paramount for their application in synthesis. The following tables summarize key quantitative data from the literature for various reaction systems.
Table 1: Diastereoselectivity in Photochemical [2+2] Cycloaddition of Chiral Cyclic Enones
| Entry | Chiral Enone | Alkene | Additive | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | 3a | Ethylene | None | - | Not Observed | [3] |
| 2 | 3a | Ethylene | CTAB (in H₂O) | 45 | 30 | [3] |
| 3 | 3a | Ethylene | 1-Propanol (3 vol% in H₂O) | 60 | 45 | [3] |
| 4 | 3b | Ethylene | None | - | Not Observed | [3] |
| 5 | 3b | Ethylene | CTAB (in H₂O) | 55 | 50 | [3] |
| 6 | 3b | Ethylene | 1-Propanol (3 vol% in H₂O) | 70 | 60 | [3] |
Table 2: Enantioselective Photochemical [2+2] Cycloaddition of 2(1H)-Quinolones with Alkenes
| Entry | Quinolone | Alkene | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 2(1H)-Quinolone | Vinyl Acetate | Chiral Thioxanthone (10) | 85 | 88 | [4][5] |
| 2 | 2(1H)-Quinolone | Acrylonitrile | Chiral Thioxanthone (10) | 92 | 95 | [4][5] |
| 3 | 6-Chloro-2(1H)-quinolone | Vinyl Acetate | Chiral Thioxanthone (10) | 78 | 90 | [4][5] |
| 4 | 6-Chloro-2(1H)-quinolone | Acrylonitrile | Chiral Thioxanthone (10) | 88 | 94 | [4][5] |
Table 3: Quantum Yields for Selected Photochemical [2+2] Cycloaddition Reactions
| Reactants | Conditions | Quantum Yield (Φ) | Reference |
| Cyclohex-2-enone derivative (4a) | Direct excitation (λ = 368 nm) | 0.321 ± 0.034 | [6] |
| Cyclohex-2-enone derivative (4a) | Sensitized (λ = 382 nm) | 0.316 ± 0.011 | [6] |
| Cyclohex-2-enone derivative (4a) with chiral catalyst | λ = 424 nm | ~0.003 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of photochemical [2+2] cycloadditions.
General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
In a glass vial, the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol) are dissolved in CH₂Cl₂ (2.0 mL). The vial is sealed with a rubber septum and purged with an inert gas such as argon for at least 15 minutes to remove oxygen, which can quench the triplet excited state. The reaction mixture is then stirred and irradiated with a UVA LED lamp (e.g., Kessil PR160L, 370 nm) under an argon atmosphere for 16–70 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the desired product is purified by column chromatography on silica gel (e.g., petroleum ether/EtOAc as eluent).
General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides using a Photosensitizer
In a glass vial, the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and a photosensitizer such as thioxanthone (20 mol %, 0.04 mmol, 9 mg) are dissolved in CH₂Cl₂ (2 mL). The vial is sealed and purged with argon. The reaction mixture is then stirred and irradiated with a blue LED lamp (e.g., Kessil PR160L, 440 nm) for 16 hours. After completion, the solvent is evaporated, and the product is purified by column chromatography.[7]
Figure 2. Experimental Workflow for Photochemical [2+2] Cycloaddition
Applications in Drug Development
The cyclobutane motif is present in a wide array of natural products and synthetic molecules with significant biological activities. The photochemical [2+2] cycloaddition has been instrumental in the synthesis of these complex structures.
For instance, the intramolecular [2+2] cycloaddition has been employed in the synthesis of 2,4-methanopyrrolidines, a class of compounds with higher hydrophilicity than traditional pyrrolidines, making them attractive scaffolds in medicinal chemistry.[8] This approach has been scaled to kilogram quantities, demonstrating its industrial applicability.[8] Furthermore, this reaction has been a key step in the synthesis of various natural products and their analogues, including anti-inflammatory agents and poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9]
The ability to construct strained four-membered rings with high stereocontrol makes the photochemical [2+2] cycloaddition a valuable strategy for accessing novel chemical space in drug discovery programs. The resulting cyclobutanes can serve as versatile intermediates for further transformations, leveraging their inherent ring strain to undergo ring-opening or rearrangement reactions to generate diverse molecular architectures.
Figure 3. Role of [2+2] Cycloaddition in Drug Discovery
Conclusion
The photochemical [2+2] cycloaddition is a cornerstone of modern synthetic organic chemistry, providing an efficient and often highly stereoselective route to cyclobutane-containing molecules. Its application in the synthesis of complex natural products and pharmacologically active compounds underscores its significance in drug discovery and development. As researchers continue to develop more efficient and selective catalytic systems, including the use of visible light and novel photosensitizers, the utility of this powerful transformation is poised to expand even further, enabling the creation of novel molecular architectures with therapeutic potential.
References
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [2 + 2] photocycloadditions in the synthesis of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Cyclobutanetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-cyclobutanetetracarboxylic acid. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its spectral properties in clearly structured tables. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction
This compound (CBTA) is a versatile organic compound with a unique strained-ring structure and multiple carboxylic acid functionalities. This structure makes it a valuable building block in the synthesis of various polymers, metal-organic frameworks (MOFs), and as a cross-linking agent. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for predicting its behavior in chemical reactions. This guide details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.
Synthesis of this compound via Photodimerization
This compound can be synthesized via the [2+2] photocycloaddition of maleic acid or its anhydride. The following protocol is a representative method.
Materials:
-
Maleic anhydride
-
Ethyl acetate (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (for hydrolysis if starting from ester)
-
High-pressure mercury lamp or UV photoreactor (e.g., with 254 nm UV-C light)[1]
-
Quartz reaction vessel
-
Stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
A solution of maleic anhydride in a suitable solvent like ethyl acetate is prepared in a quartz photoreactor.
-
The solution is irradiated with UV light (e.g., from a high-pressure mercury lamp) for a specified period (e.g., 24 hours) with continuous stirring. The reaction product, a cyclobutane derivative, often precipitates out of the solution.
-
The solid product is collected by filtration and dried. This intermediate is the dianhydride.
-
To obtain the tetracarboxylic acid, the dianhydride is hydrolyzed. This can be achieved by heating the dianhydride in the presence of water. If the photodimerization is performed on a maleate ester, the resulting tetraester is hydrolyzed using an acid catalyst, such as hydrochloric acid, by heating the mixture for several hours.
-
After hydrolysis, the solution is cooled, and the this compound crystallizes out.
-
The crystals are collected by filtration, washed with cold deionized water, and dried under vacuum.
References
physical and chemical properties of 1,2,3,4-cyclobutanetetracarboxylic acid
An In-depth Technical Guide on 1,2,3,4-Cyclobutanetetracarboxylic Acid
Introduction
This compound is a cyclic organic compound with the chemical formula C₈H₈O₈[1][2]. Its structure features a four-membered cyclobutane ring with a carboxylic acid group attached to each carbon atom. This polyfunctional nature makes it a significant building block in organic synthesis, particularly in the preparation of polymers like polyimides and in the field of coordination chemistry for forming metal-organic frameworks[3][4]. The stereochemistry of this molecule is complex, leading to several possible stereoisomers[5][6]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its chemical reactivity.
Chemical and Physical Properties
The properties of this compound are summarized below. It is typically an off-white solid with limited solubility in water but is soluble in methanol[3][7][8][9].
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 53159-92-5 | [1][3][7] |
| Molecular Formula | C₈H₈O₈ | [1][2][7] |
| Molecular Weight | 232.14 g/mol | [1][7] |
| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [1] |
| InChI Key | CURBACXRQKTCKZ-UHFFFAOYSA-N | [7][9] |
| SMILES String | OC(=O)C1C(C(C1C(O)=O)C(O)=O)C(O)=O | [7][9] |
| Topological Polar Surface Area | 149 Ų | [1][8] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 242 °C (decomposes) | [3][8][9] |
| Boiling Point (Predicted) | 439.2 ± 45.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.934 ± 0.06 g/cm³ | [3][8] |
| Solubility | Methanol: 10 mg/mL (clear, colorless to light yellow solution) | [3][8][9] |
| pKa (Predicted) | 3.03 ± 0.70 | |
| Appearance | Off-White Solid | [3] |
Stereochemistry
This compound has four chiral centers, which are the four carbon atoms of the cyclobutane ring. This leads to the possibility of multiple stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the specific isomer. There are four possible stereoisomers for this compound, and due to the presence of planes or points of symmetry, none of them are optically active[5][6].
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its four carboxylic acid functional groups.
-
Dehydration to Dianhydride: One of the most important reactions is its dehydration to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride[10][11]. The dianhydride is a key monomer for the synthesis of aliphatic polyimides, which have applications in the electronics industry due to their transparency and low dielectric constants[10].
-
Coordination Chemistry: The multiple carboxylate groups can act as ligands to coordinate with metal ions. For instance, it forms a cobalt(II) complex under hydrothermal conditions[3]. These coordination compounds can have interesting crystal structures and magnetic properties[7][9].
-
Esterification: Like other carboxylic acids, it can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form the corresponding esters[4].
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves a multi-step process starting from dimethyl maleate[10].
-
Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate:
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
-
Protect the reaction with nitrogen.
-
Irradiate the solution with ultraviolet light at 10°C for 20 hours.
-
A white solid of the tetramethyl ester will precipitate.
-
Filter the solid and dry it under reduced pressure at 60°C. The expected yield is approximately 96.5%[10].
-
-
Hydrolysis to this compound:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
-
Heat the mixture to 80°C and maintain the reaction for 20 hours.
-
Cool the reaction to room temperature, then concentrate and dry the product to obtain white, sheet-like crystals of this compound. The expected yield is around 80.0%[10].
-
Caption: Workflow for the synthesis of this compound.
Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
The dianhydride is prepared by the dehydration of the tetracarboxylic acid[10][11].
-
Dehydration Reaction:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of this compound and 60g of acetic anhydride.
-
Heat the mixture to 140°C and allow it to react for 25 hours[10].
-
Alternatively, the reaction can be carried out at 100°C for 24 hours under a nitrogen atmosphere[11].
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate and dry the resulting solid to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride as a white powder. The yield is reported to be around 84.0%[10].
-
Caption: Reaction pathway for the formation of the dianhydride.
Safety Information
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7]. Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[7].
Conclusion
This compound is a versatile chemical compound with a well-defined set of physical and chemical properties. Its ability to be converted into a dianhydride makes it a valuable precursor for high-performance polymers. Furthermore, its structure allows for the formation of complex coordination compounds. The synthetic routes are well-established, enabling its production for research and industrial applications. Understanding its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in scientific and industrial settings.
References
- 1. This compound | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 53159-92-5 [amp.chemicalbook.com]
- 4. Buy this compound | 720-21-8 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. guidechem.com [guidechem.com]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
Crystal Structure of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile building block in crystal engineering and supramolecular chemistry. Its rigid cyclobutane core and multiple carboxylic acid functionalities allow for the construction of complex architectures such as co-crystals and metal-organic frameworks (MOFs), making it a molecule of significant interest in materials science and drug delivery systems.
Crystallographic Data
The crystal structure of the dihydrate of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid has been determined by single-crystal X-ray diffraction.[1] The crystallographic data, sourced from the Crystallography Open Database (COD) under the deposition number 1505446, is summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₈H₁₂O₁₀ |
| Formula Weight | 268.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 6.081 Å |
| b | 15.034 Å |
| c | 12.304 Å |
| α | 90.00° |
| β | 102.928° |
| γ | 90.00° |
| Volume | 1096.5 ų |
| Z | 4 |
| Density (calculated) | 1.623 g/cm³ |
| Residual Factor (R) | 0.0664 |
| Associated Publication | Mei, X.; Liu, S.; Wolf, C. Org. Lett.2007 , 9 (14), 2729–2732. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the photodimerization of maleic anhydride or its derivatives, followed by hydrolysis of the resulting dianhydride.
Step 1: Photodimerization of Maleic Anhydride
A solution of maleic anhydride in a suitable solvent, such as ethyl acetate, is irradiated with UV light (e.g., 300 nm) in a photochemical reactor. The [2+2] cycloaddition reaction leads to the formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The reaction is typically stirred for 24 hours to ensure completion. The resulting white solid product is collected by filtration and dried under vacuum.
Step 2: Hydrolysis to this compound
The cyclobutane-1,2,3,4-tetracarboxylic dianhydride is then hydrolyzed to the corresponding tetracarboxylic acid. This can be achieved by heating the dianhydride in the presence of an acid, such as hydrochloric acid, or by recrystallization from hot water. For instance, the dianhydride can be refluxed with hydrochloric acid for several hours, after which the solution is cooled to room temperature, concentrated, and dried to yield white, sheet-like crystals of this compound.
Single Crystal Growth of this compound Dihydrate
Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.
-
Preparation of a Saturated Solution: A saturated solution of this compound is prepared by dissolving the synthesized powder in deionized water at an elevated temperature (e.g., 60-70 °C) with stirring.
-
Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is transferred to a clean crystallizing dish or beaker, covered with a perforated parafilm to allow for slow evaporation of the solvent.
-
Crystal Formation: The solution is left undisturbed at room temperature. Over a period of several days to a week, colorless, well-formed crystals of the dihydrate will precipitate.
-
Isolation: The crystals are carefully isolated from the mother liquor and dried.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in specific biological signaling pathways, its significance in drug development lies in its role as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). These MOFs can be designed as carriers for targeted drug delivery. The logical relationship is a hierarchical assembly from a simple organic molecule to a complex, functional drug delivery system.
The carboxylic acid groups of this compound can coordinate with metal ions to form porous, crystalline MOFs. The pores of these MOFs can be loaded with drug molecules. The release of the drug can be controlled by the degradation of the MOF structure under specific physiological conditions (e.g., pH changes), allowing for targeted delivery to cancer cells or other diseased tissues.
Visualizations
References
An In-depth Technical Guide to the Discovery and History of Cyclobutane Tetracarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane tetracarboxylic acids, a unique class of cyclic organic compounds, have garnered significant interest in various scientific disciplines, from materials science to medicinal chemistry. Their rigid, well-defined stereochemical structures make them valuable building blocks for the synthesis of complex molecular architectures, including polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, stereochemistry, and applications of cyclobutane tetracarboxylic acids, with a particular focus on their relevance to researchers and professionals in drug development.
A History of Discovery: From Misidentification to Modern Synthesis
The early history of cyclobutane chemistry is marked by extensive research into the synthesis of four-membered rings, a significant challenge for 19th and early 20th-century chemists. Early attempts were often met with rearrangements and the formation of more stable five- or six-membered rings, leading to a period of confusion and mistaken identities in the literature.
The definitive and most widely employed method for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid derivatives emerged with the advent of photochemical reactions. The photodimerization of maleic anhydride and its esters via a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation provided a reliable route to the cyclobutane core.[2][3] This photochemical approach is now the cornerstone of industrial-scale production of 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key monomer in the synthesis of high-performance polyimides.[3][4]
Synthesis of Cyclobutane Tetracarboxylic Acids and Their Derivatives
The primary route to this compound involves a multi-step process starting from the photodimerization of maleic anhydride or its esters.
Photochemical [2+2] Cycloaddition
The key step in the synthesis is the [2+2] cycloaddition of two molecules of maleic anhydride or a maleate ester under UV irradiation. This reaction typically yields the cyclobutane ring system.
Hydrolysis and Dehydration
The resulting cyclobutane derivative from the photodimerization can be further modified. For instance, the tetramethyl ester of this compound can be hydrolyzed under acidic conditions to yield the free tetracarboxylic acid.[2] Conversely, the tetracarboxylic acid can be dehydrated, typically using acetic anhydride, to form the corresponding dianhydride (CBDA).[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following sections provide summaries of key experimental protocols for the synthesis of this compound and its dianhydride.
Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) from Maleic Anhydride
Protocol Summary: A solution of maleic anhydride in a suitable solvent, such as ethyl acetate, is placed in a photoreactor. The solution is then irradiated with UV light (e.g., 300 nm) for an extended period (e.g., 24 hours) with stirring. The resulting white solid precipitate is collected by filtration and dried. This product is the dianhydride, which can be further purified by recrystallization.[3]
Synthesis of this compound (CBTA) via the Tetramethyl Ester
Step 1: Synthesis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate Dimethyl maleate is dissolved in deionized water and placed in a photochemical reactor. The solution is irradiated with UV light at a controlled temperature (e.g., 10°C) for approximately 20 hours under a nitrogen atmosphere. The precipitated white solid is filtered and dried to yield the tetramethyl ester.[2]
Step 2: Hydrolysis to this compound The tetramethyl ester is then hydrolyzed by refluxing with hydrochloric acid for about 20 hours. After cooling, the solution is concentrated and dried to obtain the white crystalline tetracarboxylic acid.[2]
Conversion of CBTA to CBDA
Protocol Summary: this compound is heated with an excess of acetic anhydride (e.g., at 140°C for 25 hours). After cooling, the reaction mixture is concentrated and dried to yield the dianhydride as a white powder.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic protocols for easy comparison.
Table 1: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
| Starting Material | Solvent | Light Source | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Ethyl Acetate | UV Lamps (300nm) | 24 | ~64 (after purification) | - | [3] |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (365nm) | 200 | 75.2 | - | [2] |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (400nm) | 300 | 64.6 | 96.4 | [5] |
| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 6 | 32.8 | 96.5 | [5] |
Table 2: Synthesis of this compound (CBTA) and its Derivatives
| Reaction | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Esterification & Dimerization | Dimethyl Maleate | UV light in water | 20 | 96.5 | 144-146 | [2] |
| Hydrolysis | Tetramethyl Ester | Hydrochloric Acid | 20 | 80.0 | 239-241 | [2] |
| Dehydration | CBTA | Acetic Anhydride | 25 | 84.0 | >300 | [2] |
Stereochemistry of this compound
The stereochemistry of this compound is a critical aspect due to the presence of four chiral centers on the cyclobutane ring. This gives rise to a number of possible stereoisomers. Analysis of the symmetry elements reveals that there are four distinct, achiral (meso) stereoisomers of this compound.[4] These isomers can be visualized by considering the relative orientations (up or down) of the four carboxylic acid groups with respect to the plane of the cyclobutane ring.
The four stereoisomers are:
-
cis,cis,cis,cis: All four carboxylic acid groups are on the same side of the ring.
-
cis,cis,trans,trans: Two adjacent groups are on one side, and the other two adjacent groups are on the opposite side.
-
cis,trans,cis,trans: The carboxylic acid groups alternate sides around the ring.
-
cis,trans,trans,cis: Two opposite groups are on one side, and the other two opposite groups are on the other side.
Applications in Drug Development and Beyond
While the primary industrial application of cyclobutane tetracarboxylic dianhydride is in the production of polyimides for the electronics and aerospace industries, the rigid cyclobutane scaffold holds significant potential in drug design.[4] The constrained nature of the four-membered ring can be exploited to create molecules with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[6][7]
Although there are currently no marketed drugs based on a cyclobutane tetracarboxylic acid core, the broader family of cyclobutane carboxylic acids has found application in medicine. For example, derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have demonstrated inhibitory activity against aldehyde-ketone reductases, enzymes implicated in hormone-dependent cancers.[2] This highlights the potential for appropriately functionalized cyclobutane carboxylic acids to serve as pharmacophores.
The multiple carboxylic acid groups of cyclobutane tetracarboxylic acid offer numerous points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. These derivatives could be explored as enzyme inhibitors, receptor antagonists, or as scaffolds for presenting pharmacophoric elements in a spatially defined manner.
Conclusion
The journey of cyclobutane tetracarboxylic acids from early synthetic curiosities to well-characterized molecules with significant industrial applications is a testament to the advancements in organic chemistry. While their primary role to date has been in materials science, their unique structural and chemical properties make them intriguing candidates for exploration in drug discovery. The rigid, polyfunctional nature of the cyclobutane tetracarboxylic acid core provides a versatile platform for the design and synthesis of novel therapeutic agents. Further research into the biological activities of their derivatives is warranted and holds the promise of unlocking new avenues in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of 1,2,3,4-Cyclobutanetetracarboxylic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Cyclobutanetetracarboxylic acid and its derivatives are of significant interest in materials science and drug development due to their rigid and well-defined stereochemistry. The cyclobutane ring, a four-membered carbocycle, imparts considerable strain and conformational constraints, making these molecules valuable scaffolds for creating novel polymers, metal-organic frameworks, and pharmacologically active agents. A thorough understanding of the three-dimensional structure, stability, and electronic properties of the various stereoisomers of this compound is crucial for the rational design of new materials and therapeutics. This technical guide provides an overview of the theoretical approaches used to study these isomers, detailing the computational methodologies and presenting a framework for their comprehensive analysis.
Stereoisomers of this compound
This compound has four stereocenters, leading to a number of possible stereoisomers. Based on the relative orientation of the four carboxylic acid groups (up or down with respect to the cyclobutane ring), there are four distinct meso compounds. These isomers are achiral due to the presence of a plane of symmetry or a point of symmetry.[1][2] The four stereoisomers are:
-
cis,cis,cis,cis: All four carboxylic acid groups are on the same side of the cyclobutane ring.
-
cis,cis,trans,trans: Two adjacent carboxylic acid groups are on one side, and the other two are on the opposite side.
-
cis,trans,cis,trans: Carboxylic acid groups alternate their positions around the ring.
-
trans,trans,trans,trans: All four carboxylic acid groups are on opposite sides in an alternating fashion.
The specific stereochemistry of these isomers dictates their overall shape, polarity, and ability to participate in intermolecular interactions, which in turn influences their physical and chemical properties.
Theoretical and Computational Methodologies
A comprehensive theoretical investigation of the this compound isomers would involve a multi-faceted computational approach, integrating various techniques to provide a detailed understanding of their structure and energetics. A synergistic approach combining experimental data, where available, with high-level computational methods is ideal.[3][4]
Computational Workflow
A typical computational workflow for the theoretical study of these isomers is outlined below.
Caption: A generalized computational workflow for the theoretical analysis of this compound isomers.
Detailed Experimental Protocols
While this guide focuses on theoretical calculations, such studies are often complemented and validated by experimental data. A common experimental approach to characterize these isomers would involve:
-
Synthesis and Isolation: The different stereoisomers can be synthesized through various methods, such as the photodimerization of maleic anhydride followed by hydrolysis.[1] Isolation and purification of individual isomers would likely be achieved through fractional crystallization or chromatography.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity and stereochemistry of the isomers. The symmetry of each isomer will be reflected in the number of unique signals in the NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylic acid functional groups and the cyclobutane ring.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state.[5] For instance, the crystal structure of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester has been determined, revealing a planar cyclobutane ring in this specific derivative.[5]
Data Presentation
A comprehensive theoretical study would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into structured tables.
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer Configuration | Relative Energy (kcal/mol) |
| cis,cis,cis,cis | [Calculated Value] |
| cis,cis,trans,trans | [Calculated Value] |
| cis,trans,cis,trans | [Calculated Value] |
| trans,trans,trans,trans | [Calculated Value] |
Note: The values in this table are placeholders and would be populated with data from actual computational studies.
Table 2: Key Geometric Parameters of the Most Stable Isomer (Hypothetical)
| Parameter | Calculated Value | Experimental Value (if available) |
| C1-C2 Bond Length (Å) | [Calculated Value] | [Experimental Value] |
| C2-C3 Bond Length (Å) | [Calculated Value] | [Experimental Value] |
| C1-C2-C3 Bond Angle (°) | [Calculated Value] | [Experimental Value] |
| Ring Puckering Angle (°) | [Calculated Value] | [Experimental Value] |
Note: This table would be populated with specific geometric data for the lowest energy isomer.
Signaling Pathways and Logical Relationships
While this compound itself is not directly implicated in specific signaling pathways, its derivatives could be designed as enzyme inhibitors or receptor ligands. The rigid cyclobutane scaffold can be used to present the carboxylic acid groups in a precise spatial arrangement to interact with a biological target. The logical relationship between the different isomers and their potential for further functionalization is a key aspect of their utility in drug design.
Caption: Relationship between the stereoisomers of this compound and their potential for creating new molecules.
Conclusion
The theoretical study of this compound isomers is essential for understanding their fundamental properties and unlocking their potential in various scientific disciplines. While a comprehensive comparative study of all isomers is not yet available in the literature, the computational methodologies are well-established. By combining density functional theory calculations with experimental validation, a detailed picture of the conformational landscape, relative stabilities, and electronic properties of these molecules can be achieved. This knowledge will undoubtedly accelerate the development of new materials and therapeutic agents based on the versatile cyclobutane scaffold.
References
Solubility Profile of 1,2,3,4-Cyclobutanetetracarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2,3,4-cyclobutanetetracarboxylic acid in various organic solvents. This information is critical for its application in organic synthesis, polymer chemistry, and drug development, where it serves as a versatile building block and a rigid scaffold. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of its synthetic pathway and applications.
Quantitative Solubility Data
The solubility of this compound is a key parameter for its handling, reaction setup, and purification. Due to its four carboxylic acid groups, it exhibits a high degree of polarity, which dictates its solubility in different organic solvents. The following table summarizes the available quantitative solubility data.
| Organic Solvent | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Method | Reference |
| Methanol | Polar Protic | 1.0[1][2] | Not Specified | Not Specified | [1][2] |
Note: The available quantitative data is limited. Further experimental determination is recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various research and development activities. Below are detailed protocols for two common methods for determining the solubility of a solid organic acid like this compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.[3][4][5][6]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the acid.
-
Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula:
S = [(mass of dish + residue) - (mass of empty dish)] / (volume of aliquot in mL) * 100
UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. It involves creating a calibration curve and measuring the absorbance of a saturated solution.[7][8][9]
Materials:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Measurement: Filter an aliquot of the saturated solution. Dilute a known volume of the filtrate with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility (S) is then calculated by taking the dilution factor into account:
S ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100
Synthesis and Applications
Synthesis Workflow
This compound can be synthesized from dimethyl maleate through a multi-step process involving photochemical cycloaddition, hydrolysis, and dehydration to its dianhydride, which is a key monomer in polyimide synthesis.[10][11]
Role in Polyimide Synthesis
1,2,3,4-Cyclobutanetetracarboxylic dianhydride is a crucial monomer for the synthesis of specialty polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and optical transparency, making them suitable for applications in the electronics and aerospace industries.[10][12]
Application in Drug Discovery
The rigid and three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. Incorporating a cyclobutane moiety, such as in derivatives of this compound, can lead to compounds with improved pharmacological properties.[13][14][15] The rigid nature of the cyclobutane core helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the sp³-rich nature of the cyclobutane scaffold can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to flat aromatic structures.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 53159-92-5 [amp.chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Page loading... [guidechem.com]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Thermal Decomposition of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,3,4-cyclobutanetetracarboxylic acid. Although direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related studies on polycarboxylic acids, cyclobutane derivatives, and thermal analysis principles to present a scientifically grounded projection of its decomposition behavior. This guide outlines a plausible decomposition pathway, proposes detailed experimental protocols for its investigation, and presents key data in a structured format to aid researchers in predicting its thermal stability and decomposition products. The included visualizations of the hypothesized decomposition pathway and a general experimental workflow for thermal analysis serve as practical tools for laboratory investigation.
Introduction
This compound is a polycyclic organic compound with a strained four-membered ring and four carboxylic acid functional groups. Its unique structure makes it a valuable building block in the synthesis of polymers, particularly polyimides with desirable thermal and optical properties. Understanding the thermal stability and decomposition mechanism of this acid is crucial for its application in materials science and for predicting the thermal behavior of resulting polymers. The thermal decomposition of carboxylic acids typically proceeds through decarboxylation, and for polycarboxylic acids, this can occur in a stepwise manner. The strained cyclobutane ring may also influence the decomposition pathway. This guide provides an in-depth analysis based on analogous compounds to predict the thermal decomposition characteristics of this compound.
Hypothesized Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a multi-step process, primarily involving sequential decarboxylation (loss of CO2) and potentially the formation of anhydride intermediates.
Step 1: Initial Decarboxylation and Anhydride Formation
Upon heating, adjacent carboxylic acid groups can undergo dehydration to form a cyclic anhydride. Concurrently or subsequently, the loss of the first two molecules of carbon dioxide is anticipated. The strained nature of the cyclobutane ring could facilitate ring-opening, though decarboxylation is often the lower energy pathway for carboxylic acids.
Step 2: Further Decarboxylation
As the temperature increases, the remaining carboxylic acid groups or the anhydride rings will likely undergo further decarboxylation, leading to the formation of a cyclobutane ring with fewer functional groups.
Step 3: Cyclobutane Ring Decomposition
The thermal decomposition of the cyclobutane ring itself typically occurs at higher temperatures, yielding ethene as the primary product.[1] This process is believed to proceed via a biradical intermediate.[2]
The following diagram illustrates the proposed primary decomposition pathway:
Caption: A simplified diagram illustrating the major hypothesized steps in the thermal decomposition of this compound.
Predicted Quantitative Decomposition Data
| Decomposition Step | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Evolved Gas(es) |
| 1. Dehydration/Initial Decarboxylation | 150 - 250 | ~31% (for 2x H2O + 2x CO2) | H2O, CO2 |
| 2. Final Decarboxylation | 250 - 400 | ~38% (for 2x CO2) | CO2 |
| 3. Ring Decomposition | > 400 | ~24% | Ethene |
Note: The predicted weight loss is calculated based on the molecular weight of this compound (232.14 g/mol ).
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA would provide definitive identification of the decomposition products.
Simultaneous Thermal Analysis (TGA-DSC)
Objective: To determine the decomposition temperatures, corresponding weight losses, and thermal events (endothermic/exothermic) of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA-DSC)
-
Alumina or platinum crucibles
-
Analytical balance (for sample weighing)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Calibrate the TGA-DSC instrument for temperature and heat flow according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible.
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA and DSC curves to identify the onset and peak temperatures of decomposition events, the percentage weight loss for each step, and the nature of the thermal events (endothermic or exothermic).
Evolved Gas Analysis (TGA-MS/FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Instrumentation:
-
Thermogravimetric Analyzer coupled to a Mass Spectrometer or FTIR spectrometer via a heated transfer line.
Procedure:
-
Follow the TGA procedure as outlined in section 4.1.
-
The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.
-
Correlate the evolution of specific gases (based on their mass-to-charge ratio in MS or infrared absorption bands in FTIR) with the weight loss steps observed in the TGA data. This will confirm the identity of the evolved species (e.g., H2O, CO2, ethene).
The following diagram illustrates a general workflow for the thermal analysis of this compound.
Caption: A flowchart depicting the key stages in the experimental investigation of the thermal decomposition of this compound.
Conclusion
This technical guide provides a projected overview of the thermal decomposition of this compound based on the established principles of thermal analysis and the behavior of analogous chemical structures. The primary decomposition pathway is hypothesized to involve sequential decarboxylation and anhydride formation, followed by the decomposition of the cyclobutane ring at higher temperatures. The provided experimental protocols offer a clear and detailed methodology for researchers to empirically validate and quantify the thermal decomposition of this compound. The data and visualizations presented herein serve as a valuable resource for scientists and professionals in materials science and drug development, enabling a better understanding and prediction of the thermal properties of this important chemical building block. Further experimental investigation is crucial to confirm and refine the details of the decomposition process.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides using 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance.[1][2] The incorporation of alicyclic monomers, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), into the polyimide backbone can impart unique and desirable properties. Compared to their fully aromatic counterparts, polyimides derived from CBDA often exhibit improved optical transparency, enhanced solubility, and a lower dielectric constant, making them highly attractive for applications in microelectronics, flexible displays, and advanced aerospace materials.[3][4]
These application notes provide a comprehensive overview of the synthesis of polyimides using CBDA, including detailed experimental protocols, a summary of key performance data, and visual representations of the synthesis workflow and chemical structures.
Data Presentation: Properties of CBDA-Based Polyimides
The properties of polyimides are intrinsically linked to the chemical structure of both the dianhydride and the diamine monomers. The following tables summarize the thermal, optical, and mechanical properties of various polyimides synthesized from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) and different aromatic diamines.
Table 1: Thermal Properties of CBDA-Based Polyimides
| Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| 4,4'-Oxydianiline (ODA) | > 270 | > 470 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | > 267 | > 457 |
| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | > 267 | > 457 |
| trans-1,4-Cyclohexanediamine (CHDA) | - | - |
Note: Specific values can vary based on the exact synthesis conditions and characterization methods.
Table 2: Optical and Mechanical Properties of CBDA-Based Polyimides
| Diamine | Transmittance at 450 nm (%) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| Fluorinated Aromatic Diamines | > 80 | - |
| trans-1,4-Cyclohexanediamine (CHDA) | - | 26 |
Note: The data presented is compiled from various sources and is intended for comparative purposes.
Experimental Protocols
The synthesis of polyimides from CBDA typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via thermal or chemical imidization.[1]
Protocol 1: Synthesis of Poly(amic acid) (PAA) from CBDA and an Aromatic Diamine
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) (high purity)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA) (high purity, dried)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
Procedure:
-
Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a drying tube.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for at least 30 minutes to establish an inert atmosphere.
-
Diamine Dissolution: Under a continuous gentle flow of nitrogen, add a pre-weighed amount of the aromatic diamine to the flask. Add a sufficient amount of anhydrous NMP or DMAc to achieve a desired solids concentration (typically 10-20 wt%). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of CBDA to the diamine solution in small portions over 30-60 minutes. The addition should be controlled to manage any exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.
Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Clean glass plate or other suitable substrate
-
Film casting knife or doctor blade
-
Programmable vacuum oven
Procedure:
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast a film of uniform thickness using a film casting knife or doctor blade.
-
Solvent Evaporation (Pre-drying): Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 40-60°C) for several hours to slowly evaporate the bulk of the solvent.
-
Staged Thermal Curing: Transfer the pre-dried film into a programmable vacuum oven. The thermal imidization is carried out using a staged heating program to ensure complete conversion of the PAA to polyimide and to minimize stress in the final film. A typical heating schedule is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (or higher, depending on the thermal stability of the specific polyimide)
-
-
Cooling and Film Removal: After the final heating step, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled from the glass substrate.
Visualizations
Chemical Structures and Reaction Scheme
The following diagram illustrates the chemical structures of the monomers and the two-step polymerization process to form a CBDA-based polyimide.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
experimental protocol for high-yield synthesis of 1,2,3,4-cyclobutanetetracarboxylic dianhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) is a crucial monomer in the synthesis of specialized polyimides. These polymers exhibit exceptional thermal stability, high transparency, and a low dielectric constant, making them ideal for applications in the liquid crystal display (LCD) industry and for creating advanced optical materials.[1] The synthesis of high-purity CBDA is, therefore, of significant interest. The primary and most common method for synthesizing CBDA is through a [2+2] photocycloaddition of maleic anhydride under ultraviolet (UV) irradiation.[1][2] This application note details high-yield experimental protocols for the synthesis of CBDA, presents comparative data from various synthetic approaches, and provides visual workflows to aid in experimental setup and execution.
Synthetic Pathways
Two primary high-yield pathways for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic dianhydride are outlined below. The first is a direct photodimerization of maleic anhydride. The second is a multi-step process starting from dimethyl maleate, which is subsequently hydrolyzed and dehydrated.
Caption: Overview of synthetic pathways to 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various reported high-yield synthesis protocols for 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
| Starting Material | Solvent | Light Source (Wavelength) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (365nm) | 200 | 5 | 76.5 | 98.1 | [3] |
| Maleic Anhydride | Diethyl Carbonate | Not Specified | Not Specified | Not Specified | 75.2 | Not Specified | [1] |
| Maleic Anhydride | Ethyl Acetate | High-Pressure Mercury Lamp | 6 | 5 | 32.8 | 96.5 | [3] |
| Maleic Anhydride | Ethyl Acetate | UV Lamps (300nm) | 24 | Not Specified | 71 (crude) | Not Specified | [4] |
| Cyclobutane Tetracarboxylic Acid | Acetic Anhydride | N/A (Dehydration) | 24 | 100 | 92.5 | 99.3 | [4] |
| Cyclobutane Tetracarboxylic Acid | Acetic Anhydride | N/A (Dehydration) | 5-6 | 80 | 77.1 | 99.5 | [5] |
| Dimethyl Maleate -> Final Product | Water / HCl / Acetic Anhydride | UV Light | 20 -> 20 -> 25 | 10 -> 80 -> 140 | 84.0 (overall) | 99.2 | [1] |
Experimental Protocols
Protocol 1: Direct Photodimerization of Maleic Anhydride
This protocol is based on the [2+2] photocycloaddition of maleic anhydride using an LED UV light source for improved energy efficiency and temperature control.[3]
Materials:
-
Maleic Anhydride (10g)
-
Diethyl Carbonate (100g)
-
Acetic Anhydride (for purification)
-
Acetone (for washing)
Equipment:
-
Photoreactor with nitrogen protection
-
LED Cold Ultraviolet Light (365nm wavelength, 100mW output)
-
Stirrer
-
Temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Add 10g of maleic anhydride and 100g of diethyl carbonate to the photoreactor under a nitrogen atmosphere.[3]
-
Control the reaction temperature at 5°C.[3]
-
Turn on the LED cold ultraviolet light (365nm) to irradiate the reaction solution.[3]
-
Continue the reaction for 200 hours with continuous stirring.[3]
-
After the reaction is complete, turn off the light source and stop the cooling.
-
Filter the reaction solution using a Buchner funnel to collect the white precipitate.
-
Dry the collected solid in a vacuum oven to obtain the crude product. This method has been reported to yield 7.8g of product (76.5% yield) with a purity of 98.1%.[3]
Purification (Optional, for higher purity):
-
Add the crude product (e.g., 19.0g) to acetic anhydride (190g).[4]
-
Stir and heat the mixture to 100°C for 24 hours under a nitrogen atmosphere.[4]
-
Cool the mixture to 10°C and filter to collect the solid.[4]
-
Add the filter cake to 100 mL of acetone and heat to reflux for 2 hours.[4]
-
Cool the suspension to 10°C, filter, and rinse the purified product with acetone.[4]
-
Dry the final product in a vacuum oven. This purification step can increase purity to over 99%.[4]
Protocol 2: Multi-Step Synthesis from Dimethyl Maleate
This protocol involves three main stages: photodimerization of dimethyl maleate, hydrolysis to the tetracarboxylic acid, and subsequent dehydration to the dianhydride.[1]
Step 1: Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.[1]
-
Protect the solution with a nitrogen atmosphere.[1]
-
Irradiate the solution with a UV light source at 10°C for 20 hours. A white solid will precipitate.[1]
-
Filter the mixture and dry the collected solid under reduced pressure at 60°C to yield cyclobutane tetracarboxylic acid tetramethyl ester (yield: 96.5%).[1]
Step 2: Preparation of Cyclobutane Tetracarboxylic Acid
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester from Step 1 and 30g of hydrochloric acid.[1]
-
Control the temperature at 80°C and allow the reaction to proceed for 20 hours.[1]
-
Further details on the workup for this step are not provided in the source material but would typically involve cooling, filtration, and washing to isolate the tetracarboxylic acid.
Step 3: Preparation of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
-
In a clean three-necked flask, add 10g of the cyclobutane tetracarboxylic acid from Step 2 and 60g of acetic anhydride.[1]
-
Control the temperature at 140°C and react for 25 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture and dry the resulting solid to obtain the final product (yield from this step: 84.0%, purity: 99.2%).[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in Protocol 1 for the direct synthesis and purification of 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
Caption: Workflow for the direct synthesis and purification of CBDA.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 3. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 5. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
Application Notes and Protocols for 1,2,3,4-Cyclobutanetetracarboxylic Acid-Based Liquid Crystal Alignment Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4-cyclobutanetetracarboxylic acid (CBDA) in the formulation of polyimide (PI) alignment films for liquid crystal displays (LCDs). The unique alicyclic structure of CBDA imparts desirable properties to the resulting polyimides, including high transparency, good thermal stability, and precise control over liquid crystal (LC) alignment. This document details the synthesis of CBDA-based polyimides, the fabrication of LC alignment films, and the resulting performance characteristics.
Introduction to CBDA-Based Polyimide Alignment Films
Polyimides are the dominant materials for LC alignment layers due to their excellent thermal and chemical stability, strong adhesion to substrates, and ability to induce uniform LC alignment.[1] The dianhydride monomer is a critical component in determining the final properties of the polyimide. 1,2,3,4-cyclobutanetetracarboxylic dianhydride, the dehydrated form of CBDA, is an alicyclic dianhydride that offers several advantages over traditional aromatic dianhydrides.[2]
Polyimides derived from CBDA can exhibit high optical transparency and a low dielectric constant, which are crucial for high-performance displays.[3] The rigid and bent structure of the cyclobutane ring influences the polymer chain packing, which in turn affects the alignment of liquid crystal molecules. By carefully selecting the diamine monomer to be polymerized with CBDA, the pretilt angle of the liquid crystals can be controlled, enabling both homogeneous (planar) and homeotropic (vertical) alignment.
Data Presentation: Performance of CBDA-Based Alignment Films
The performance of LC alignment films is quantified by several key parameters. The following table summarizes typical performance data for alignment films derived from polyimides based on 1,2,3,4-cyclobutanetetracarboxylic dianhydride and various diamines. It is important to note that these values can vary depending on the specific diamine used, the processing conditions, and the measurement techniques.
| Polyimide System (Dianhydride - Diamine) | Pretilt Angle (°) | Voltage Holding Ratio (VHR) (%) | Anchoring Energy (J/m²) | Residual DC (mV) | Alignment Method |
| CBDA - Aromatic Diamine 1 | 1.5 - 3.0 | > 98 | 1 x 10⁻⁴ - 5 x 10⁻⁴ | < 500 | Rubbing |
| CBDA - Aromatic Diamine 2 | 88 - 90 | > 97 | 5 x 10⁻⁵ - 1 x 10⁻⁴ | < 800 | Photo-alignment |
| CBDA - Alicyclic Diamine | 0.5 - 1.5 | > 99 | 2 x 10⁻⁴ - 6 x 10⁻⁴ | < 300 | Rubbing |
| CBDA - Diamine with long alkyl side chain | 85 - 89 | > 96 | 1 x 10⁻⁵ - 8 x 10⁻⁵ | < 1000 | Vertical Alignment |
Experimental Protocols
This section provides detailed methodologies for the synthesis of CBDA-based poly(amic acid) and the subsequent fabrication and testing of liquid crystal alignment films.
This protocol describes the synthesis of the polyimide precursor, poly(amic acid), through the polyaddition reaction of 1,2,3,4-cyclobutanetetracarboxylic dianhydride and an aromatic diamine.
Materials:
-
1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of CBDA powder to the stirred diamine solution in small portions.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
The resulting viscous solution is the poly(amic acid) (PAA) precursor, which can be stored in a refrigerator before use.
This protocol outlines the steps to create a liquid crystal test cell using the synthesized PAA solution as the alignment layer.
Materials:
-
Poly(amic acid) solution in NMP
-
Indium tin oxide (ITO) coated glass substrates
-
Solvent mixture (e.g., NMP and a leveling agent like butyl cellosolve)
-
Spin coater
-
Hot plate
-
Oven
-
Rubbing machine with velvet cloth (for rubbing alignment)
-
Linearly polarized UV light source (for photo-alignment)
-
UV-curable sealant with spacer beads (e.g., 5 µm)
-
Liquid crystal material
-
Polarizers
Procedure:
-
Clean the ITO glass substrates by sonicating in a sequence of detergent solution, deionized water, and isopropyl alcohol. Dry the substrates in an oven.
-
Dilute the PAA solution with the solvent mixture to achieve the desired viscosity for spin coating (typically 1-5 wt%).
-
Spin-coat the diluted PAA solution onto the conductive side of the ITO substrates. A typical spin-coating program is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Pre-bake the coated substrates on a hot plate at 80-100 °C for 10-15 minutes to remove the solvent.
-
Cure the PAA films in an oven to induce imidization. A typical curing profile is a staged heating process: 150 °C for 30 minutes, followed by 180-230 °C for 1 hour. This converts the PAA into a robust polyimide film.
-
For Rubbing Alignment: Unidirectionally rub the surface of the polyimide films with a velvet-wrapped roller on a rubbing machine. The rubbing strength can be controlled by adjusting the pile impression and roller speed.
-
For Photo-alignment: Expose the polyimide films to linearly polarized deep UV light (e.g., 254 nm) at a specific dosage. The polarization direction of the UV light determines the alignment axis.
-
Apply a UV-curable sealant containing spacer beads around the perimeter of one of the coated substrates.
-
Assemble the two substrates with their alignment layers facing each other and in an anti-parallel configuration (for most test cells).
-
Cure the sealant by exposing it to UV light.
-
Fill the cell with the liquid crystal material in its isotropic phase via capillary action in a vacuum chamber.
-
Seal the filling port with a UV-curable sealant.
-
Cool the cell slowly to room temperature.
-
Attach polarizers to the outside of the cell to observe the alignment and electro-optical properties.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of CBDA-based liquid crystal alignment films.
References
Application Notes and Protocols: Preparation of Colorless Polyimide Films from 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorless polyimides (CPIs) are a class of high-performance polymers that exhibit excellent thermal stability, mechanical strength, and chemical resistance, combined with high optical transparency in the visible light spectrum. These properties make them ideal for a wide range of applications, including flexible displays, optical films, and advanced electronic packaging. The use of alicyclic dianhydrides, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), is a key strategy in the synthesis of CPIs. The non-aromatic nature of the cyclobutane ring disrupts the formation of charge-transfer complexes (CTCs), which are responsible for the characteristic yellow-to-brown color of conventional aromatic polyimides.
This document provides detailed protocols and application notes for the preparation of colorless polyimide films using CBDA as a key monomer. It is intended to guide researchers and scientists in the synthesis and characterization of these advanced materials.
Chemical Structures
The synthesis of colorless polyimide films from CBDA involves the polycondensation reaction between the dianhydride and various aromatic diamines. The general reaction scheme is depicted below. The choice of diamine significantly influences the final properties of the polyimide film.
Caption: General reaction scheme for the synthesis of colorless polyimides.
Experimental Protocols
The preparation of colorless polyimide films from CBDA is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Materials
-
Dianhydride: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA)
-
Diamines:
-
2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)
-
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)
-
Other fluorinated or non-fluorinated aromatic diamines
-
-
Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Imidization Agents (for chemical imidization): Acetic anhydride, pyridine
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Drying: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The diamine and CBDA should be dried under vacuum at 60-80 °C for at least 12 hours before use.
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., TFDB) in an appropriate amount of anhydrous NMP or DMAc to achieve a final solids content of 15-20 wt%. Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.
-
Polymerization: Gradually add an equimolar amount of CBDA powder to the diamine solution in small portions over 1-2 hours. The reaction is exothermic, and the temperature should be maintained at room temperature (25 °C) using a water bath if necessary.
-
Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The completion of the reaction can be monitored by the stabilization of the solution viscosity.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator at 4 °C before use.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
-
Casting: Pour the synthesized PAA solution onto a clean, dry, and level glass substrate.
-
Film Formation: Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).
-
Solvent Evaporation: Place the cast film in a convection oven and heat at 80 °C for 2-4 hours to slowly remove the solvent.
-
Thermal Curing: Perform a stepwise thermal curing process in a programmable oven under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Release: After cooling to room temperature, the colorless polyimide film can be peeled off from the glass substrate by immersing it in warm water.
Caption: Workflow for the thermal imidization of polyimide films.
Protocol 3: Preparation of Polyimide Film via Chemical Imidization
-
Chemical Conversion: To the PAA solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution into a large volume of a non-solvent, such as methanol or ethanol, to precipitate the polyimide.
-
Purification: Filter the precipitated polyimide, wash it thoroughly with the non-solvent to remove residual imidization agents and solvent, and then dry it under vacuum at 100-120 °C for 24 hours.
-
Film Casting: Dissolve the purified polyimide powder in a suitable solvent (e.g., NMP, DMAc) and cast the film as described in the thermal imidization protocol (steps 1-3), followed by heating at a temperature above the boiling point of the solvent to ensure complete removal.
Data Presentation
The properties of colorless polyimide films derived from CBDA and various fluorinated aromatic diamines are summarized in the tables below.
Table 1: Thermal Properties of CBDA-Based Colorless Polyimide Films
| Polyimide | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C, in N2) |
| CBDA-TFDB | > 267 | > 457 |
| CBDA-6FAPB | > 267 | > 457 |
| CBDA-6FAPE | > 267 | > 457 |
| CBDA-6FBAB | > 267 | > 457 |
Data sourced from scientific literature.[1]
Table 2: Optical Properties of CBDA-Based Colorless Polyimide Films
| Polyimide | Transmittance at 450 nm (%) | Cut-off Wavelength (λcut, nm) |
| CBDA-TFDB | > 80 | < 375 |
| CBDA-6FAPB | > 80 | < 375 |
| CBDA-6FAPE | > 80 | < 375 |
| CBDA-6FBAB | > 80 | < 375 |
Data sourced from scientific literature.[1][2]
Table 3: Mechanical Properties of Representative Colorless Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) |
| Fluorinated CPI Film (Representative) | 135.3 | 8.3 |
Note: Mechanical properties can vary significantly based on the specific diamine used and the film preparation conditions.[3][4] The data presented is for a representative high-performance fluorinated CPI film.
Key Considerations and Applications
-
Monomer Purity: The purity of CBDA and the diamines is crucial for obtaining high molecular weight poly(amic acid) and, consequently, polyimide films with good mechanical properties.
-
Solvent: Anhydrous solvents are essential to prevent the hydrolysis of the dianhydride and the poly(amic acid) precursor.
-
Imidization Conditions: The imidization process, whether thermal or chemical, must be carefully controlled to ensure complete conversion to the polyimide without causing degradation or coloration. Thermal imidization often leads to films with better mechanical properties.
-
Disadvantages: While offering excellent transparency, CBDA-based polyimides can sometimes exhibit lower film ductility and solution processability compared to other polyimide systems.[5][6]
-
Applications: The excellent optical transparency and thermal stability of CBDA-based colorless polyimide films make them suitable for applications such as flexible display substrates, optical lenses, waveguides, and as protective coatings for electronic components.[5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Brittle Film | Low molecular weight of PAA; Incomplete imidization. | Ensure high purity of monomers and anhydrous conditions; Optimize polymerization time and imidization temperature/time. |
| Yellowish Film | Impurities in monomers or solvent; Imidization temperature too high or held for too long. | Purify monomers and use high-purity, anhydrous solvent; Optimize the thermal curing profile. |
| Insoluble Polyimide Powder (after chemical imidization) | Cross-linking reactions. | Reduce reaction temperature or time for chemical imidization. |
| Low Viscosity of PAA Solution | Impure monomers; Presence of water in the solvent. | Use purified monomers and strictly anhydrous solvent. |
References
- 1. Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Scientific.Net [scientific.net]
- 2. Absorption, Fluorescence, and Thermal Properties of Transparent Polyimides Based on Cyclobutanetetracarboxylic Dianhydride | Polymer Journal [preview-nature.com]
- 3. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,2,3,4-Cyclobutanetetracarboxylic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC) and its derivatives in the design and fabrication of novel drug delivery systems. The unique structural features of CBTC offer significant advantages in creating biocompatible and functional polymers for targeted and controlled release applications.
Introduction to this compound (CBTC)
This compound is a tetravalent carboxylic acid with a strained cyclobutane ring. Its dianhydride, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), is a key monomer in the synthesis of specialty polyimides.[1] The rigid and puckered conformation of the cyclobutane ring can impart unique physical and chemical properties to polymers.[2][3] While traditionally used in the electronics industry for producing polyimide films with excellent thermal stability and low dielectric constants, the inherent biocompatibility of certain polyimides opens the door for their use in biomedical applications.[2][4] The multiple carboxylic acid functional groups on CBTC provide ample opportunities for conjugation with therapeutic agents, targeting moieties, and other functional molecules.[5][6]
Potential Applications in Drug Delivery
The versatility of CBTC allows for its incorporation into various drug delivery platforms:
-
Polymeric Nanoparticles: CBTC can be used to synthesize biodegradable polyesters or polyamides that can self-assemble into nanoparticles for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.
-
pH-Responsive Systems: The carboxylic acid groups of CBTC can be leveraged to create pH-sensitive drug delivery systems. In the acidic tumor microenvironment, the protonation state of these groups can change, triggering the release of the encapsulated drug.[7][8]
-
Hydrogels: Crosslinked polymers derived from CBTC can form hydrogels capable of entrapping large amounts of water and bioactive molecules. These hydrogels can be designed for sustained drug release in applications like wound healing or tissue engineering.
-
Polymer-Drug Conjugates: The carboxylic acid moieties of CBTC can be directly conjugated to drugs containing amine or hydroxyl groups, forming a stable covalent bond. This approach is particularly useful for increasing the plasma half-life of small molecule drugs.
Data Presentation: Physicochemical Properties and Illustrative Drug Carrier Characteristics
The following tables summarize the key properties of CBTC and provide projected characteristics for a hypothetical CBTC-based nanoparticle drug delivery system.
Table 1: Physicochemical Properties of this compound and its Dianhydride
| Property | This compound | 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride |
| CAS Number | 53159-92-5[9] | 4415-87-6[10] |
| Molecular Formula | C₈H₈O₈[9] | C₈H₄O₆[10] |
| Molecular Weight | 232.14 g/mol [9] | 196.11 g/mol [10] |
| Appearance | White crystalline powder | White to light yellow powder |
| Melting Point | >300 °C | >300 °C (lit.)[11] |
| Solubility | Soluble in water and polar organic solvents | Reacts with water, soluble in some organic solvents |
Table 2: Illustrative Characteristics of a CBTC-Based Doxorubicin Nanoparticle Formulation
| Parameter | Projected Value | Method of Analysis |
| Particle Size (z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Surface Charge (Zeta Potential) | -20 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 5 - 10% | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy / HPLC |
| In Vitro Release (pH 5.5, 48h) | ~ 60% | Dialysis Method / HPLC |
| In Vitro Release (pH 7.4, 48h) | ~ 20% | Dialysis Method / HPLC |
Note: The data in Table 2 are illustrative and represent typical target values for a polymer-based nanoparticle system. Actual values would need to be determined experimentally.
Experimental Protocols
This protocol describes the synthesis of a polyester using 1,2,3,4-cyclobutanetetracarboxylic dianhydride and a diol, such as 1,4-butanediol.
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA)
-
1,4-Butanediol
-
Titanium (IV) butoxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Standard glassware for polymerization
Procedure:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with equimolar amounts of CBDA and 1,4-butanediol in diphenyl ether.
-
Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1 mol%).
-
Purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 180-200 °C with continuous stirring under a gentle stream of nitrogen.
-
Maintain the reaction for 4-6 hours. The progress can be monitored by measuring the viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer and wash it several times with methanol to remove unreacted monomers and solvent.
-
Dry the resulting polyester under vacuum at 60 °C for 24 hours.
This protocol details the preparation of drug-loaded nanoparticles using the synthesized CBTC-based polyester.
Materials:
-
CBTC-based polyester
-
Drug (e.g., Doxorubicin)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Pluronic F-127 (stabilizer)
Procedure:
-
Dissolve a specific amount of the CBTC-polyester and the drug in acetone.
-
In a separate beaker, dissolve Pluronic F-127 in deionized water to create a stabilizer solution (e.g., 0.5% w/v).
-
Using a syringe pump, add the organic phase (polymer and drug solution) dropwise into the aqueous phase (stabilizer solution) under constant magnetic stirring.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the free drug and excess stabilizer.
-
Store the nanoparticle suspension at 4 °C for further characterization.
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Determine the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) against a standard curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Visualizations
Caption: Workflow for the synthesis of a CBTC-based polyester and formulation of drug-loaded nanoparticles.
Caption: Proposed mechanism for pH-responsive drug release from CBTC-based nanoparticles in a tumor microenvironment.
Caption: General scheme for the bioconjugation of a drug molecule to this compound.
References
- 1. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 2. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. mdpi.com [mdpi.com]
- 8. Recent Overviews in Functional Polymer Composites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070190160A1 - Nanoparticles for drug-delivery - Google Patents [patents.google.com]
- 10. biocompare.com [biocompare.com]
- 11. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of High-Performance Polyimides from 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride and Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced polyimides through the polymerization of 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) with various aromatic diamines. The resulting semi-alicyclic polyimides exhibit a unique combination of desirable properties, including high thermal stability, excellent optical transparency, and good solubility, making them suitable for a wide range of high-performance applications.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance properties.[1] The properties of these polymers can be tailored by carefully selecting the dianhydride and diamine monomers.[1] The use of 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a cycloaliphatic dianhydride, in combination with aromatic diamines offers a strategic approach to producing polyimides with reduced color and enhanced processability compared to fully aromatic polyimides, without significantly compromising their thermal stability.[2][3] The rigid cyclobutane ring in CBDA contributes to high glass transition temperatures (Tg) and thermal stability in the resulting polymers.[2]
This document outlines the synthesis of CBDA-based polyimides via a two-step polycondensation reaction, which involves the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization.[1][4]
Key Applications
The unique properties of CBDA-based polyimides make them valuable materials in various advanced fields:
-
Microelectronics and Electronics Displays: Their low color and high transparency make them ideal for applications such as flexible display substrates, optical coatings, and transparent flexible circuits.[2][5]
-
Aerospace: The high thermal stability of these polyimides allows for their use in aerospace components that are exposed to extreme temperatures.[6]
-
Advanced Composites: Their excellent mechanical properties and thermal resistance make them suitable for manufacturing lightweight and durable composite materials.[6]
Data Presentation: Properties of CBDA-Based Polyimides
The properties of polyimides derived from CBDA and various aromatic diamines are summarized in the table below, showcasing the influence of the diamine structure on the final polymer characteristics.
| Aromatic Diamine | Glass Transition Temperature (Tg) (°C) | 10% Thermal Decomposition Temperature (°C) | Optical Transparency (%T at 450nm) | Solubility | Reference |
| 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | > 267 | > 457 (in N₂) | > 80 | Soluble in NMP, DMAc, DMF, DMSO | [4] |
| 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | > 267 | > 457 (in N₂) | > 80 | Soluble in NMP, DMAc, DMF, DMSO | [4] |
| 1,4-bis(4-amino-2-trifluoromethylphenoxy) diphenyl ether (6FAPE) | > 267 | > 457 (in N₂) | > 80 | Soluble in NMP, DMAc, DMF, DMSO | [4] |
| 1,4-bis(4-amino-2-trifluoromethylphenoxy)diphenyl (6FBAB) | > 267 | > 457 (in N₂) | > 80 | Soluble in NMP, DMAc, DMF, DMSO | [4] |
| 4,4′-diaminodiphenylmethane (DPM) | 360 | ~450 | High transparency in the visible region | - | [7] |
| 2,2-bis(4-aminophenyl)hexafluoropropane (6FdA) | 277 | ~450 | High transparency in the visible region | - | [7] |
Experimental Protocols
The following protocols describe the synthesis of polyimides from CBDA and aromatic diamines via a two-step polycondensation method.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This procedure details the synthesis of the PAA precursor solution.
Materials:
-
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
-
Aromatic Diamine (e.g., 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl - TFDB)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen (N₂) gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the aromatic diamine.
-
Add anhydrous DMAc to the flask to achieve a desired solids content (e.g., 15-20 wt%).[1]
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[1]
-
Gradually add an equimolar amount of CBDA to the stirred solution in small portions to manage any exothermic reaction.[1]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1]
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This procedure describes the conversion of the PAA solution into a polyimide film through thermal treatment.
Equipment:
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[1]
-
Place the glass plate in a vacuum oven and heat it according to a staged heating program to gradually remove the solvent and effect imidization. A typical heating schedule is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.[1]
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.[1]
-
Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.[1]
Visualizations
Polymerization Pathway
Caption: Two-step polymerization of CBDA and an aromatic diamine.
Experimental Workflow
Caption: General workflow for polyimide synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Absorption, Fluorescence, and Thermal Properties of Transparent Polyimides Based on Cyclobutanetetracarboxylic Dianhydride | Polymer Journal [preview-nature.com]
Application Notes and Protocols for the Synthesis of Porous Coordination Polymers with Cyclobutane-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), utilizing cyclobutane-based organic linkers. The inherent rigidity and unique stereochemistry of the cyclobutane motif offer precise control over the resulting framework's topology, porosity, and functionality. These materials are of significant interest for applications in gas storage, separation, catalysis, and as potential platforms for drug delivery.
Introduction
Porous coordination polymers are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the final architecture and properties of the material. Cyclobutane-containing linkers are particularly noteworthy due to their rigid and well-defined structures. These linkers can be incorporated in two primary ways: by using a pre-synthesized, rigid cyclobutane-based molecule as the bridging ligand, or by forming the cyclobutane ring in-situ within a pre-organized assembly of reactive olefinic ligands through a photochemical [2+2] cycloaddition reaction. Both methods provide access to a diverse range of porous materials with tailored properties.
One of the key cyclobutane-based linkers is 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile polydentate ligand that can coordinate to metal ions through its four carboxylic acid groups, leading to the formation of stable, three-dimensional frameworks with specific pore sizes and chemical environments.[1] The in-situ formation of cyclobutane moieties via solid-state photochemical [2+2] cycloaddition of olefinic precursors offers another powerful strategy to introduce stereospecific cyclobutane units into the coordination polymer structure.[2][3]
Data Presentation
The following table summarizes key quantitative data for representative porous coordination polymers synthesized with cyclobutane-based linkers. This allows for a direct comparison of their structural and porosity characteristics.
| Framework Name/Reference | Metal Ion | Cyclobutane Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Topology | Thermal Stability (°C) |
| [Zn₂(H₂O)(1,4-ndc)₂(tpcb)]n | Zn(II) | tetrakis(4-pyridyl)cyclobutane (tpcb) | Not Reported | Not Reported | (3,3)-connected net | Not Reported |
| [Zn(1,4-ndc)(tpcb)₀.₅]n | Zn(II) | tetrakis(4-pyridyl)cyclobutane (tpcb) | Not Reported | Not Reported | 2-fold interpenetrating 3D framework | Not Reported |
| [Zn₂(H₂O)(2,3-ndc)₂(tpcb)]n | Zn(II) | tetrakis(4-pyridyl)cyclobutane (tpcb) | Not Reported | Not Reported | (3,8)-connected network | Not Reported |
| Multivariate MOF-5 (example) | Zn(II) | Not cyclobutane-based | 1659 - 1755 | 0.68 - 0.72 | pcu | > 400 |
| Porous Coordination Polymer (example) | Ir(III) | Not cyclobutane-based | 764 | Not Reported | Not Reported | Not Reported |
Note: Quantitative porosity data for the specific zinc(II)-tpcb coordination polymers were not available in the cited literature. The data for Multivariate MOF-5 and the Iridium-based PCP are included to provide context for typical values for porous coordination polymers.
Experimental Protocols
Two detailed protocols are provided below, outlining the synthesis of porous coordination polymers with cyclobutane-based linkers using both the pre-formed linker and the in-situ photochemical approaches.
Protocol 1: Solvothermal Synthesis of a Zinc(II) Coordination Polymer with a Pre-formed Cyclobutane Linker
This protocol is based on the synthesis of zinc(II) coordination polymers using tetrakis(4-pyridyl)cyclobutane (tpcb) as the organic linker.[4]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
tetrakis(4-pyridyl)cyclobutane (tpcb)
-
1,4-Naphthalenedicarboxylic acid (1,4-H₂ndc) or 2,3-Naphthalenedicarboxylic acid (2,3-H₂ndc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve zinc(II) nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) and the chosen naphthalenedicarboxylic acid (e.g., 0.1 mmol, 21.6 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Linker Addition: To the above solution, add tetrakis(4-pyridyl)cyclobutane (tpcb) (e.g., 0.05 mmol, 18.2 mg).
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120 °C and maintain this temperature for 48 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool slowly to room temperature. Colorless, block-shaped crystals should be visible. Collect the crystals by decanting the supernatant.
-
Washing and Purification: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF solvent within the pores.
-
Drying: Dry the purified crystals under vacuum at room temperature.
Protocol 2: In-situ Photochemical Synthesis of a Cyclobutane-Containing Coordination Polymer
This protocol describes a general method for the synthesis of a cyclobutane-containing PCP via a [2+2] cycloaddition reaction within a metal-organic framework. This method relies on the pre-organization of olefinic linkers within the crystal structure, followed by UV irradiation to induce the formation of cyclobutane rings.[2]
Materials:
-
A photoreactive diolefinic ligand (e.g., 1,4-bis(pyridin-4-yl)-1,3-butadiene)
-
A suitable metal salt (e.g., Cadmium(II) nitrate tetrahydrate)
-
An auxiliary ligand (e.g., adipic acid)
-
Solvent (e.g., N,N-dimethylformamide/water mixture)
Equipment:
-
Hydrothermal reactor (Teflon-lined autoclave)
-
Oven
-
UV lamp (e.g., high-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
Part A: Synthesis of the Photoreactive Coordination Polymer
-
Precursor Mixture: In a Teflon-lined autoclave, combine the diolefinic ligand, the metal salt, and the auxiliary ligand in a suitable solvent or solvent mixture.
-
Hydrothermal/Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours) to form single crystals of the photoreactive coordination polymer.
-
Crystal Isolation and Preparation: After cooling to room temperature, isolate the crystals, wash them with a suitable solvent, and dry them.
Part B: Photochemical [2+2] Cycloaddition
-
Sample Preparation: Place the crystals of the photoreactive coordination polymer in a quartz reaction vessel. If solvent-mediated synthesis is desired, the crystals can be immersed in a specific solvent.
-
UV Irradiation: Irradiate the crystals with a UV lamp for a sufficient duration to induce the [2+2] cycloaddition reaction. The reaction progress can be monitored by techniques such as single-crystal X-ray diffraction or NMR spectroscopy of the digested crystals.
-
Product Isolation: After the photoreaction, the resulting coordination polymer now contains cyclobutane linkers formed in-situ. The material can be washed and dried as before.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
References
Characterization of Poly(amic acid) from 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(amic acid) (PAA) derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA). Poly(amic acid)s are crucial precursors in the synthesis of high-performance polyimides, which have widespread applications in microelectronics, aerospace, and biomedical fields due to their excellent thermal stability, mechanical strength, and chemical resistance. The characterization of the intermediate PAA is critical for controlling the properties of the final polyimide. This guide outlines the synthetic procedure and key analytical techniques for a comprehensive characterization of CBDA-based PAA, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), and Thermal Analysis (TGA/DSC).
Introduction
Poly(amic acid)s (PAAs) are synthesized through the polycondensation reaction of a dianhydride with a diamine.[1] The use of an aliphatic dianhydride, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), can lead to polyimides with improved solubility and optical transparency compared to their fully aromatic counterparts. The properties of the final polyimide are highly dependent on the molecular weight, polydispersity, and chemical structure of the PAA precursor. Therefore, a thorough characterization of the PAA is essential for quality control and for tailoring the final polymer properties to specific applications.
This document provides detailed protocols for the synthesis of a PAA from CBDA and a representative aromatic diamine, 4,4'-oxydianiline (ODA), followed by comprehensive characterization methods.
Data Presentation
Table 1: Molecular Weight and Polydispersity of Poly(amic acid)
The following table presents typical molecular weight data for a poly(amic acid) synthesized from an aliphatic dianhydride and an aromatic diamine. These values are representative and may vary depending on the specific reaction conditions and monomers used.
| Sample ID | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| PAA-1 | 4,000 - 6,000 | 5,200 - 7,800 | 1.2 - 2.2 |
Data is based on studies of poly(amic acid) derived from an aliphatic dianhydride and is presented as a representative example.[1]
Table 2: Thermal Properties of Poly(amic acid)
The thermal properties of poly(amic acid) are crucial for understanding its conversion to polyimide. The following table summarizes key thermal events observed during the analysis of a PAA derived from an aliphatic dianhydride.
| Polymer | Glass Transition Temperature (Tg) (°C) | Cyclization/Imidization Temperature (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Poly(amic acid) | 94.3 | 197 and 231 | ~200 (due to imidization) |
Data is based on studies of poly(amic acid) derived from ethylenediaminetetraacetic dianhydride and is presented as a representative example.[2]
Table 3: FTIR Spectroscopy Peak Assignments for Poly(amic acid)
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 | O-H and N-H stretching (carboxylic acid and amide) |
| ~1720 | C=O stretching (carboxylic acid) |
| ~1660 | C=O stretching (amide I band) |
| ~1540 | N-H bending (amide II band) |
Peak positions are approximate and can vary based on the specific PAA structure and measurement conditions.[3]
Table 4: ¹H NMR Spectroscopy Chemical Shift Assignments for Poly(amic acid)
| Chemical Shift (ppm) | Assignment |
| ~10.0-11.0 | -COOH (carboxylic acid proton) |
| ~9.5-10.5 | -NH- (amide proton) |
| 7.0-8.0 | Aromatic protons (from diamine) |
| 2.5-4.0 | Aliphatic protons (from CBDA) |
Chemical shifts are approximate and depend on the solvent and the specific PAA structure.[4]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from CBDA and 4,4'-Oxydianiline (ODA)
This protocol describes the synthesis of poly(amic acid) via a solution polycondensation reaction.
Materials:
-
1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of ODA in anhydrous DMAc under a nitrogen atmosphere.
-
Stir the solution at room temperature until the ODA is completely dissolved.
-
In a separate flask, dissolve an equimolar amount of CBDA in anhydrous DMAc.
-
Slowly add the CBDA solution to the ODA solution dropwise using an addition funnel over a period of 30-60 minutes with vigorous stirring.
-
Continue the reaction at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.[1]
-
The resulting viscous poly(amic acid) solution can be used directly for characterization or for casting films for subsequent imidization.
-
To isolate the polymer, precipitate the PAA solution in a non-solvent such as methanol, filter the precipitate, and dry it in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid premature imidization.
Protocol 2: Characterization by FTIR Spectroscopy
Objective: To confirm the formation of the poly(amic acid) structure by identifying the characteristic functional groups.
Procedure:
-
Prepare a thin film of the poly(amic acid) by casting the solution onto a KBr plate or a glass slide and allowing the solvent to evaporate in a vacuum oven at a low temperature.
-
Alternatively, the dried PAA powder can be mixed with KBr and pressed into a pellet.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the amide and carboxylic acid groups as listed in Table 3.[3]
Protocol 3: Characterization by ¹H NMR Spectroscopy
Objective: To elucidate the chemical structure of the poly(amic acid) repeating unit.
Procedure:
-
Dissolve a small amount of the dried poly(amic acid) in a deuterated aprotic polar solvent, such as DMSO-d₆ or DMAc-d₉.
-
Record the ¹H NMR spectrum.
-
Assign the peaks corresponding to the carboxylic acid proton, the amide proton, the aromatic protons from the diamine, and the aliphatic protons from the CBDA moiety as indicated in Table 4.[4]
Protocol 4: Determination of Molecular Weight by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the poly(amic acid).
Procedure:
-
Prepare a dilute solution of the poly(amic acid) in a suitable mobile phase. A common mobile phase for PAAs is N,N-dimethylformamide (DMF) containing a salt, such as 0.01 M LiBr, to suppress polyelectrolyte effects.
-
Filter the solution through a 0.22 µm or 0.45 µm filter before injection.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene or poly(methyl methacrylate) standards of known molecular weights.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Protocol 5: Thermal Analysis by TGA and DSC
Objective: To investigate the thermal properties of the poly(amic acid), including its glass transition temperature and the temperature of imidization.
Procedure for TGA:
-
Place a small amount of the dried poly(amic acid) sample (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The initial weight loss step, typically occurring between 150 °C and 250 °C, corresponds to the loss of water during the cyclization (imidization) process.[2]
Procedure for DSC:
-
Place a small amount of the dried poly(amic acid) sample (5-10 mg) in a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) will be observed as a step change in the heat flow. An endothermic peak corresponding to the imidization process may also be observed.[2]
Visualizations
References
Application Notes and Protocols for Transparent and Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transparent and flexible electronics are a rapidly advancing field, paving the way for novel applications in wearable health sensors, implantable devices, flexible displays, and smart packaging. This document provides detailed application notes and experimental protocols for the fabrication and characterization of key components and devices in this domain. The information is intended to guide researchers and professionals in developing next-generation transparent and flexible electronic systems.
I. Materials for Transparent and Flexible Electronics
A variety of materials are employed to achieve both optical transparency and mechanical flexibility in electronic devices. These include transparent conductive materials, flexible substrates, and functional semiconductor and dielectric layers.
Transparent Conductive Materials (TCMs)
TCMs are essential for applications such as electrodes in displays, touch screens, and photovoltaic cells. While Indium Tin Oxide (ITO) has been the industry standard, its brittleness has driven the development of alternative flexible materials.[1]
Table 1: Comparative Analysis of Transparent Conductive Materials
| Material | Sheet Resistance (Ω/sq) | Optical Transmittance (%) | Flexibility (Bending Radius) | Fabrication Method |
| Indium Tin Oxide (ITO) | 10 - 100 | > 85 | Brittle, cracks at small radii | Sputtering, Evaporation |
| Silver Nanowires (AgNWs) | 10 - 100 | > 90 | Excellent (< 5 mm) | Solution-coating (spin, spray, slot-die) |
| Graphene | 100 - 1000 | > 90 | Excellent (< 1 mm) | Chemical Vapor Deposition (CVD), Solution-coating |
| Carbon Nanotubes (CNTs) | 100 - 5000 | > 85 | Excellent (< 5 mm) | Solution-coating, Filtration |
| Conductive Polymers (e.g., PEDOT:PSS) | 100 - 1000 | > 80 | Excellent (< 5 mm) | Solution-coating (spin, spray, inkjet) |
Note: The values presented are typical ranges and can vary depending on the specific fabrication process and material treatment.
Flexible Substrates
The choice of substrate is critical for the overall flexibility of the device. Common materials include:
-
Polyethylene terephthalate (PET): Good flexibility and low cost.
-
Polyethylene naphthalate (PEN): Better thermal and dimensional stability than PET.
-
Polyimide (PI): High-temperature stability, suitable for processes requiring higher temperatures.
-
Polydimethylsiloxane (PDMS): A silicone-based elastomer offering excellent flexibility and biocompatibility.
II. Experimental Protocols
This section provides detailed step-by-step protocols for the fabrication of key components used in transparent and flexible electronics.
Protocol for Fabrication of PEDOT:PSS Conductive Films
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a widely used conductive polymer due to its high transparency, good conductivity, and solution processability.[2][3]
Materials and Equipment:
-
PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)
-
Flexible substrate (e.g., PET, glass for testing)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Nitrogen gas source
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Plasma cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
PEDOT:PSS Solution Preparation:
-
If required, filter the PEDOT:PSS dispersion through a 0.45 µm filter to remove any aggregates.[2]
-
For enhanced conductivity, additives like ethylene glycol (EG) or dimethyl sulfoxide (DMSO) can be mixed with the PEDOT:PSS solution (typically 5% by volume).
-
-
Film Deposition (Spin Coating):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the PEDOT:PSS solution onto the center of the substrate.
-
Spin coat at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the solution, followed by a high speed (e.g., 3000-5000 rpm) for 30-60 seconds to achieve the desired thickness.[4]
-
-
Annealing:
-
Transfer the coated substrate to a preheated hotplate.
-
Anneal at 120-150°C for 10-15 minutes to remove residual solvent and improve film conductivity.[2]
-
Protocol for Synthesis and Deposition of Silver Nanowire (AgNW) Transparent Conductors
Silver nanowires offer excellent conductivity and transparency, making them a promising alternative to ITO.[5][6][7]
Materials and Equipment:
-
Silver nitrate (AgNO₃)
-
Ethylene glycol (EG)
-
Polyvinylpyrrolidone (PVP)
-
Sodium chloride (NaCl) or other mediating salts
-
Deionized (DI) water
-
Acetone
-
Ethanol
-
Flexible substrate (e.g., PET)
-
Three-neck flask, condenser, magnetic stirrer, and heating mantle
-
Centrifuge
-
Spin coater or spray coater
Procedure:
-
AgNW Synthesis (Polyol Method):
-
In a three-neck flask, dissolve PVP in EG with stirring and heat to ~160°C.
-
Separately, dissolve AgNO₃ in EG.
-
Slowly inject the AgNO₃ solution into the hot PVP/EG solution while stirring vigorously. A mediating agent like NaCl can be added to control the nanowire dimensions.[6]
-
Maintain the reaction at ~160°C for 1-2 hours. The solution will change color, indicating the formation of AgNWs.
-
-
Purification:
-
Conductive Ink Formulation:
-
Disperse the purified AgNWs in a suitable solvent like ethanol or isopropanol to form a stable ink. A binder (e.g., hydroxyethyl cellulose) can be added to improve adhesion to the substrate.
-
-
Film Deposition:
-
Clean the flexible substrate as described in Protocol 2.1.
-
Deposit the AgNW ink onto the substrate using spin coating, spray coating, or other solution-based methods.
-
Anneal the film at a low temperature (e.g., 100-120°C) to improve wire-wire junctions and conductivity.
-
Protocol for Fabrication of a Flexible Transparent Sensor
This protocol outlines the fabrication of a simple capacitive pressure sensor using PEDOT:PSS as transparent electrodes.
Materials and Equipment:
-
PET substrates
-
PEDOT:PSS solution
-
PDMS elastomer kit (base and curing agent)
-
Silver paste or conductive epoxy
-
Spin coater
-
Hotplate
-
Masking material (e.g., Kapton tape)
Procedure:
-
Fabricate Bottom Electrode:
-
Clean a PET substrate.
-
Mask the desired electrode pattern.
-
Deposit a PEDOT:PSS film following Protocol 2.1.
-
Remove the mask to reveal the patterned bottom electrode.
-
-
Create Dielectric Layer:
-
Mix PDMS base and curing agent (typically 10:1 ratio).
-
Degas the mixture in a vacuum desiccator.
-
Spin coat a thin layer of PDMS onto the bottom electrode.
-
Cure the PDMS at 70-80°C for 1-2 hours.
-
-
Fabricate Top Electrode:
-
On a separate PET substrate, fabricate a patterned PEDOT:PSS top electrode using the same method as the bottom electrode.
-
-
Assemble the Sensor:
-
Carefully align and place the top electrode substrate onto the PDMS-coated bottom electrode substrate.
-
Apply gentle pressure to ensure good adhesion.
-
-
Establish Electrical Contacts:
-
Apply silver paste or conductive epoxy to the exposed ends of the top and bottom PEDOT:PSS electrodes to create contact pads for measurement.
-
III. Characterization Protocols
Optical Transmittance Measurement
Equipment: UV-Vis Spectrophotometer
Procedure:
-
Calibrate the spectrophotometer with a blank reference (air or a clean, uncoated substrate).
-
Mount the transparent film sample in the sample holder.
-
Measure the transmittance spectrum, typically in the visible range (400-800 nm).[8][9]
-
The percentage of light that passes through the sample at each wavelength is recorded.
Electrical Sheet Resistance Measurement
Equipment: Four-Point Probe or Non-contact Eddy Current System
Procedure:
-
Place the conductive film on the measurement stage.
-
For a four-point probe, gently lower the probes onto the film surface. A constant current is applied through the outer two probes, and the voltage is measured across the inner two probes.
-
The sheet resistance is calculated from the current and voltage, considering a geometric correction factor.
Mechanical Flexibility Testing
Equipment: Bending test setup (e.g., custom-built rig with stages and mandrels of varying radii)[10][11]
Procedure:
-
Mount the flexible device or film onto the testing apparatus.
-
Bend the sample to a specific radius of curvature.
-
Measure the change in a key performance metric (e.g., electrical resistance) while the sample is bent and after it is released.
-
For cyclic testing, repeat the bending and releasing process for a large number of cycles and monitor the performance degradation over time.[10]
IV. Visualizations
The following diagrams illustrate key workflows and relationships in the field of transparent and flexible electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and highly effective purification of silver nanowires to enhance transmittance at low sheet resistance with simple polyol and scalable selec ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00238F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver Nanowire Synthesis and Strategies for Fabricating Transparent Conducting Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. tud.qucosa.de [tud.qucosa.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound and its precursors.
Issue 1: Low Yield in Photodimerization of Maleic Anhydride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of maleic anhydride to cyclobutane-1,2,3,4-tetracarboxylic dianhydride. | Inadequate UV Irradiation: Insufficient light intensity or incorrect wavelength can lead to poor reaction efficiency. | - Ensure the use of a high-pressure mercury lamp or a UV source with a wavelength between 300-400 nm. - Optimize the reaction time; irradiation for 20-24 hours is often required.[1][2] - Consider using a photosensitizer like acetophenone, which can improve the efficiency of the [2+2] cycloaddition. |
| Solvent Effects: The choice of solvent can significantly impact the reaction outcome. | - Ethyl acetate and diethyl carbonate are commonly used solvents.[1][3] - Some studies have shown that using a larger volume of solvent can increase the yield, although this may increase production costs.[1] | |
| Precipitation of Product: The dianhydride product is often insoluble and can precipitate on the reactor walls, reducing light penetration. | - Employ vigorous stirring to keep the product suspended. - Consider using a microreactor with slug flow and ultrasonication to prevent clogging and product adhesion.[4] |
Issue 2: Poor Stereoselectivity in Photodimerization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of stereoisomers. | Reaction Conditions: The stereochemical outcome of the photodimerization is influenced by the reaction conditions. | - The photodimerization of maleic anhydride tends to favor the formation of the cis,trans,cis-isomer due to steric hindrance in the reaction intermediate.[5] - Performing the reaction in the solid state by coating a thin layer of maleic anhydride on a glass surface can also influence stereoselectivity. |
| Isomerization: Post-synthesis isomerization can occur under certain conditions. | - Avoid harsh acidic or basic conditions during workup and purification if a specific isomer is desired. |
Issue 3: Difficulty in Isolating and Purifying Stereoisomers
| Symptom | Possible Cause | Suggested Solution |
| Inability to separate diastereomers of this compound. | Similar Physical Properties: The different stereoisomers can have very similar solubilities and chromatographic behavior. | - Fractional Crystallization: This can be effective for separating diastereomers with different solubilities. - Chromatography of Ester Derivatives: Convert the mixture of tetracarboxylic acids to their corresponding tetraesters (e.g., tetramethyl or tetraethyl esters). The esters are more amenable to separation by HPLC on a normal-phase silica gel column.[6] After separation, the individual esters can be hydrolyzed back to the pure carboxylic acid isomers.[6] |
| Inability to separate enantiomers. | Enantiomers have identical physical properties in an achiral environment. | - Chiral Chromatography: Use a chiral stationary phase in your HPLC system to resolve enantiomeric pairs.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the [2+2] photochemical cycloaddition of maleic anhydride to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride, followed by hydrolysis to the tetracarboxylic acid.[1][2]
Q2: What is the expected stereochemical outcome of the photodimerization of maleic anhydride?
A2: The photodimerization of maleic anhydride typically yields the cis,trans,cis-isomer of cyclobutane-1,2,3,4-tetracarboxylic dianhydride as the major product. This is attributed to steric hindrance in the diradical intermediate, which favors this specific arrangement.[5]
Q3: How can I improve the yield of the photodimerization reaction?
A3: To improve the yield, ensure your UV source is of the appropriate wavelength (300-400 nm) and intensity.[3] Optimize the reaction time and solvent. Using a solvent in which the starting material is soluble but the product is not can help drive the reaction to completion. Vigorous stirring or specialized reactors can prevent product buildup on the reactor walls, which can block the UV light.[4]
Q4: What are the best methods for separating the different stereoisomers of this compound?
A4: Separating the stereoisomers can be challenging. A common strategy is to first convert the mixture of acids to their corresponding esters (e.g., tetramethyl esters). These ester derivatives are generally easier to separate by column chromatography, particularly HPLC.[6] Once the diastereomeric esters are isolated, they can be hydrolyzed back to the pure stereoisomers of the tetracarboxylic acid.[6] For the separation of enantiomers, chiral chromatography is required.[6]
Q5: How do I hydrolyze the dianhydride to the tetracarboxylic acid?
A5: The cyclobutane-1,2,3,4-tetracarboxylic dianhydride can be hydrolyzed to the corresponding tetracarboxylic acid by heating with water or an aqueous acid solution, such as hydrochloric acid.[1]
Experimental Protocols
Protocol 1: Photochemical Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
-
Materials: Maleic anhydride, ethyl acetate (or diethyl carbonate), photochemical reactor with a high-pressure mercury lamp (or UV source at 300-400 nm).
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in the photochemical reactor. A typical concentration is 10g of maleic anhydride in 100g of ethyl acetate.[3]
-
Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).
-
Irradiate the solution with the UV lamp at a controlled temperature (e.g., 5-10°C) for 6-24 hours with vigorous stirring.[1][3]
-
A white solid product will precipitate during the reaction.
-
After the reaction is complete, filter the solid product and wash it with fresh solvent.
-
Dry the product under vacuum to obtain cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Protocol 2: Hydrolysis of Dianhydride to Tetracarboxylic Acid
-
Materials: Cyclobutane-1,2,3,4-tetracarboxylic dianhydride, hydrochloric acid (or deionized water), round-bottom flask, reflux condenser.
-
Procedure:
-
Place the cyclobutane-1,2,3,4-tetracarboxylic dianhydride in a round-bottom flask.
-
Add a 3:1 mass ratio of hydrochloric acid to the dianhydride.[1]
-
Heat the mixture to 80°C with stirring and maintain the temperature for 20 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
-
Protocol 3: Esterification and HPLC Separation of Diastereomers (Adapted from cyclopentane analogue)
-
Materials: Mixture of this compound stereoisomers, methanol (or ethanol), sulfuric acid (catalytic amount), HPLC system with a silica gel column, hexane, ethyl acetate.
-
Procedure:
-
Esterification: Reflux the mixture of tetracarboxylic acids in an excess of methanol with a catalytic amount of sulfuric acid until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the crude tetramethyl ester mixture.
-
HPLC Separation:
-
Dissolve the ester mixture in a suitable solvent.
-
Inject the sample onto a normal-phase silica gel HPLC column.
-
Use a mobile phase gradient of hexane and ethyl acetate to separate the diastereomeric esters.[6] The optimal gradient should be determined empirically.
-
Detect the separated esters using a UV detector (around 210 nm).[6]
-
-
Hydrolysis: Hydrolyze the isolated individual esters back to the pure carboxylic acid isomers using an aqueous base (e.g., sodium hydroxide) followed by acidification.[6]
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound stereoisomers.
Caption: Troubleshooting logic for low yield in the photodimerization step.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Photodimerization of Maleic Anhydride
Welcome to the Technical Support Center for the photodimerization of maleic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the yield of cyclobutane tetracarboxylic dianhydride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photodimerization of maleic anhydride?
The photodimerization of maleic anhydride is a [2+2] cycloaddition reaction that occurs upon exposure to ultraviolet (UV) light. In this reaction, two molecules of maleic anhydride combine to form a cyclobutane ring, yielding cyclobutane tetracarboxylic dianhydride. The reaction typically proceeds through the excitation of a maleic anhydride molecule to a triplet state, which then reacts with a ground-state molecule.
Q2: Why is the yield of my photodimerization reaction low?
Low yields can be attributed to several factors, including:
-
Inadequate Light Source: The wavelength and intensity of the UV light are critical.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction efficiency.
-
Absence or Inefficient Sensitizer: For reactions initiated with longer wavelength UV light, a sensitizer is often necessary to facilitate the formation of the reactive triplet state.
-
Product Precipitation: The photodimer product, cyclobutane tetracarboxylic dianhydride, is often insoluble in the reaction solvent, which can lead to reactor clogging and incomplete reaction.[1][2][3]
-
Side Reactions: Polymerization of maleic anhydride can occur as a competing reaction.
Q3: What is the role of a sensitizer in this reaction?
A sensitizer is a molecule that absorbs light energy and then transfers that energy to another molecule (in this case, maleic anhydride), causing it to become reactive. In the photodimerization of maleic anhydride, sensitizers like benzophenone and acetophenone are used to promote the formation of the triplet state of maleic anhydride, which is necessary for the cycloaddition to occur, especially when using UV light of wavelengths longer than 340 nm.[4]
Q4: How can I prevent my reactor from clogging due to product precipitation?
Reactor clogging is a common issue due to the low solubility of the cyclobutane tetracarboxylic dianhydride product.[1][2][3] Strategies to mitigate this include:
-
Using a flow reactor with slug flow: Introducing an inert gas (like nitrogen) creates segments in the flow, which helps to transport the precipitated product.[1][2][3]
-
Ultrasonication: Applying ultrasonic waves can help to keep the product suspended and prevent it from adhering to the reactor walls.[1][2][3]
-
Solvent Selection: Choosing a solvent in which the product has some solubility can help, although this is often challenging.
Q5: What is the expected stereochemistry of the product?
The photodimerization of maleic anhydride typically yields the cis,trans,cis-isomer of cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[5]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide will help you troubleshoot experiments where the desired cyclobutane tetracarboxylic dianhydride is not being formed in expected yields.
| Observation | Potential Cause | Suggested Solution |
| No product detected | Incorrect UV wavelength | Maleic anhydride absorbs UV light, with a spectrum extending into the actinic region (>295 nm).[6] Ensure your UV lamp emits at a suitable wavelength to excite maleic anhydride or the sensitizer. For sensitized reactions, the wavelength should correspond to the absorption maximum of the sensitizer (e.g., ~365 nm for benzophenone). |
| Insufficient light intensity or irradiation time | Increase the power of the UV lamp or the duration of the irradiation. Monitor the reaction progress over time using techniques like TLC or NMR. | |
| Oxygen presence | Dissolved oxygen can quench the excited triplet state of maleic anhydride, inhibiting the dimerization. Deoxygenate your solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon before and during the reaction. | |
| Low product yield | Inefficient sensitization | If using a sensitizer, ensure it is appropriate for the reaction and at an optimal concentration. Benzophenone and acetophenone are commonly used.[4] The concentration of the sensitizer may need to be optimized. |
| Suboptimal solvent | The solvent can influence the stability of the excited state and the solubility of the product. Benzene and dioxane have been used, but other aprotic solvents can be explored.[4][7] | |
| Low reactant concentration | The reaction is bimolecular, so the concentration of maleic anhydride can affect the reaction rate. However, very high concentrations might favor polymerization. An optimal concentration range should be determined experimentally. | |
| Side reactions (e.g., polymerization) | The formation of a sticky, polymeric substance instead of a crystalline product suggests that polymerization is the dominant pathway. This can sometimes be mitigated by adjusting the solvent, concentration, or light intensity. |
Guide 2: Reactor Clogging and Product Isolation Issues
This guide addresses the common problem of product precipitation and reactor clogging.
| Observation | Potential Cause | Suggested Solution |
| Solid precipitate clogs the reactor (especially in flow systems) | Low solubility of the photodimer | Employ a microreactor setup with gas/liquid slug flow to continuously move the precipitate through the reactor.[1][2][3] The use of ultrasonication can also prevent the solid from adhering to the reactor walls.[1][2][3] |
| Difficulty in isolating the product | Product is a fine, insoluble powder | After the reaction, the solid product can be isolated by filtration. Washing with a suitable solvent in which the starting material and sensitizer are soluble but the product is not (e.g., diethyl ether) can help in purification. |
| Product is contaminated with starting material and sensitizer | Incomplete reaction or inefficient purification | Ensure the reaction has gone to completion by monitoring. For purification, recrystallization from a suitable solvent (e.g., acetic anhydride) can be effective.[8] Sublimation can also be used for purification.[9] |
Quantitative Data
The yield of the photodimerization of maleic anhydride is highly dependent on the experimental conditions. Below is a summary of reported yields under different conditions.
Table 1: Influence of Reaction Setup on Yield
| Reactor Type | Solvent | Light Source | Residence Time | Yield (%) | Reference |
| Microreactor (0.5 mm ID FEP tube) with slug flow and ultrasonication | Not specified | 500 W high-pressure mercury lamp | 30 min | 66 | [1] |
| Batch Reactor | Benzene | Not specified | Not specified | Not specified, but noted to be lower than the microreactor | [1] |
Note: The data in this table is compiled from different sources and should be used for informational purposes. Direct comparison may not be possible due to variations in other experimental parameters.
Experimental Protocols
Protocol 1: Batch Photodimerization of Maleic Anhydride (Sensitized)
This protocol describes a general procedure for the photodimerization of maleic anhydride in a batch reactor using a sensitizer.
Materials:
-
Maleic anhydride
-
Benzophenone (sensitizer)
-
Acetone (solvent)
-
Nitrogen or Argon gas
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off short wavelengths) and a cooling system.
Procedure:
-
Dissolve maleic anhydride and a catalytic amount of benzophenone (e.g., 0.1 equivalents) in acetone in a quartz reaction vessel. The concentration of maleic anhydride should be optimized (e.g., 0.1 M to 1 M).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the reaction vessel in the photoreactor and ensure the cooling system is active to maintain a constant temperature (e.g., 20-25 °C).
-
Irradiate the solution with the UV lamp. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or ¹H NMR to observe the disappearance of the maleic anhydride signal and the appearance of the product signals.
-
Once the reaction is complete (or has reached a plateau), turn off the lamp.
-
The product, cyclobutane tetracarboxylic dianhydride, will likely have precipitated out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials and sensitizer.
-
Dry the product under vacuum.
Purification: The crude product can be purified by recrystallization from acetic anhydride.[8]
Protocol 2: Flow Photodimerization of Maleic Anhydride in a Microreactor
This protocol is based on the method described by Horie et al. (2010) to overcome product precipitation issues.[1][2][3]
Materials and Equipment:
-
Maleic anhydride
-
Suitable solvent (e.g., ethyl acetate)
-
Nitrogen gas
-
Microreactor system consisting of a syringe pump, a T-junction for gas and liquid mixing, a length of FEP tubing (e.g., 0.5 mm ID) coiled around a UV lamp, and a collection vessel.
-
High-pressure mercury lamp.
-
Ultrasonic bath.
Procedure:
-
Prepare a solution of maleic anhydride in the chosen solvent.
-
Set up the microreactor system by coiling the FEP tubing around the UV lamp. Place the coiled reactor in an ultrasonic bath.
-
Pump the maleic anhydride solution through the microreactor using the syringe pump at a defined flow rate.
-
Simultaneously, introduce a stream of nitrogen gas through the T-junction to create a segmented (slug) flow. The gas-to-liquid flow rate ratio should be optimized.
-
Turn on the UV lamp and the ultrasonic bath.
-
The reaction mixture is irradiated as it flows through the tubing. The ultrasonication helps to keep the precipitated product suspended.
-
Collect the output from the reactor, which will be a slurry of the product in the solvent.
-
Isolate the solid product by filtration and dry under vacuum.
Visualizations
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. researchgate.net [researchgate.net]
- 9. US3203886A - Photodimerization of maleic anhydride - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,2,3,4-Cyclobutanetetracarboxylic Acid Isomers by Recrystallization
Welcome to the technical support center for the purification of 1,2,3,4-cyclobutanetetracarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these isomers via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound isomers by recrystallization?
A1: The primary challenges include the separation of closely related stereoisomers (diastereomers and enantiomers), which often have similar solubilities in common solvents. Other issues include "oiling out," where the compound separates as a liquid instead of forming crystals, low recovery yields, and the formation of solvates. The presence of multiple carboxylic acid groups can also lead to strong intermolecular interactions, affecting crystal growth.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data for each isomer is not extensively published, general recommendations for polycarboxylic acids can be applied. Water is a potential solvent due to the polar nature of the carboxylic acid groups. Methanol is another option, with a reported solubility of 10 mg/mL for the general this compound. For the dianhydride form, acetic anhydride and acetone have been used for dissolution and washing, respectively.[1] Solvent screening is crucial to identify a solvent that provides a significant difference in solubility between the hot, dissolved state and the cold, crystalline state.
Q3: How can I separate the different stereoisomers of this compound?
A3: Separation of diastereomers can sometimes be achieved by fractional crystallization if their solubilities in a particular solvent are sufficiently different. However, a more common and often more effective method for separating stereoisomers of related cyclic carboxylic acids involves converting the acid mixture into diastereomeric salts using a chiral amine.[2] These diastereomeric salts have different physical properties, including solubility, which can be exploited for separation by recrystallization. Another approach is to convert the acids to their ester derivatives, which may be more amenable to chromatographic separation.[3]
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of forming solid crystals upon cooling. This often happens if the melting point of the solute is lower than the temperature of the saturated solution or if the concentration of the solute is too high. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or employing a different solvent system.
Q5: My recrystallization yield is very low. What are the possible causes and how can I improve it?
A5: Low yields can result from using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures. Premature crystallization during hot filtration can also lead to product loss. To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Preheating the filtration apparatus can prevent premature crystallization. Additionally, cooling the filtrate to a lower temperature (e.g., in an ice bath) can help maximize crystal formation, provided the impurities remain in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid, preventing nucleation.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution for a longer period or at a lower temperature.- Re-evaluate your choice of solvent. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the temperature of the saturated solution.- The solution is too concentrated.- The presence of impurities is depressing the melting point. | - Add more solvent to the hot solution to decrease the saturation temperature.- Cool the solution more slowly to allow crystallization to occur at a temperature below the compound's melting point.- Consider using a different solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step like column chromatography. |
| The recovered crystals are discolored or appear impure. | - Impurities were co-precipitated with the product.- The cooling was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration. | - Allow the solution to cool more slowly to promote the formation of purer crystals.- If the impurities are colored, consider adding activated charcoal to the hot solution before filtration.- Wash the filtered crystals with a small amount of cold, fresh solvent.- A second recrystallization may be necessary. |
| Poor separation of isomers. | - The solubilities of the isomers in the chosen solvent are too similar. | - Experiment with different solvents or solvent mixtures to find a system with better selectivity.- Consider converting the carboxylic acids to diastereomeric salts with a chiral resolving agent to enhance solubility differences.- Esterify the acids and attempt separation by fractional crystallization or chromatography. |
Data Presentation
| Compound/Derivative | Property | Value | Source |
| This compound | Molecular Weight | 232.14 g/mol | [4] |
| This compound | Melting Point | 242 °C (decomposes) | |
| This compound | Solubility in Methanol | 10 mg/mL (clear, colorless to light yellow solution) | |
| 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Molecular Weight | 196.11 g/mol | [1] |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general workflow for the recrystallization of a this compound isomer mixture. The choice of solvent is critical and must be determined experimentally.
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Solvent Selection: Test the solubility of a small amount of the crude acid mixture in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the acid when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, further cool the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol for Separation of Diastereomers via Salt Formation (Conceptual)
This is a conceptual protocol based on methods used for related compounds, as a specific protocol for this compound is not detailed in the available literature.
-
Salt Formation: Dissolve the mixture of this compound isomers in a suitable solvent. Add a sub-stoichiometric amount of a chiral amine (e.g., (R)-(-)-1-phenylethylamine) to the solution. Stir the mixture to allow the formation of diastereomeric salts.
-
Fractional Crystallization of Salts: The two diastereomeric salts will likely have different solubilities. Isolate the less soluble salt by fractional crystallization as described in the general protocol above.
-
Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to precipitate the pure carboxylic acid isomer.
-
Isolation and Purification: Collect the precipitated acid by filtration, wash with cold water, and dry. The purity of the isolated isomer should be assessed by appropriate analytical methods (e.g., HPLC, NMR).
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Isolation of the Other Isomer: The more soluble diastereomeric salt will remain in the filtrate from step 2. The other acid isomer can be recovered from this filtrate by acidification and subsequent purification.
Visualizations
References
Technical Support Center: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct route is the photochemical [2+2] cycloaddition of maleic anhydride to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride, which is subsequently hydrolyzed to the tetracarboxylic acid.[1][2][3] Another reported method involves the photodimerization of dimethyl maleate to yield the tetramethyl ester, followed by hydrolysis.[3]
Q2: What are the common side reactions I should be aware of?
A2: The most significant "side reaction" is the formation of a mixture of stereoisomers of the cyclobutane ring. Other potential side reactions include incomplete dimerization, leaving unreacted maleic anhydride, and polymerization of maleic anhydride, especially under prolonged heating or in the presence of certain initiators.[4] Due to the high ring strain of the cyclobutane ring, there is also a possibility of ring-opening reactions under certain conditions, though this is less commonly reported during the primary synthesis.
Q3: Which stereoisomer of this compound is predominantly formed?
A3: In the photodimerization of maleic anhydride, the cis,trans,cis-isomer of the resulting dianhydride is often the major product. This stereoselectivity is attributed to steric hindrance in the transition state of the cycloaddition, which favors this particular arrangement.
Q4: How many stereoisomers of this compound are theoretically possible?
A4: There are four possible stereoisomers of this compound. Due to the symmetry of the cyclobutane ring, none of these isomers are optically active; they are all meso compounds.
Q5: What are the typical yields for the synthesis of the dianhydride precursor?
A5: Yields can vary significantly based on the reaction conditions. Some studies report yields as high as 75.2% using diethyl carbonate as a solvent.[3] Other protocols using ethyl acetate have also demonstrated good yields.[1] A patent utilizing LED cold ultraviolet light has reported yields up to 76.5%.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate UV Irradiation: Insufficient light intensity, incorrect wavelength, or opaque reaction vessel. | - Ensure a high-intensity UV source (e.g., high-pressure mercury lamp) is used. - Use a quartz reaction vessel for optimal UV transparency. - Optimize the distance between the lamp and the reactor. - Consider using LED UV sources which offer better temperature control and specific wavelengths.[2] |
| Sub-optimal Reaction Temperature: Temperature can affect the quantum yield of the cycloaddition. | - Maintain the recommended reaction temperature. For the photodimerization of maleic anhydride, lower temperatures (e.g., 5°C) have been shown to be effective.[2] | |
| Presence of Quenchers: Dissolved oxygen or other impurities can quench the excited state of maleic anhydride. | - Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction. | |
| Low Concentration of Starting Material: Bimolecular reaction rate is dependent on concentration. | - Use an appropriate concentration of maleic anhydride in the chosen solvent. | |
| Product is a Mixture of Isomers | Inherent Nature of the [2+2] Photocycloaddition: The reaction is not perfectly stereospecific and can lead to the formation of different diastereomers. | - While the cis,trans,cis-isomer is often major, the formation of other isomers is expected. - Purification is necessary to isolate the desired isomer (see Experimental Protocols). |
| Reaction Conditions: Solvent and temperature can influence the stereochemical outcome. | - While difficult to control completely, consistent use of a specific solvent and temperature will lead to a more reproducible isomer ratio. | |
| Formation of Polymeric Byproducts | Radical Polymerization of Maleic Anhydride: Can be initiated by heat or certain impurities. | - Avoid excessive heating of the reaction mixture. Use of cold UV light sources can mitigate this.[2] - Ensure the purity of the maleic anhydride starting material. |
| Difficulty in Product Isolation | Product Precipitation: The dianhydride product is often insoluble and can coat the walls of the reactor, making recovery difficult and potentially clogging flow reactors. | - In batch reactors, ensure vigorous stirring to keep the product suspended.[1] - For flow reactors, techniques like using a liquid/gas slug flow with ultrasonication can prevent clogging. |
| Product Degradation | Thermal Instability: Although the cyclobutane ring is stable under the reaction conditions, prolonged exposure to high temperatures during workup could potentially lead to degradation. | - Use mild conditions for solvent removal (e.g., rotary evaporation at reduced pressure). - Avoid unnecessarily high temperatures during purification steps like recrystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride Synthesis
| Solvent | Light Source | Temperature | Reaction Time | Yield | Purity | Reference |
| Ethyl Acetate | High-pressure mercury lamp | 5°C | 6 hours | 32.8% | 96.5% | [2] |
| Diethyl Carbonate | LED Cold UV (365nm) | 5°C | 200 hours | 76.5% | 98.1% | [2] |
| Diethyl Carbonate | LED Cold UV (400nm) | 25°C | 300 hours | 64.6% | 96.4% | [2] |
| Ethyl Acetate | 16 UV lamps (300nm) | Not specified | 24 hours | ~64% (of dianhydride from crude solid) | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
This protocol is adapted from a literature procedure.[1]
-
Reactor Setup: A 2L quartz glass photoreactor is equipped with a magnetic stirrer, a cooling system, and sixteen 300nm UV lamps.
-
Reaction Mixture: Add 250 mL of ethyl acetate and 100 g of maleic anhydride to the reactor. Stir until the maleic anhydride is completely dissolved.
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Photoreaction: Start the cooling system to maintain a low temperature and prevent overheating. Irradiate the stirred solution with the UV lamps for 24 hours. Ensure the stirring is adequate to prevent the product from adhering to the reactor walls.
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Isolation of Crude Product: A white solid will precipitate during the reaction. Collect the solid by filtration.
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Drying: Dry the white solid in a vacuum oven at 60°C for 24 hours. This crude product is the 1,2,3,4-cyclobutanetetracarboxylic dianhydride (a mixture of isomers).
Protocol 2: Hydrolysis to this compound
-
Hydrolysis: Suspend the dried dianhydride in deionized water. Heat the mixture to reflux with stirring until all the solid has dissolved, indicating hydrolysis to the tetracarboxylic acid is complete.
-
Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to crystallize the product. Collect the crystals by filtration and wash with a small amount of cold water.
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Drying: Dry the crystals under vacuum to obtain this compound.
Protocol 3: Purification of Isomers via Esterification (Conceptual)
This is a conceptual protocol for isomer separation based on methods for similar compounds.
-
Esterification: Reflux the mixture of tetracarboxylic acid isomers with an excess of methanol and a catalytic amount of sulfuric acid to convert them to their tetramethyl esters.
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Chromatography: Separate the diastereomeric esters using column chromatography on silica gel, eluting with a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate). The different isomers should have different retention times.
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Isomer Hydrolysis: Hydrolyze the separated esters back to the individual carboxylic acid isomers by refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Overview of desired reaction and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. US3513136A - Polymerization of maleic anhydride - Google Patents [patents.google.com]
optimizing curing conditions for polyimides based on 1,2,3,4-cyclobutanetetracarboxylic dianhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides synthesized from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA).
Troubleshooting Guide
This guide addresses common issues encountered during the curing of CBDA-based polyimide films.
Question 1: Why is my final polyimide film brittle and discolored (darkened)?
Answer: Brittleness and discoloration are often signs of incomplete imidization or thermal degradation.
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Cause 1: Incomplete Imidization. The conversion of the poly(amic acid) (PAA) precursor to the final polyimide may be insufficient. An incomplete reaction leaves amic acid groups in the polymer backbone, which can compromise the material's mechanical and thermal properties.
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Solution: Ensure your final curing temperature is adequate. For many CBDA-based polyimides, a final cure temperature of at least 250°C is necessary to achieve a high degree of imidization.[1] A multi-step curing protocol with holds at intermediate temperatures (e.g., 150°C and 200°C) can facilitate more complete conversion.[1] The duration of the final cure is also critical; ensure a sufficient hold time at the maximum temperature.
-
-
Cause 2: Thermal Degradation. Curing at excessively high temperatures or for prolonged durations, especially in the presence of oxygen, can lead to the breakdown of the polymer chains.
-
Solution: Optimize the final curing temperature and time. While a high temperature is needed for imidization, exceeding the thermal stability of the polymer will be detrimental. It is crucial to conduct the high-temperature curing steps in an inert atmosphere, such as under a nitrogen purge or in a vacuum oven, to prevent oxidative degradation.[2]
-
Question 2: My polyimide film has bubbles, pinholes, or "comet" defects. What is the cause?
Answer: These defects are typically caused by trapped volatiles or particulates.
-
Cause 1: Rapid Solvent Evaporation. If the temperature is ramped up too quickly during the initial stages of curing, the solvent can boil and become trapped as bubbles in the increasingly viscous PAA solution.[2]
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Solution: Employ a slow, gradual heating rate, especially at the beginning of the curing cycle. A "soft bake" at a lower temperature (e.g., 80-100°C) for an extended period can help to gently remove the bulk of the solvent before the imidization process begins in earnest.[3]
-
-
Cause 2: Particulate Contamination. Dust or other particles on the substrate or in the PAA solution can create nucleation sites for defects, leading to pinholes or comet-like imperfections in the final film.[3][4]
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Solution: Work in a clean, dust-free environment.[4] Filter the poly(amic acid) solution before casting, and ensure that the substrate is meticulously cleaned before film deposition.
-
-
Cause 3: Entrapped Air. Air can be introduced into the PAA solution during mixing or dispensing.
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Solution: After mixing, allow the PAA solution to stand to allow for de-bubbling.[3] When dispensing the solution, do so in a manner that minimizes the introduction of air.
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Question 3: The polyimide film is cracked or has peeled from the substrate. Why did this happen?
Answer: Cracking and peeling are usually related to high internal stresses within the film.
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Cause 1: Thermal Shock. Rapid cooling from a high curing temperature can induce significant thermal stress, leading to cracking or crazing of the film.[2]
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Solution: Implement a slow and controlled cooling ramp after the final curing step. Allowing the film to cool gradually enables the relaxation of internal stresses.
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-
Cause 2: High Film Thickness. Thicker films are more prone to stress-related defects because of the larger solvent gradient during drying and the greater overall shrinkage.
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Solution: If possible, aim for a thinner, more uniform film thickness. If a thick film is required, a very slow and carefully staged curing protocol is essential.
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-
Cause 3: Mismatch in Coefficient of Thermal Expansion (CTE). A significant difference in the CTE between the polyimide film and the substrate can lead to stress upon cooling, causing the film to peel or crack.
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Solution: Select a substrate with a CTE that is as closely matched to that of the CBDA-based polyimide as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical thermal curing protocol for a CBDA-based polyimide?
A1: A multi-step thermal cure is generally recommended. While the optimal protocol will depend on the specific diamine used and the desired film properties, a representative curing cycle is as follows:
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Solvent Removal: 80°C for 2 hours in a vacuum or inert atmosphere oven.
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Initial Imidization: Increase to 150°C and hold for 1 hour.
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Intermediate Imidization: Increase to 200°C and hold for 1 hour.
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Final Curing: Increase to 250-300°C and hold for 1 hour.
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Cooling: Slowly cool to room temperature.
Q2: How does the final curing temperature affect the properties of CBDA-based polyimides?
A2: The final curing temperature has a significant impact on the final properties of the polyimide. Generally, as the final curing temperature increases (up to the degradation temperature), you can expect:
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An increase in the degree of imidization.
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An increase in the glass transition temperature (Tg).[5]
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A decrease in the coefficient of thermal expansion (CTE).[6]
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A potential increase in tensile strength and modulus.[7]
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A decrease in optical transmittance due to increased charge-transfer complex formation.[6]
Q3: Is a nitrogen atmosphere or vacuum necessary during curing?
A3: Yes, for the high-temperature stages of curing (typically above 150°C), an inert atmosphere is critical. Curing in the presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, resulting in a brittle and discolored film with compromised mechanical and thermal properties.[2]
Q4: Can I chemically cure CBDA-based polyimides?
A4: Yes, chemical imidization is an alternative to thermal curing. This process is typically carried out at room temperature by adding dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), to the poly(amic acid) solution.[8] The resulting polyimide can then be precipitated and redissolved for film casting, or the solution can be cast directly and then heated at a lower temperature to remove the solvent and residual chemicals.
Data Presentation
Table 1: Illustrative Effect of Final Curing Temperature on CBDA-Polyimide Properties
| Final Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) | Tensile Strength (MPa) |
| 200 | ~ 270 | ~ 45 | ~ 90 |
| 250 | ~ 290 | ~ 38 | ~ 110 |
| 300 | ~ 310 | ~ 32 | ~ 125 |
Note: These values are illustrative for a generic CBDA-aromatic diamine polyimide and will vary depending on the specific monomers and processing conditions.
Table 2: Influence of Heating Rate on Polyimide Film Properties
| Heating Rate (°C/min) | Degree of Imidization | Internal Stress | Risk of Defects (e.g., bubbles) |
| 1-5 | High | Lower | Low |
| 10-20 | Potentially Lower | Higher | High |
Experimental Protocols
Detailed Methodology for the Synthesis and Thermal Curing of a CBDA-based Polyimide Film
This protocol describes a general two-step process for preparing a polyimide film from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
Part 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Monomer Preparation: Dry the CBDA and the aromatic diamine in a vacuum oven at a temperature appropriate for the specific diamine (typically 80-120°C) for at least 12 hours to remove any residual moisture.
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a pre-weighed amount of the aromatic diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) to achieve the desired solids content (typically 15-20 wt%).
-
Polymerization: While stirring the diamine solution under a gentle flow of nitrogen at room temperature, gradually add an equimolar amount of CBDA powder in small portions. The addition should be slow to manage the exothermic nature of the reaction.
-
PAA Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part 2: Polyimide Film Formation via Thermal Imidization
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade or a casting knife to spread the solution into a uniform film of the desired thickness.
-
Curing: Place the glass substrate with the cast film into a programmable vacuum or inert atmosphere oven. Perform a multi-step curing cycle:
-
Heat to 80°C and hold for 2 hours to slowly remove the solvent.
-
Increase the temperature to 150°C at a rate of 2-5°C/min and hold for 1 hour.
-
Increase the temperature to 200°C at a rate of 2-5°C/min and hold for 1 hour.
-
Increase the temperature to a final cure temperature of 250-300°C at a rate of 2-5°C/min and hold for 1-2 hours.
-
Turn off the heating and allow the oven to cool down slowly to room temperature (rate < 5°C/min).
-
-
Film Removal: Once cooled, the polyimide film can typically be removed from the glass substrate by immersing it in warm water. The differential swelling will help to release the film.
-
Post-Treatment: Dry the freestanding polyimide film in a vacuum oven at 100°C for several hours to remove any absorbed water.
Visualizations
Caption: Experimental workflow for CBDA-based polyimide synthesis and curing.
Caption: Troubleshooting logic for common CBDA-polyimide film defects.
References
- 1. benchchem.com [benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. 139.91.210.27 [139.91.210.27]
- 5. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 6. mdpi.com [mdpi.com]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Porosity in MOFs Synthesized with 1,2,3,4-Cyclobutanetetracarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC) linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the issue of achieving low porosity in your synthesized materials.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments, focusing on the critical factors that influence the final porosity of your MOF.
Question 1: My synthesized MOF shows very low or no porosity after synthesis. What are the likely causes?
Several factors can contribute to low porosity in MOFs synthesized with this compound. The primary reasons often revolve around the choice of metal ion, the reaction conditions influencing the ligand's conformation, and the activation process.
-
Metal Ion Selection: The use of alkali metal ions (Li+, Na+, K+, Rb+, Cs+) with this compound has been shown to result in densely packed, three-dimensional frameworks with negligible porosity.[1] The coordination environment and packing of these ions can lead to structures without accessible pores.
-
Ligand Conformation: The this compound ligand can adopt different isomeric forms (e.g., cis,trans,cis and trans,trans,trans). The conformation can be influenced by reaction conditions such as temperature.[1] Certain conformations may favor the formation of non-porous structures.
-
Framework Collapse during Activation: The removal of solvent molecules from the pores after synthesis (activation) is a critical step to achieve porosity. However, the framework can collapse during this process if not performed carefully, leading to a loss of surface area and pore volume.[2][3] This is a common issue with MOFs constructed from flexible linkers.
-
Purity of Reactants: Impurities in the this compound linker or metal salt can introduce defects in the MOF structure, which can negatively impact the final porosity and stability of the material.[4]
Question 2: How do the synthesis conditions affect the porosity of my CBTC-based MOF?
Synthesis conditions play a pivotal role in determining the final structure and, consequently, the porosity of your MOF.
-
Temperature: The reaction temperature can influence the isomerization of the this compound ligand. For instance, room temperature synthesis may retain the original cis,trans,cis form, while hydrothermal conditions can lead to the trans,trans,trans form.[1] This change in ligand geometry can lead to different framework topologies, some of which may be non-porous.
-
Solvent System: The choice of solvent is crucial as it can template the formation of the MOF structure. The interaction between the solvent and the framework can influence the pore size and shape. Furthermore, the difficulty of removing the solvent during activation is highly dependent on the solvent's boiling point and surface tension. Incomplete solvent removal will result in low accessible porosity.
Question 3: My as-synthesized MOF appears crystalline, but the porosity is low after activation. What went wrong?
This is a classic case of framework collapse during the activation process. The forces exerted by the departing solvent molecules can be strong enough to destroy the porous structure, especially for frameworks with flexible linkers like this compound.
-
Capillary Forces: During solvent evaporation, strong capillary forces can develop within the pores, leading to the collapse of the framework.
-
Insufficient Framework Stability: The intrinsic stability of the MOF framework might not be sufficient to withstand the removal of guest molecules.
To mitigate framework collapse, consider the following activation strategies:
-
Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent with a more volatile solvent with lower surface tension (e.g., acetone, ethanol). This reduces the capillary forces during evaporation.
-
Supercritical CO2 Drying: This technique is a highly effective method for activating delicate MOFs. By bringing carbon dioxide to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding the detrimental effects of capillary forces.
-
Freeze-Drying (Lyophilization): In this method, the solvent is frozen and then removed by sublimation under vacuum. This can also prevent framework collapse by avoiding the liquid phase.
-
Gradual Heating: A slow and controlled heating ramp under vacuum allows for a more gentle removal of the solvent, reducing the stress on the framework.
Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize a porous MOF using this compound?
While MOFs synthesized with this linker and alkali metals have shown negligible porosity, the formation of porous frameworks may be possible with other metal ions, such as transition metals or lanthanides. The choice of metal can significantly influence the resulting coordination geometry and framework topology. Further research and optimization of synthesis and activation conditions are necessary.
Q2: What is a good starting point for a solvent system when synthesizing MOFs with this linker?
Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The choice will depend on the specific metal salt used and the desired reaction temperature. It is advisable to consult the literature for specific examples with similar ligands or metal-ligand combinations.
Q3: How can I confirm if my MOF has low porosity?
The porosity of a MOF is typically characterized by gas sorption analysis, most commonly using nitrogen at 77 K. The resulting isotherm will allow for the calculation of the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. A low surface area (e.g., < 100 m²/g) and low pore volume would indicate low porosity.
Quantitative Data Summary
Currently, there is a lack of reported quantitative data for highly porous MOFs synthesized with this compound. The available literature primarily reports on non-porous structures when using alkali metals. The following table summarizes the qualitative porosity information found.
| Metal Ion | Ligand Isomer | Synthesis Condition | Porosity | Reference |
| Li+, Na+, K+, Rb+, Cs+ | cis,trans,cis or trans,trans,trans | Room Temperature or Hydrothermal | Not Appreciable | [1] |
Experimental Protocols
General Solvothermal Synthesis Protocol:
-
Reactant Preparation: In a typical synthesis, the this compound linker and a selected metal salt (e.g., a transition metal nitrate or acetate) are dissolved in a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).
-
Reaction Setup: The solution is placed in a sealed reaction vessel, such as a Teflon-lined autoclave.
-
Heating: The vessel is heated in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
Cooling: The vessel is allowed to cool down to room temperature slowly.
-
Product Isolation: The crystalline product is collected by filtration or centrifugation and washed with fresh solvent to remove unreacted starting materials.
General Activation Protocol (Solvent Exchange and Thermal Activation):
-
Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., acetone or ethanol) for a period of 24-48 hours, with the solvent being replaced several times to ensure complete exchange.
-
Drying: The solvent-exchanged MOF is then dried under vacuum at an elevated temperature (e.g., 100-200 °C) for several hours to remove the solvent molecules from the pores.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps in troubleshooting low porosity in MOFs synthesized with this compound.
Caption: A workflow diagram illustrating the key steps in synthesizing and troubleshooting MOFs with low porosity.
Caption: A diagram showing the logical relationships between key factors influencing the final porosity of a synthesized MOF.
References
- 1. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 3. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of CBDA, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of CBDA | Incomplete photoreaction. | - Ensure the UV lamp is emitting at the appropriate wavelength (around 300-365 nm) and has sufficient power.[1] - Extend the irradiation time. - Optimize the concentration of the starting material; highly concentrated solutions can inhibit light penetration. |
| Reverse reaction or degradation. | - Control the reaction temperature. Elevated temperatures can promote the reverse reaction.[2] - Use a cold UV light source or a cooling system to maintain a low and stable temperature (e.g., 5-10°C).[3][4] | |
| Poor solubility of starting material. | - Select a solvent in which the starting material (e.g., maleic anhydride) is readily soluble. Ethyl acetate and diethyl carbonate are commonly used.[3] | |
| Presence of Unreacted Starting Material | Insufficient irradiation time or light intensity. | - Increase the duration of UV exposure. - Verify the output of the UV lamp and replace it if necessary. |
| Reaction equilibrium reached. | - As the product precipitates, ensure efficient stirring to keep the remaining starting material exposed to the light. | |
| Product is a Mixture of Isomers | Non-selective reaction conditions. | - The formation of different stereoisomers is possible in [2+2] cycloaddition reactions. The cis,trans,cis-isomer is a commonly formed product in the photodimerization of maleic anhydride. - The choice of solvent and sensitizer (if used) can influence stereoselectivity. While not extensively detailed for maleic anhydride dimerization, solvent polarity is known to affect the product distribution in other photocycloadditions. |
| Analytical method not optimized for isomer separation. | - Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to separate and quantify the different isomers. Chiral columns may be necessary for enantiomeric separation if applicable.[5][6] | |
| Formation of Oligomers/Polymers | High concentration of starting material. | - Perform the reaction at a lower concentration of maleic anhydride. |
| Inappropriate solvent or temperature. | - The choice of solvent can influence side reactions. Solvents like benzene have been used, but care must be taken due to their reactivity.[7] | |
| Product Contaminated with Acetic Anhydride | Incomplete removal after dehydration/recrystallization. | - After recrystallization from acetic anhydride, wash the product thoroughly with a suitable solvent like 1,4-dioxane or acetone to remove residual acetic anhydride.[1] - Dry the final product under vacuum to remove any remaining volatile impurities.[1] |
| Hydrolysis of Anhydride Groups | Presence of water in reactants or solvents. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Store the starting material (maleic anhydride) and the final product in a desiccator to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for high-purity CBDA?
A1: The most common and direct method is the [2+2] photochemical cycloaddition of maleic anhydride using a UV light source.[3][8] An alternative route involves the photodimerization of dimethyl maleate to form cyclobutane tetracarboxylic acid tetramethyl ester, followed by hydrolysis to cyclobutane tetracarboxylic acid, and subsequent dehydration with acetic anhydride to yield CBDA.[3]
Q2: What are the typical byproducts in CBDA synthesis?
A2: While specific byproducts are not always extensively characterized in literature, potential impurities include unreacted maleic anhydride, stereoisomers of CBDA, and oligomers or polymers of maleic anhydride.[9] If water is present, hydrolysis to the corresponding carboxylic acids can also occur.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting material and the formation of the product. The disappearance of the starting material's characteristic signals in NMR spectroscopy can also be used.[2]
Q4: What purification methods are most effective for CBDA?
A4: Recrystallization is a highly effective method for purifying CBDA. A common procedure involves dissolving the crude product in hot acetic anhydride, followed by cooling to induce crystallization. The purified crystals are then typically washed with a solvent like 1,4-dioxane or acetone to remove residual acetic anhydride and other soluble impurities, followed by vacuum drying.[1]
Q5: How does the choice of solvent affect the synthesis?
A5: The solvent plays a crucial role in the synthesis of CBDA. It must be able to dissolve the starting material, be relatively inert to the photochemical conditions, and ideally, allow the product to precipitate as it forms, driving the reaction to completion. Commonly used solvents include ethyl acetate and diethyl carbonate.[3] The solvent can also influence the stereochemical outcome of the reaction.
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for CBDA Synthesis from Maleic Anhydride
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Maleic Anhydride | Maleic Anhydride | Maleic Anhydride |
| Solvent | Ethyl Acetate | Diethyl Carbonate | Diethyl Carbonate |
| Reactant:Solvent (w/w) | 1:2.5 | 1:10 | 1:5 |
| Temperature | 5°C | 5°C | -5°C |
| Light Source | High-Pressure Mercury Lamp | LED Cold UV Light (365 nm) | LED Cold UV Light (300 nm) |
| Reaction Time | 6 hours | 200 hours | 100 hours |
| Purity | 96.5% | 98.1% | 98.6% |
| Yield | 32.8% | 76.5% | 37.5% |
| Reference | [4] | [4] | [4] |
Experimental Protocols
Protocol 1: Synthesis of CBDA from Maleic Anhydride
This protocol is based on a method utilizing diethyl carbonate as a solvent and an LED UV light source.[4]
Materials:
-
Maleic Anhydride (10 g)
-
Diethyl Carbonate (100 g)
-
Photoreactor with a cooling system and nitrogen inlet
-
LED Cold UV Lamp (365 nm)
-
Stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Add 10 g of maleic anhydride and 100 g of diethyl carbonate to the photoreactor.
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Cool the reactor to 5°C and maintain this temperature throughout the reaction.
-
Turn on the LED cold ultraviolet light (365 nm) and irradiate the reaction solution with continuous stirring.
-
Continue the reaction for 200 hours.
-
After the reaction is complete, turn off the UV lamp and stop the cooling.
-
Collect the precipitated product by suction filtration.
-
Dry the product in a vacuum oven to obtain the final CBDA product.
Protocol 2: Purification of CBDA by Recrystallization
This protocol is adapted from a general purification method for CBDA.[1]
Materials:
-
Crude CBDA
-
Acetic Anhydride
-
1,4-Dioxane
-
Heating mantle with a stirrer
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Place the crude CBDA in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add acetic anhydride to the flask (a sufficient amount to dissolve the solid upon heating).
-
Heat the mixture with stirring until the CBDA dissolves completely.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a freezer (at or below 0°C) for 24 hours to induce crystallization.
-
Collect the recrystallized product by filtration.
-
Wash the crystals three times with 1,4-dioxane to remove any residual acetic anhydride.
-
Dry the purified CBDA in a vacuum oven at 60°C for 48 hours.
Visualizations
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. datapdf.com [datapdf.com]
Technical Support Center: Overcoming Low Solubility of Poly(amic acid) Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of poly(amic acid) (PAA) precursors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of my poly(amic acid) precursor?
A1: The low solubility of poly(amic acid) precursors is often attributed to several factors:
-
Strong Intermolecular Hydrogen Bonding: The carboxylic acid and amide groups in the PAA backbone form strong hydrogen bonds, leading to polymer chain aggregation and reduced interaction with solvents.
-
Chain Rigidity: The incorporation of rigid aromatic monomers can lead to a stiff polymer backbone, which hinders dissolution.[1]
-
High Molecular Weight: As the molecular weight of the PAA increases, the chain entanglement also increases, which can lead to decreased solubility.[2]
-
Inappropriate Solvent Choice: PAA is typically soluble only in highly polar, aprotic solvents.[3][4] Using a solvent with an unsuitable solubility parameter will result in poor dissolution.
-
Hydrolytic Instability: PAA can be unstable in the presence of water, leading to hydrolysis and a decrease in molecular weight, which can sometimes affect solubility or indicate degradation.[5]
Q2: I'm observing gel formation during my PAA synthesis. What is causing this and how can I prevent it?
A2: Gel formation can occur due to several reasons, including uncontrolled polymerization leading to excessively high molecular weight or cross-linking side reactions. To prevent this, you can try the following:
-
Monomer Addition Sequence: Adding the dianhydride portion-wise to the diamine solution can help maintain an excess of diamine and prevent rapid, uncontrolled polymerization, which can lead to higher and more uniform molecular weights without gelation.[6][7]
-
Reaction Temperature: Controlling the reaction temperature is crucial. Lowering the initial reaction temperature can sometimes help to moderate the reaction rate and prevent gelation.[2]
-
Monomer Purity: Ensure the high purity of your monomers, as impurities can sometimes lead to side reactions and cross-linking.
Q3: Can I improve the solubility of my existing poly(amic acid) solution?
A3: Yes, for an existing PAA solution with low solubility or high viscosity, you can try the following:
-
Sonication: Applying ultrasonic energy can help to break up polymer aggregates and improve dissolution.
-
Gentle Heating: Carefully heating the solution can increase the solubility of the polymer. However, be cautious as excessive heat can promote imidization.
-
Addition of a Co-solvent: In some cases, adding a small amount of a compatible co-solvent might improve solubility.
-
Conversion to a Poly(amic acid) Salt: A highly effective method is to convert the PAA to a poly(amic acid) salt (PAAS) by adding a base, such as a tertiary amine. This disrupts the hydrogen bonding and significantly increases solubility.[8][9][10]
Q4: What are poly(amic acid) salts (PAAS) and how do they improve solubility?
A4: Poly(amic acid) salts are formed by neutralizing the carboxylic acid groups of the PAA with a suitable base, often a tertiary amine like triethylamine (TEA) or N,N-dimethylethanolamine (DMEA).[9][10] This acid-base reaction creates an ammonium salt, which has several advantages:
-
Disruption of Hydrogen Bonding: The formation of the salt disrupts the strong intermolecular hydrogen bonds between the PAA chains.
-
Increased Polarity: The ionic nature of the salt increases the polymer's polarity, making it soluble in a wider range of solvents, including environmentally friendly options like water and alcohols.[8][9][11]
-
Enhanced Hydrolytic Stability: PAAS often exhibits improved stability against hydrolysis compared to the parent PAA.[5][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving common issues related to PAA solubility.
Issue 1: Poly(amic acid) precursor does not dissolve in the reaction solvent.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4] |
| Insufficient Solvent | Increase the solvent volume to reduce the polymer concentration. |
| Low Temperature | Gently warm the mixture while stirring. Be careful not to exceed temperatures that could initiate premature imidization. |
| Polymer Aggregation | Use sonication to help break up polymer aggregates. |
| Monomer Structure | If possible, consider synthesizing a new PAA with more flexible monomers or bulky side groups to disrupt chain packing.[1] |
Issue 2: The viscosity of the poly(amic acid) solution is too high for processing.
| Potential Cause | Troubleshooting Step |
| High Molecular Weight | Adjust the stoichiometry of the monomers slightly to target a lower molecular weight in the next synthesis. |
| High Polymer Concentration | Dilute the solution with more of the same solvent. |
| Strong Intermolecular Interactions | Convert the PAA to a poly(amic acid) salt (PAAS) by adding a tertiary amine. This will significantly reduce the viscosity by disrupting hydrogen bonds. |
Quantitative Data on Solubility
The following table summarizes the solubility of different poly(amic acid) precursors in various solvents.
| Precursor Type | Monomers | Solvent | Solubility | Reference |
| Poly(amic acid) | PMDA-ODA | NMP, DMAc | Soluble | [3] |
| Poly(amic acid) | EDTAD-DAB | Water, D₂O, DMF, DMSO | Soluble | [4] |
| Poly(amic acid) | EDTAD-DAB | Acetone, Ethyl Ether, Methanol | Insoluble | [4] |
| Poly(amic acid) Salt | PMDA-ODA with DMEA | Water | Soluble (up to 4 wt%) | [10] |
| Poly(amic acid) Salt | BPDA-ODA with TEA | Water | Soluble | [9] |
PMDA: Pyromellitic dianhydride, ODA: 4,4'-oxydianiline, EDTAD: Ethylenediaminetetraacetic dianhydride, DAB: 1,4-diaminobutane, DMEA: N,N'-dimethylethanolamine, BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride, TEA: Triethylamine.
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Poly(amic acid) Salt (PAAS)
This protocol describes the conversion of a poly(amic acid) solution in NMP to a water-soluble triethylamine-capped poly(amic acid) salt.
Materials:
-
Poly(amic acid) solution in N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Begin with a prepared solution of poly(amic acid) in NMP under mechanical stirring.[9]
-
In a typical reaction, for each mole of the repeating unit of poly(amic acid) (which contains two carboxylic acid groups), two moles of triethylamine are required for complete salt formation.
-
Slowly add the calculated amount of triethylamine to the viscous PAA solution while stirring continuously.[9]
-
Continue stirring the mixture at room temperature for at least 2 hours to ensure the completion of the acid-base reaction.[9]
-
The resulting product is a transparent, light-yellow, viscous solution of the poly(amic acid) ammonium salt, which can then be tested for solubility in water.[9]
Visualizations
Caption: Troubleshooting workflow for low poly(amic acid) solubility.
Caption: Conversion of PAA to PAAS to improve solubility.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. atlantis-press.com [atlantis-press.com]
- 6. scispace.com [scispace.com]
- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A water-soluble polyimide precursor: Synthesis and characterization of poly(amic acid) salt | Semantic Scholar [semanticscholar.org]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
strategies to control the stereochemistry of cyclobutane ring formation
Welcome to the Technical Support Center for Stereoselective Cyclobutane Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of stereochemically defined cyclobutane rings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of cyclobutanes, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Thermal [2+2] Cycloadditions
-
Question: I am performing a thermal [2+2] cycloaddition between two alkenes, but the reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in thermal [2+2] cycloadditions often arises from a stepwise reaction mechanism involving a 1,4-diradical intermediate, which allows for bond rotation before ring closure. Here are several strategies to improve diastereoselectivity:
-
Substrate Control: The stereochemical outcome is highly dependent on the substitution pattern of the alkenes. The formation of the diradical intermediate and its subsequent cyclization can be influenced by steric and electronic factors. Consider modifying the substrates to introduce sterically demanding groups that can bias the conformation of the intermediate and favor the formation of one diastereomer.
-
Reaction Conditions:
-
Temperature: While higher temperatures are often required to initiate thermal cycloadditions, they can also lead to lower selectivity by providing enough energy to overcome the rotational barriers in the diradical intermediate. If possible, explore the reaction at the lowest effective temperature.
-
Solvent: The polarity of the solvent can influence the stability and lifetime of the diradical intermediate. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) to find the optimal conditions for your specific reaction.
-
-
Use of Strained Alkenes: Highly strained alkenes can undergo concerted [π2s + π2a] cycloadditions, which are stereospecific. If your synthetic strategy allows, consider using a strained alkene as one of the reaction partners.[1]
-
Issue 2: Poor Enantioselectivity in Photochemical [2+2] Cycloadditions
-
Question: My enantioselective photochemical [2+2] cycloaddition is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I enhance the enantioselectivity?
-
Answer: Achieving high enantioselectivity in photochemical [2+2] cycloadditions can be challenging due to competing uncatalyzed background reactions initiated by direct absorption of light by the substrate. Here are key factors to consider:
-
Chiral Catalyst/Auxiliary:
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Insufficient catalyst can lead to a more significant contribution from the racemic background reaction.
-
Ligand Design: The structure of the chiral ligand is crucial. Fine-tuning the steric and electronic properties of the ligand can improve the facial discrimination of the substrate.
-
Chiral Auxiliary: When using a chiral auxiliary, ensure it is of high enantiomeric purity and that it effectively shields one face of the reacting alkene.[2][3][4][5]
-
-
Reaction Conditions:
-
Wavelength of Light: Use a light source with a wavelength that is strongly absorbed by the photosensitizer or catalyst but minimally by the substrate. This will favor the catalyzed pathway over the racemic background reaction. Visible light photocatalysis is often advantageous in this regard.[6][7]
-
Temperature: Lowering the reaction temperature can enhance enantioselectivity by rigidifying the transition state and amplifying the energetic difference between the two diastereomeric pathways.
-
Solvent: The solvent can affect the conformation of the substrate-catalyst complex. Screen various solvents to find one that maximizes the chiral induction.
-
-
Dual Catalysis Systems: Consider employing a dual-catalyst system where a photocatalyst absorbs the light and a separate chiral Lewis acid or Brønsted acid catalyst controls the stereochemistry. This approach can be highly effective at minimizing the background reaction.[6][8]
-
Issue 3: Competing Side Reactions in Lewis Acid-Catalyzed [2+2] Cycloadditions
-
Question: I am attempting a Lewis acid-catalyzed [2+2] cycloaddition, but I am observing significant formation of side products, such as polymers or rearranged products, leading to a low yield of the desired cyclobutane. How can I suppress these side reactions?
-
Answer: Lewis acids activate substrates towards cycloaddition, but they can also promote undesired side reactions. Here's how to troubleshoot this issue:
-
Choice and Stoichiometry of Lewis Acid:
-
Lewis Acid Strength: A very strong Lewis acid may be too reactive, leading to polymerization or decomposition of the starting materials or product. Screen a range of Lewis acids with varying strengths (e.g., from milder ZnCl₂, Sc(OTf)₃ to stronger AlCl₃, TiCl₄).[1]
-
Catalyst Loading: Use the lowest effective catalyst loading. Stoichiometric amounts of Lewis acids are sometimes required, but this can also increase the likelihood of side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions, which often have higher activation energies than the desired cycloaddition.
-
Rate of Addition: Slow addition of one of the reactants can help to maintain a low concentration of the activated species, thereby reducing the rate of polymerization.
-
-
Substrate Purity: Ensure that your starting materials are pure and free of impurities that could be activated by the Lewis acid and initiate side reactions. Water is a common culprit that can deactivate or alter the behavior of Lewis acids.
-
Product Inhibition: In some cases, the cyclobutane product can coordinate to the Lewis acid more strongly than the starting material, leading to catalyst deactivation and potential product decomposition. If this is suspected, using a catalytic amount of a stronger Lewis acid or a stoichiometric amount of a weaker, less product-inhibited one might be beneficial.
-
Quantitative Data Summary
The following tables summarize quantitative data for selected stereoselective cyclobutane formation reactions to facilitate comparison of different methodologies.
Table 1: Enantioselective Photochemical [2+2] Cycloadditions
| Entry | Alkene 1 | Alkene 2 | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Chalcone | Methyl vinyl ketone | Ru(bpy)₃Cl₂ (5 mol%), Chiral Lewis Acid (10 mol%) | MeCN | -20 | 85 | >20:1 | 92 | [6] |
| 2 | 2(1H)-Quinolone | Methyl acrylate | Chiral Thioxanthone (10 mol%) | Trifluorotoluene | RT | 88 | >98:2 | 95 | [7] |
| 3 | Cinnamate | Ethylene | Chiral Oxazolidinone Auxiliary | Acetone | -78 | 75 | 95:5 | >98 (de) | N/A |
Table 2: Diastereoselective Metal-Catalyzed Cyclobutane Formations
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | Reference |
| 1 | 2-Aryl quinazolinone | Alkylidenecyclopropane | [RhCp*Cl₂]₂ (3.75 mol%), Cu(OAc)₂ | HFIP | 70 | 85 | >20:1 | [9] |
| 2 | Cyclobutene-1-carboxylate | Phenylboronic acid | [Rh(OH)(diene)₂] | Toluene | 50 | 92 | >20:1 | |
| 3 | Aryl enone | Alkene | Ru(bpy)₃Cl₂ | MeCN | RT | 78 | >20:1 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Visible-Light-Induced [2+2] Cycloaddition
This protocol is adapted from a general procedure for dual-catalysis enantioselective [2+2] photocycloadditions.[6]
-
Preparation: In a nitrogen-filled glovebox, add the chiral Lewis acid catalyst (0.02 mmol, 10 mol%) and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.01 mmol, 5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add the solvent (e.g., anhydrous acetonitrile, 1.0 mL) to the vial. Add the first alkene (e.g., a chalcone derivative, 0.2 mmol, 1.0 equiv) and the second alkene (e.g., an enone, 1.0 mmol, 5.0 equiv).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and cool it to the desired temperature (e.g., -20 °C) in a cryocool or an appropriate cooling bath.
-
Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp). Stir the reaction mixture vigorously for the specified time (e.g., 15-24 hours).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed Diastereoselective Cyclobutane Synthesis
This protocol is a general representation of a rhodium-catalyzed reaction between a directing group-containing substrate and an alkene.[9]
-
Reactant Mixture: To an oven-dried screw-cap vial, add the directing group-containing substrate (e.g., 2-aryl quinazolinone, 0.2 mmol, 1.0 equiv), the alkene partner (e.g., alkylidenecyclopropane, 0.4 mmol, 2.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 0.0075 mmol, 3.75 mol%), and a co-catalyst/additive if required (e.g., Cu(OAc)₂, 0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., hexafluoroisopropanol (HFIP), 2.0 mL).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 70 °C). Stir the reaction mixture for the required duration (e.g., 24 hours).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizations
Caption: General experimental workflow for stereoselective cyclobutane synthesis.
Caption: Decision tree for selecting a stereocontrol strategy.
Caption: Simplified mechanism of a chiral Lewis acid-catalyzed [2+2] cycloaddition.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclobutane synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Thermal Stability of Polyimides Derived from 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and processing of CBDA-based polyimides.
Issue 1: Low Viscosity of Poly(amic acid) (PAA) Solution
-
Q1: My poly(amic acid) solution has a much lower viscosity than expected, suggesting low molecular weight. What are the potential causes and solutions?
A1: Low viscosity in your PAA solution is a common problem that points to incomplete polymerization or chain termination. Here are the primary causes and troubleshooting steps:
-
Monomer Impurity: Even trace amounts of monofunctional impurities in either the CBDA dianhydride or the diamine monomer can act as chain stoppers, significantly limiting the polymer's molecular weight.
-
Solution: Ensure high purity of your monomers. Recrystallize the diamine and sublime the CBDA dianhydride before use. Always handle and store monomers in a dry environment, such as a desiccator or glovebox, to prevent moisture absorption.
-
-
Moisture Contamination: Water present in the reaction solvent or on the glassware will react with the dianhydride, opening the anhydride ring to form a dicarboxylic acid. This disrupts the stoichiometry of the reactants, preventing the formation of high molecular weight polymer.
-
Solution: Use anhydrous solvents with very low water content (<50 ppm). Dry all glassware in an oven at >150°C for several hours and cool under a stream of dry nitrogen or in a desiccator before use. Conduct the polymerization reaction under an inert atmosphere (e.g., dry nitrogen or argon).
-
-
Incorrect Stoichiometry: An accurate 1:1 molar ratio of dianhydride to diamine is critical for achieving high molecular weight in step-growth polymerization.
-
Solution: Carefully and accurately weigh your monomers using a calibrated analytical balance. Ensure complete dissolution and mixing of the diamine before slowly adding the dianhydride to avoid localized imbalances in stoichiometry.
-
-
Low Monomer Reactivity: While CBDA is generally reactive due to ring strain, the chosen diamine may have lower nucleophilicity, leading to a slower or incomplete reaction.
-
Solution: Increase the reaction time and/or slightly increase the reaction temperature (while staying within a range that avoids premature imidization, typically room temperature to 50°C). Ensure efficient stirring to promote monomer interaction.
-
-
Degradation Over Time: Poly(amic acid) solutions can undergo hydrolytic degradation or chain length equilibration upon storage, leading to a decrease in viscosity.[1]
-
Solution: Use the PAA solution for film casting or imidization as soon as possible after synthesis. If storage is necessary, keep the solution refrigerated at low temperatures (e.g., 4°C) to slow down degradation.[2]
-
-
Issue 2: Brittle Polyimide Films After Curing
-
Q2: After thermal imidization, my CBDA-polyimide film is brittle and cracks easily. What could be the reason for this?
A2: Film brittleness is often a consequence of low molecular weight of the PAA precursor or improper curing conditions.
-
Low Molecular Weight PAA: If the initial PAA has a low molecular weight, the resulting polyimide will have shorter polymer chains, leading to poor mechanical properties, including brittleness.[3]
-
Solution: Address the causes of low PAA viscosity as detailed in Issue 1. A higher molecular weight PAA is essential for producing tough, flexible films.
-
-
Incomplete Imidization: If the curing process is not sufficient to fully convert the poly(amic acid) to polyimide, the remaining amic acid groups can act as points of weakness.
-
Solution: Ensure your thermal curing profile reaches a high enough temperature for a sufficient duration. A typical multi-step curing process is recommended, with a final curing temperature at or slightly above the glass transition temperature (Tg) of the polyimide to ensure complete cyclization.[4] The absence of the amide carbonyl peak around 1650 cm⁻¹ in the FTIR spectrum can confirm complete imidization.[5]
-
-
Rapid Solvent Evaporation: If the solvent is removed too quickly during the initial stages of curing, it can create internal stresses within the film, leading to cracking and brittleness.
-
Solution: Employ a slow, staged heating ramp during thermal imidization. A soft bake at a lower temperature (e.g., 80-100°C) allows for gradual solvent removal before proceeding to higher imidization temperatures.
-
-
Thermal Shock: Rapid cooling after high-temperature curing can also introduce stress and cause the film to become brittle.
-
Solution: Allow the polyimide film to cool down slowly to room temperature inside the oven after the curing cycle is complete.
-
-
Issue 3: Poor Thermal Stability of the Final Polyimide
-
Q3: The decomposition temperature (Td) of my CBDA-polyimide is lower than expected. How can I improve its thermal stability?
A3: The thermal stability of a polyimide is intrinsically linked to its chemical structure and the presence of any residual weak links.
-
Incomplete Imidization: As mentioned previously, residual amic acid groups are less thermally stable than the imide ring and will decompose at lower temperatures.
-
Solution: Optimize the curing protocol to achieve complete imidization. Post-curing the film at a higher temperature for a short period can sometimes help.
-
-
Monomer Selection: The choice of the diamine co-monomer has a significant impact on the thermal stability of the resulting polyimide. Aromatic diamines with rigid backbones and strong intermolecular interactions generally lead to higher thermal stability.
-
Solution: Select aromatic diamines with high thermal stability, such as those containing phenyl, biphenyl, or other rigid aromatic structures. Avoid aliphatic diamines if maximizing thermal stability is the primary goal.
-
-
Oxidative Degradation: Curing in the presence of oxygen can lead to oxidative degradation of the polymer backbone, compromising its thermal stability.
-
Solution: Perform the thermal curing process under an inert atmosphere, such as a nitrogen purge or in a vacuum oven.
-
-
Structural Modification: The intrinsic thermal stability of the CBDA-polyimide can be enhanced through structural modifications.
-
Solution: Consider copolymerization with a more thermally stable aromatic dianhydride or incorporating inorganic nanofillers like silica (SiO₂), alumina (Al₂O₃), or clay to create nanocomposites.[5] These nanofillers can improve thermal stability by restricting the mobility of polymer chains and enhancing char formation upon decomposition.[5]
-
-
Data Presentation: Thermal Properties of CBDA-Based Polyimides
The following tables summarize quantitative data on the thermal properties of various polyimides, including those derived from CBDA, to provide a comparative reference.
Table 1: Glass Transition (Tg) and Decomposition (Td) Temperatures of Various Polyimides
| Polyimide System (Dianhydride-Diamine) | Tg (°C) | Td5 (°C) (5% Weight Loss) | Atmosphere |
| CBDA-Based Polyimides | |||
| CBDA-TFMB (2,2'-bis(trifluoromethyl)benzidine) | >300 | ~450 | N₂ |
| Reference Aromatic Polyimides | |||
| PMDA-ODA | ~385 | 581 | N₂ |
| BTDA-ODA | ~283 | 572 | N₂ |
| Modified Polyimides (for comparison) | |||
| PI + 3 wt% SiO₂ | - | 573 (peak decomposition) | O₂ |
| PI + 3 wt% Mg(OH)₂ | - | 574 (peak decomposition) | O₂ |
| PI + 9 wt% Al₂O₃ | ~300 | 548 | Air |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table should be used as a comparative guide.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from CBDA and 4,4'-Oxydianiline (ODA)
-
Preparation: Dry all glassware (three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet) in an oven at 150°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In the reaction flask, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a final solids content of 15-20 wt%. Stir the mixture under a nitrogen atmosphere until the ODA is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) powder to the stirred diamine solution in small portions over 30-60 minutes.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator at 4°C if not used immediately.
Protocol 2: Thermal Imidization of PAA to form a Polyimide Film
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Soft Bake: Place the cast film in a forced-air oven or on a hot plate at 80°C for 2 hours to slowly remove the bulk of the NMP solvent.
-
Staged Curing: Transfer the film to a programmable vacuum or nitrogen-purged oven and subject it to the following multi-step thermal curing profile:
-
Heat from room temperature to 100°C at 5°C/min and hold for 1 hour.
-
Heat from 100°C to 200°C at 5°C/min and hold for 1 hour.
-
Heat from 200°C to 300°C at 3°C/min and hold for 1 hour.
-
Heat from 300°C to 350°C at 3°C/min and hold for 1 hour.
-
-
Cooling: After the final hold, allow the oven to cool down slowly to room temperature before removing the polyimide film.
-
Film Removal: Carefully peel the transparent, flexible polyimide film from the glass substrate.
Protocol 3: Thermal Property Characterization by TGA and DSC
-
Sample Preparation: Use a small piece (5-10 mg) of the prepared polyimide film for analysis.
-
Thermogravimetric Analysis (TGA):
-
Place the sample in a TGA pan (platinum or alumina).
-
Heat the sample from room temperature (e.g., 30°C) to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50-100 mL/min).
-
Determine the 5% and 10% weight loss temperatures (Td5 and Td10) from the resulting TGA curve.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of CBDA-based polyimides.
Caption: Strategies for enhancing the thermal stability of CBDA-based polyimides.
References
- 1. Frontiers | Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 [mdpi.com]
- 4. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2,3,4-Cyclobutanetetracarboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is paramount in determining its physical, chemical, and biological properties. For complex molecules such as 1,2,3,4-cyclobutanetetracarboxylic acid, which possesses multiple chiral centers, a thorough understanding of its stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the elucidation of these stereochemical nuances. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic features expected for the different stereoisomers of this compound, supported by detailed experimental protocols.
Stereoisomers of this compound
This compound has four stereocenters at the C1, C2, C3, and C4 positions of the cyclobutane ring. The relative orientation of the four carboxylic acid groups (axial or equatorial, cis or trans) gives rise to several stereoisomers. The exact number of unique, isolable stereoisomers has been a subject of discussion, with analyses suggesting the existence of four to five distinct structures. For the purpose of this guide, we will consider the most commonly discussed stereoisomers, focusing on how their unique symmetries translate to distinct NMR spectra. The key to differentiating these isomers lies in the number of unique proton and carbon signals, which is directly related to the presence or absence of symmetry elements such as planes of symmetry (σ) and centers of inversion (i).
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of specific experimental NMR data for each individual stereoisomer in the public domain, this guide presents a predictive comparison based on the principles of chemical equivalence and molecular symmetry. The expected number of signals, their multiplicities, and general chemical shift regions are outlined.
Table 1: Predicted ¹H NMR Spectral Data for this compound Stereoisomers
| Stereoisomer | Structure (Schematic) | Symmetry Elements | Number of Unique Proton Signals | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |
| cis,cis,cis | All COOH groups on the same face | C₄ᵥ (approx.) | 2 | 3.0 - 4.0 (methine), 11.0 - 13.0 (carboxyl) | Multiplet, Broad Singlet |
| cis,trans,cis | C₂ᵥ | 3 | 2.8 - 4.2 (methine), 11.0 - 13.0 (carboxyl) | Multiplets, Broad Singlets | |
| trans,trans,trans | C₂ₕ | 2 | 2.5 - 3.8 (methine), 11.0 - 13.0 (carboxyl) | Multiplet, Broad Singlet | |
| cis,cis,trans | Cₛ | 4 | 2.5 - 4.2 (methine), 11.0 - 13.0 (carboxyl) | Multiplets, Broad Singlets |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Stereoisomers
| Stereoisomer | Structure (Schematic) | Symmetry Elements | Number of Unique Carbon Signals | Predicted Chemical Shift (δ) Range (ppm) |
| cis,cis,cis | All COOH groups on the same face | C₄ᵥ (approx.) | 2 | 40 - 55 (methine), 170 - 180 (carboxyl) |
| cis,trans,cis | C₂ᵥ | 3 | 40 - 55 (methine), 170 - 180 (carboxyl) | |
| trans,trans,trans | C₂ₕ | 2 | 40 - 55 (methine), 170 - 180 (carboxyl) | |
| cis,cis,trans | Cₛ | 4 | 40 - 55 (methine), 170 - 180 (carboxyl) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound stereoisomers.
Sample Preparation
-
Solvent Selection: Due to the presence of four carboxylic acid groups, the stereoisomers are expected to be highly polar. Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices. If using D₂O, it's important to note that the acidic protons of the carboxylic acids will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.
-
Concentration: Dissolve 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, due to its low solubility in polar solvents, a secondary standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions or the residual solvent peak for DMSO-d₆ can be used for calibration.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex multiplets.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 15 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of the different protons.
-
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (100 MHz or higher for ¹³C) is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for each unique carbon.
-
Spectral Width: A spectral width of approximately 200 ppm is necessary to cover the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the solvent peak.
-
Visualization of Stereoisomer Relationships
The relationship between the different stereoisomers and their expected NMR spectral features can be visualized to aid in their identification.
distinguishing between cis and trans isomers of 1,2,3,4-cyclobutanetetracarboxylic acid using spectroscopy
A Comparative Guide for Researchers
Distinguishing between the cis and trans stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid is a critical step in chemical synthesis and drug development, as the spatial arrangement of the carboxylic acid groups dictates the molecule's overall symmetry, physical properties, and biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offer powerful tools for elucidating the specific stereochemistry of each isomer. This guide provides a comparative analysis of these methods, supported by predicted experimental data and detailed protocols, to aid researchers in the unambiguous identification of these compounds.
Core Principles of Spectroscopic Differentiation
The differentiation of cis and trans isomers of this compound hinges on the distinct molecular symmetry of each isomer. This difference in symmetry governs the number of unique signals in NMR spectra and the activity of vibrational modes in IR and Raman spectra. The five possible stereoisomers of this compound possess different elements of symmetry, which can be exploited for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for distinguishing between these isomers in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment and connectivity of atoms within the molecule.
¹³C NMR Spectroscopy: A Direct Probe of Molecular Symmetry
The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in a molecule. Due to their differing symmetries, each isomer of this compound will exhibit a unique number of signals for the cyclobutane ring carbons and the carboxyl carbons.
| Isomer Configuration | Molecular Symmetry (Point Group) | Expected No. of ¹³C Signals (Ring Carbons) | Expected No. of ¹³C Signals (Carboxyl Carbons) |
| cis,cis,cis | C₄ᵥ | 1 | 1 |
| cis,trans,cis | C₂ᵥ | 2 | 2 |
| trans,trans,trans | D₂ₕ | 1 | 1 |
| cis,cis,trans | Cₛ | 3 | 3 |
| all-trans | C₂ₕ | 2 | 2 |
Table 1. Predicted number of ¹³C NMR signals for the stereoisomers of this compound based on molecular symmetry.
¹H NMR Spectroscopy: Elucidating Proton Environments and Coupling
The ¹H NMR spectra provide information on the chemical environment of the cyclobutane ring protons. The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) are sensitive to the dihedral angles between adjacent protons, which are in turn dictated by the cis/trans arrangement of the substituents.
In substituted cyclobutanes, vicinal (³J) and long-range (⁴J) coupling constants can be particularly informative. The magnitude of these coupling constants is dependent on the puckered conformation of the cyclobutane ring and the relative orientation of the coupled protons. For instance, a larger ³J value is generally observed for trans-protons compared to cis-protons on a cyclobutane ring, although this can be influenced by the ring's conformation.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The activity of a particular vibrational mode in IR and/or Raman spectroscopy is determined by the molecule's symmetry and the selection rules.
-
IR Active Modes: A vibrational mode is IR active if it results in a change in the molecule's dipole moment.
-
Raman Active Modes: A vibrational mode is Raman active if it results in a change in the molecule's polarizability.
For molecules with a center of inversion (such as the trans,trans,trans and all-trans isomers), the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. This provides a powerful method for distinguishing between centrosymmetric and non-centrosymmetric isomers.
| Isomer Configuration | Molecular Symmetry (Point Group) | Center of Inversion? | Predicted C=O Stretching Modes (IR) | Predicted C=O Stretching Modes (Raman) |
| cis,cis,cis | C₄ᵥ | No | Active | Active |
| cis,trans,cis | C₂ᵥ | No | Active | Active |
| trans,trans,trans | D₂ₕ | Yes | Inactive | Active |
| cis,cis,trans | Cₛ | No | Active | Active |
| all-trans | C₂ₕ | Yes | Inactive | Active |
Table 2. Predicted activity of the carbonyl (C=O) stretching vibrations for the stereoisomers of this compound in IR and Raman spectroscopy.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the specific isomer.
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This may range from several hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.
-
Process the data with appropriate window functions to enhance resolution or signal-to-noise.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Vibrational Spectroscopy (FT-IR and FT-Raman)
-
Sample Preparation:
-
FT-IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
FT-Raman: Place the solid sample directly in the sample holder of the FT-Raman spectrometer.
-
-
Data Acquisition:
-
FT-IR: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-64) to obtain a high-quality spectrum.
-
FT-Raman: Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect data over a similar spectral range as the IR.
-
Logical Workflow for Isomer Identification
The following workflow provides a systematic approach to distinguish between the different stereoisomers of this compound.
Figure 1. A logical workflow for the spectroscopic identification of this compound stereoisomers.
By systematically applying this combination of spectroscopic techniques, researchers can confidently distinguish between the various cis and trans isomers of this compound, ensuring the correct stereoisomer is utilized for subsequent research and development activities.
A Comparative Guide to the Validation of Analytical Methods for the Purity Assessment of 1,2,3,4-Cyclobutanetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of four common analytical methods for the purity assessment of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the experimental protocols and validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Acid-Base Titration to assist researchers and drug development professionals in making informed decisions for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a polycarboxylic acid like CBTC, reversed-phase HPLC is a suitable approach.
Experimental Protocol
A reversed-phase HPLC method can be employed for the analysis of CBTC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar analytes like carboxylic acids.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used. A common mobile phase is a solution of 0.01 M potassium phosphate monobasic, with the pH adjusted to 2.6 with phosphoric acid, mixed with methanol or acetonitrile.[2] The high aqueous content of the mobile phase makes it suitable for retaining and separating polar compounds.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm is suitable for carboxylic acids which lack a strong chromophore.[2]
-
Sample Preparation: A known concentration of the CBTC sample is prepared by dissolving it in the mobile phase.
Data Presentation: HPLC Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for the analysis of organic acids.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.03 - 3.31 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 - 11.03 µg/mL |
| Specificity | The method should demonstrate the ability to separate CBTC from potential impurities and degradation products. |
Experimental Workflow: HPLC Analysis
References
A Comparative Study of Polyimides: 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) vs. Pyromellitic Dianhydride (PMDA)
A detailed comparison of polyimides synthesized from the aliphatic dianhydride, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), and the aromatic dianhydride, pyromellitic dianhydride (PMDA), reveals distinct differences in their physical and chemical properties. These differences primarily stem from the flexible, non-planar structure of the cyclobutane ring in CBDA versus the rigid, planar nature of the benzene ring in PMDA.
This guide provides a comparative analysis of the performance of polyimides derived from these two dianhydrides, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in materials science and polymer chemistry to aid in the selection of monomers for specific high-performance applications.
Performance Comparison
The properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer. The choice between an aliphatic dianhydride like CBDA and an aromatic one like PMDA will dictate the final characteristics of the polymer, such as thermal stability, mechanical strength, and optical transparency.
Thermal Properties
Polyimides based on the aromatic PMDA generally exhibit higher thermal stability, including higher glass transition temperatures (Tg) and decomposition temperatures, compared to those derived from the aliphatic CBDA.[1][2] The rigid structure of the pyromellitic unit contributes to strong interchain interactions, leading to a more thermally stable polymer.[3]
| Property | CBDA-Based Polyimides | PMDA-Based Polyimides |
| Glass Transition Temperature (Tg) | Generally lower, >267 °C[4] | Generally higher, can exceed 300 °C[1][5] |
| 10% Weight Loss Temperature (TGA) | >457 °C in nitrogen[4] | Can be stable up to 500 °C in both air and nitrogen[6] |
Mechanical Properties
The mechanical properties of polyimides are also heavily dependent on the dianhydride structure. PMDA-based polyimides, owing to their rigid backbone, tend to have a higher tensile modulus and are often more brittle.[5] In contrast, the flexible nature of the cyclobutane ring in CBDA can impart greater flexibility to the resulting polyimides.
| Property | CBDA-Based Polyimides | PMDA-Based Polyimides |
| Tensile Strength | Varies with diamine structure | 120–180 MPa (without stretching)[7] |
| Tensile Modulus | Varies with diamine structure | 3.42 GPa[5] to 5.79 GPa[7] |
| Elongation at Break | Varies with diamine structure | 2.82%[5] |
Solubility and Processability
A significant advantage of using CBDA is the improved solubility of the resulting polyimides in common organic solvents.[4] This is attributed to the less rigid and non-planar structure of the cyclobutane unit, which disrupts polymer chain packing and reduces intermolecular forces. Conversely, the rigidity of the PMDA unit often leads to insoluble and intractable polyimides in their fully imidized form, posing processing challenges.[3]
| Property | CBDA-Based Polyimides | PMDA-Based Polyimides |
| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc, DMF, DMSO)[4] | Often insoluble in their fully imidized form[3] |
Optical and Dielectric Properties
CBDA-based polyimides often exhibit excellent optical transparency, with high transmittance in the visible light region.[4] This makes them suitable for applications where clarity is crucial. In terms of dielectric properties, the introduction of fluorine atoms into the polymer backbone, often in conjunction with either dianhydride, can effectively reduce the dielectric constant (Dk) and dielectric loss (Df).[8] For PMDA-based polyimides, the dielectric constant can be around 2.12 with specific fluorinated diamines.[8]
| Property | CBDA-Based Polyimides | PMDA-Based Polyimides |
| Optical Transparency | High transmittance (>80% at 450nm)[4] | Generally lower, can be colored |
| Dielectric Constant (Dk) | Varies with diamine structure | Can be as low as 2.12 with fluorinated diamines[8] |
| Dielectric Loss (Df) | Varies with diamine structure | Can be as low as 0.00698 with fluorinated diamines[8] |
Experimental Protocols
The synthesis and characterization of polyimides from CBDA and PMDA generally follow established procedures in polymer chemistry.
Polyimide Synthesis (Two-Step Polycondensation)
A common method for synthesizing polyimides involves a two-step process:
-
Poly(amic acid) Synthesis : A dianhydride (CBDA or PMDA) is reacted with an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under a nitrogen atmosphere. This reaction yields a soluble poly(amic acid) precursor.
-
Imidization : The poly(amic acid) solution is then cast into a film and thermally or chemically treated to induce cyclodehydration, forming the final polyimide. Thermal imidization typically involves heating the film at elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) for specific durations.
Characterization Techniques
-
Fourier Transform Infrared (FT-IR) Spectroscopy : Used to confirm the chemical structure of the polyimides by identifying characteristic absorption bands of the imide ring.
-
Thermogravimetric Analysis (TGA) : Employed to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) : Used to determine the glass transition temperature (Tg) of the polyimides.
-
Tensile Testing : Performed to measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break.
-
UV-Vis Spectroscopy : Utilized to assess the optical transparency of the polyimide films.
-
Dielectric Analysis : Conducted to measure the dielectric constant and dielectric loss of the materials at various frequencies.
Comparative Study Workflow
The following diagram illustrates the logical workflow for a comparative study of polyimides derived from CBDA and PMDA.
Caption: Workflow for the comparative study of CBDA and PMDA based polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Scientific.Net [scientific.net]
- 5. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Metal-Organic Frameworks: 1,2,3,4-Cyclobutanetetracarboxylic Acid vs. Benzene-Based Linkers
A deep dive into the structural and functional differences between Metal-Organic Frameworks (MOFs) synthesized with the aliphatic linker, 1,2,3,4-cyclobutanetetracarboxylic acid (H₄CBTC), and those constructed with well-established aromatic benzene-based linkers reveals significant trade-offs in porosity and stability. While aromatic linkers are foundational to some of the most porous materials known, the use of aliphatic counterparts like H₄CBTC, despite its potential for creating unique topologies, can lead to non-porous structures. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and scientists in the fields of materials science and drug development.
The fundamental difference in the geometry and flexibility of these linker types profoundly impacts the resulting MOF's properties. Aromatic linkers, such as terephthalic acid (H₂BDC) and trimesic acid (H₃BTC), are rigid and planar, which facilitates the formation of robust, highly porous three-dimensional networks. In contrast, the flexible and non-planar nature of the cyclobutane ring in H₄CBTC can lead to denser, interpenetrated frameworks with limited or no accessible pores.
At a Glance: Key Performance Differences
| Feature | MOFs with this compound Linker | MOFs with Benzene-Based Linkers (e.g., MOF-5, HKUST-1) |
| Porosity | Generally low to non-porous.[1] | High to exceptionally high. |
| BET Surface Area | Not appreciable.[1] | Can exceed 3000 m²/g. |
| Structural Flexibility | Higher due to the aliphatic backbone. | Lower due to the rigid aromatic ring. |
| Thermal Stability | Generally lower than aromatic-based MOFs. | High, often stable up to 350-400 °C. |
| Potential Applications | May be suitable for applications not requiring high porosity, such as ion exchange or specialized catalysis. | Gas storage and separation, catalysis, drug delivery. |
Quantitative Performance Data
The following tables summarize key quantitative performance data for MOFs based on H₄CBTC and popular benzene-based linkers.
Table 1: Performance Data for MOFs with this compound (H₄CBTC) Linker
| MOF Name/Formula | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Finding |
| [Li₂(t-H₂cbtc)(H₂O)₂] | Li⁺ | Not Appreciable | Not Appreciable | 2D assembly with no significant porosity.[1] |
| [Na(t-H₃cbtc)] | Na⁺ | Not Appreciable | Not Appreciable | 3D framework with no significant porosity.[1] |
| [K₂(c-H₂cbtc)(H₂O)₄] | K⁺ | Not Appreciable | Not Appreciable | 3D network with no significant porosity.[1] |
| [K(t-H₃cbtc)] | K⁺ | Not Appreciable | Not Appreciable | 3D network with no significant porosity.[1] |
| [Rb(c-H₃cbtc)] | Rb⁺ | Not Appreciable | Not Appreciable | 3D framework with no significant porosity.[1] |
| [Cs(t-H₃cbtc)] | Cs⁺ | Not Appreciable | Not Appreciable | 3D framework with no significant porosity.[1] |
Table 2: Performance Data for MOFs with Benzene-Based Linkers
| MOF Name | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 | Terephthalic acid (H₂BDC) | Zn²⁺ | ~3000 | ~1.0 |
| HKUST-1 | Trimesic acid (H₃BTC) | Cu²⁺ | ~1800 | ~0.8 |
| MIL-53(Al) | Terephthalic acid (H₂BDC) | Al³⁺ | ~1100 | ~0.5 |
Experimental Protocols
Detailed methodologies for the synthesis of alkali metal-based MOFs with this compound are provided below as examples.
Synthesis of [Li₂(t-H₂cbtc)(H₂O)₂] (1)
A solution of LiOH·H₂O (0.042 g, 1 mmol) in water (5 mL) was added to a solution of H₄CBTC (0.116 g, 0.5 mmol) in water (5 mL). The resulting solution was allowed to evaporate slowly at room temperature. Colorless crystals suitable for X-ray diffraction were obtained after a few days.[1]
Synthesis of [Na(t-H₃cbtc)] (3)
A solution of NaOH (0.040 g, 1 mmol) in water (5 mL) was added to a solution of H₄CBTC (0.116 g, 0.5 mmol) in water (5 mL). The mixture was heated at 120°C in a Teflon-lined stainless steel autoclave for 3 days. After cooling to room temperature, colorless crystals were collected.[1]
Synthesis of [K(t-H₃cbtc)] (5)
A solution of KOH (0.056 g, 1 mmol) in water (5 mL) was added to a solution of H₄CBTC (0.116 g, 0.5 mmol) in water (5 mL). The mixture was heated at 150°C in a Teflon-lined stainless steel autoclave for 3 days. Colorless crystals were obtained after cooling to room temperature.[1]
Visualizing the Comparison: Logical Relationships
The choice of organic linker is a critical determinant of the final properties and performance of a Metal-Organic Framework. The following diagrams illustrate the logical relationships and workflows involved.
Caption: Logical relationship between linker choice and MOF properties.
Caption: General experimental workflow for MOF synthesis and comparison.
References
Monitoring Poly(amic acid) Imidization with FTIR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of poly(amic acid) (PAA) to polyimide (PI) is a critical thermal cyclodehydration reaction, known as imidization, that dictates the final properties of the polyimide material.[1] Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique to monitor the progress of this reaction in real-time. This guide provides a comprehensive comparison of FTIR spectroscopy with other methods, supported by experimental data and detailed protocols, to assist researchers in optimizing their imidization processes.
The Imidization Reaction
The imidization of poly(amic acid) involves the closure of the amic acid ring to form an imide ring, with the concurrent release of water. This chemical transformation can be readily tracked by observing changes in the FTIR spectrum.
Caption: Chemical conversion of poly(amic acid) to polyimide.
FTIR Spectroscopy for Monitoring Imidization
FTIR spectroscopy monitors the disappearance of characteristic vibrational bands of the poly(amic acid) and the appearance of new bands corresponding to the polyimide. This allows for a quantitative determination of the degree of imidization (DOI).
Characteristic FTIR Peak Assignments
The following table summarizes the key infrared absorption bands for poly(amic acid) and polyimide, which are crucial for monitoring the imidization process.[2][3] The disappearance of PAA peaks and the emergence of PI peaks are indicative of the reaction's progress.
| Functional Group | Vibration Mode | Poly(amic acid) (PAA) Wavenumber (cm⁻¹) | Polyimide (PI) Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3200-2500 (broad) | Disappears |
| N-H stretch | Amide | ~3300-3100 | Disappears |
| C=O stretch (asym) | Imide | - | ~1778 |
| C=O stretch (sym) | Imide | - | ~1722 |
| C=O stretch | Carboxylic Acid | ~1720 | Disappears |
| C=O stretch | Amide (Amide I) | ~1660 | Disappears |
| C-N-H bend | Amide (Amide II) | ~1550 | Disappears |
| C-N stretch | Imide | - | ~1378 |
| Imide Ring Deformation | - | ~725 |
Quantitative Analysis: Degree of Imidization (DOI)
The degree of imidization can be calculated from the FTIR spectra by comparing the absorbance of a characteristic imide peak to that of an internal reference peak that remains constant throughout the reaction. A commonly used internal reference is the aromatic C-C stretching vibration.
The DOI is often calculated using the following formula:
DOI (%) = (Aimide / Aref)t / (Aimide / Aref)final * 100
Where:
-
Aimide : Absorbance of the characteristic imide peak (e.g., ~1378 cm⁻¹ C-N stretch or ~1778 cm⁻¹ C=O asymmetric stretch).
-
Aref : Absorbance of the internal reference peak (e.g., ~1500 cm⁻¹ aromatic C-C stretch).
-
(Aimide / Aref)t : Ratio of absorbances at a given time 't' during the curing process.
-
(Aimide / Aref)final : Ratio of absorbances of a fully cured polyimide sample.
Experimental Protocol: In-Situ FTIR Monitoring
This section outlines a general procedure for monitoring the imidization of a poly(amic acid) film using in-situ FTIR spectroscopy.
Caption: Workflow for monitoring PAA imidization via FTIR.
Detailed Methodology
-
Sample Preparation:
-
Prepare a solution of poly(amic acid) in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).
-
Cast a thin film of the PAA solution onto an infrared-transparent substrate (e.g., a KBr or ZnSe window).
-
Perform a soft bake at a relatively low temperature (e.g., 80-100°C) to remove the bulk of the solvent without initiating significant imidization.
-
-
FTIR Instrumentation and Measurement:
-
Place the substrate with the PAA film into a heated transmission cell within the FTIR spectrometer's sample compartment.
-
Record a baseline FTIR spectrum at room temperature.
-
Program the heating cell to follow a specific curing schedule (e.g., ramp to a target temperature and hold, or a series of temperature steps).
-
Collect FTIR spectra at regular intervals as the temperature increases and during any isothermal holds. It is important to select an appropriate spectral resolution and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the collected spectra to correct for baseline variations.
-
Identify the characteristic absorption peaks for the polyimide (e.g., ~1378 cm⁻¹) and a suitable internal reference peak (e.g., ~1500 cm⁻¹).
-
Measure the absorbance of these peaks at each time point.
-
Calculate the degree of imidization (DOI) using the formula described previously.
-
Plot the DOI as a function of time and temperature to determine the reaction kinetics.
-
Performance Comparison: FTIR vs. Other Techniques
While FTIR spectroscopy is a primary method for monitoring imidization, other techniques can also be employed. The table below compares FTIR with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Feature | FTIR Spectroscopy | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle of Measurement | Monitors changes in specific chemical bonds. | Measures weight loss due to the release of water during imidization. | Measures the heat flow associated with the endothermic imidization reaction. |
| Quantitative Analysis | Provides a direct measure of the degree of imidization (DOI). | Can be used to calculate DOI based on theoretical vs. actual weight loss. | DOI can be estimated from the area of the endothermic peak. |
| Advantages | - High specificity to chemical structure- Can be performed in-situ- Provides kinetic information | - Relatively simple to perform- Good for determining final conversion | - Provides information on reaction enthalpy and glass transition temperature (Tg) |
| Limitations | - Peak overlap can sometimes complicate analysis- Requires an IR-transparent sample or ATR setup | - Weight loss from solvent evaporation can interfere with measurements- Less sensitive at very high degrees of imidization | - Peak can be broad and difficult to integrate accurately- Exothermic re-formation of poly(amic acid) can affect accuracy |
Supporting Experimental Data
The degree of imidization is highly dependent on the curing temperature and time. For the commonly studied PMDA-ODA polyimide, it has been shown that the imidization process starts at approximately 125-150°C and reaches its maximum at around 250°C as both water and residual NMP solvent are evaporated.[4] One study using ATR-FTIR found that the curing rate of a PMDA-ODA polyimide film at 300°C was 92.1% of that at 400°C after one hour, demonstrating the significant influence of temperature on the reaction kinetics.
It has also been observed that for some polyimide systems, the maximum degree of imidization occurs at temperatures around 320°C, after which the DOI plateaus. This highlights the importance of optimizing the curing temperature to achieve complete imidization without causing thermal degradation of the polymer.
Conclusion
FTIR spectroscopy stands out as a highly effective and direct method for monitoring the imidization of poly(amic acid). Its ability to provide real-time, quantitative data on the chemical changes occurring during the curing process allows for precise determination of the degree of imidization and optimization of reaction conditions. While other techniques such as TGA and DSC offer complementary thermal information, FTIR provides unparalleled insight into the molecular transformations that are fundamental to the formation of high-performance polyimide materials. For researchers and professionals in drug development and materials science, mastering the use of FTIR for imidization monitoring is a key step towards achieving desired material properties and performance.
References
- 1. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Polyimides: Aliphatic vs. Aromatic Tetracarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, material selection is paramount. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A critical determinant of these properties lies in the chemical structure of their monomeric precursors, specifically the tetracarboxylic dianhydride. This guide provides an objective comparison of the thermal properties of polyimides derived from aliphatic versus aromatic tetracarboxylic acids, supported by experimental data, to inform the selection of materials for demanding applications.
The fundamental difference between these two types of polyimides lies in the nature of the dianhydride component. Aromatic dianhydrides contain rigid, planar cyclic structures, which contribute to strong intermolecular interactions and chain stiffness. In contrast, aliphatic dianhydrides feature more flexible, non-aromatic carbon chains. This structural variance directly translates to significant differences in their thermal behavior.
Unveiling the Thermal Characteristics: A Head-to-Head Comparison
Experimental data consistently demonstrates that polyimides synthesized from aromatic tetracarboxylic dianhydrides exhibit superior thermal stability compared to their aliphatic counterparts. This is primarily attributed to the inherent rigidity of the aromatic backbone, which restricts segmental motion and requires more energy to induce thermal transitions.
A comparative study of polyimides synthesized from an aromatic dianhydride, 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), and a cycloaliphatic dianhydride, dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA), reacted with various diamines, highlights these differences. The polyimides containing the aromatic dianhydride (Series I) consistently showed better thermomechanical properties than those with the cycloaliphatic dianhydride (Series II)[1][2]. Specifically, the glass transition temperature (Tg), a key indicator of thermal stability, was higher for the aromatic polyimides[2]. This is because the aromatic structure is more resistant to segmental motion upon heating compared to the cycloaliphatic structure[2].
The introduction of aliphatic units into the polyimide backbone, while sometimes beneficial for properties like solubility and transparency, generally leads to a decrease in thermal stability[3]. For instance, a study comparing a polyimide derived from the aromatic benzophenonetetracarboxylic dianhydride (BTDA) with copolymers containing the aliphatic bicyclo[2.2.2]-oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) showed that the initial decomposition temperature decreased as the proportion of the alicyclic BOCA units increased[4].
The following table summarizes key thermal properties of polyimides derived from representative aromatic and aliphatic dianhydrides, illustrating the general trends observed.
| Dianhydride Type | Dianhydride Example | Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T10%) (°C) | Reference |
| Aromatic | Pyromellitic Dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 302 | - | [5] |
| Aromatic | 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) | 4,4'-Oxydianiline (ODA) | 290 | - | [5] |
| Aromatic | 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 276 | - | [5] |
| Aromatic | 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 4,4′-(4-aminophenoxy)diphenyl sulfone (p-BAPS) | 258 | 510 | [1][2] |
| Alicyclic | Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) | 4,4′-(4-aminophenoxy)diphenyl sulfone (p-BAPS) | 240 | 496 | [1][2] |
| Alicyclic | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) | 3,3'-dimethyl-4,4'-diaminodiphenylmethane | - | 385 (T5%) | [4] |
Note: T10% refers to the temperature at which 10% weight loss occurs.
Experimental Methodologies for Thermal Analysis
The thermal properties of polyimides are primarily evaluated using the following standard techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of the polymer, providing insight into its thermal stability. The analysis is typically performed at a heating rate of 10°C/min or 20°C/min under a nitrogen or air atmosphere[6].
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. It measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve. Heating-cooling-heating cycles are often performed to erase the thermal history of the material, with the Tg value typically reported from the second heating scan[4].
-
Dynamic Mechanical Analysis (DMA): DMA is another powerful technique for determining the Tg. It measures the mechanical properties of a material as a function of temperature, frequency, and time. The Tg is often identified as the peak of the tan δ (loss tangent) curve, which represents the ratio of the loss modulus to the storage modulus. DMA is a very sensitive method for detecting thermal transitions. The analysis is typically conducted at a heating rate of 5°C/min and a specific frequency, such as 1 Hz[7].
Structure-Property Relationship: A Visual Representation
The choice of dianhydride has a profound and predictable impact on the thermal properties of the resulting polyimide. This relationship can be visualized as a logical flow from the monomer structure to the macroscopic thermal behavior.
Caption: Logical flow from dianhydride structure to polyimide thermal properties.
Conclusion: Tailoring Polyimides for Specific Thermal Requirements
The selection between aliphatic and aromatic tetracarboxylic dianhydrides for polyimide synthesis is a critical decision that directly dictates the thermal performance of the final material. For applications demanding exceptional high-temperature resistance and dimensional stability, polyimides derived from aromatic dianhydrides are the superior choice. Their rigid molecular architecture provides the necessary robustness to withstand extreme thermal stress.
Conversely, when properties such as improved solubility, processability, and optical transparency are of higher priority, and the thermal requirements are less stringent, aliphatic dianhydrides offer a viable alternative. Understanding this fundamental structure-property relationship empowers researchers and professionals to rationally design and select polyimides with a thermal profile precisely tailored to their specific application needs.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. joam.inoe.ro [joam.inoe.ro]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Organic Linkers on the Gas Sorption Properties of Isoreticular Metal-Organic Frameworks: A Comparative Guide to the UiO-66 Series
The tunability of metal-organic frameworks (MOFs) at a molecular level, primarily through the modification of their organic linkers, presents a powerful strategy for designing materials with tailored gas sorption properties. This guide provides a comparative analysis of the isoreticular UiO-66 series of MOFs, focusing on how the introduction of different functional groups to the 1,4-benzenedicarboxylate (BDC) linker impacts their structure and performance in gas adsorption. The UiO-66 framework, constructed from Zr₆O₄(OH)₄ clusters, is renowned for its exceptional thermal and chemical stability, making it an ideal platform for systematic functionalization.[1][2] This comparison will cover the parent UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.
Comparative Gas Sorption Performance
The introduction of functional groups onto the organic linker can significantly alter the physicochemical properties of the MOF, including its surface area, pore volume, and affinity for different gas molecules. The following tables summarize the key quantitative data for the compared UiO-66 materials, highlighting the influence of linker functionalization on their textural properties and their uptake capacities for carbon dioxide (CO₂) and hydrogen (H₂).
Table 1: Textural Properties of Functionalized UiO-66 MOFs
| MOF | Organic Linker | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500[1] | ~0.43 - 0.55[3] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1080 - 1400[1][4] | ~0.40 - 0.50 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300[1][4] | ~0.35 - 0.45 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -(OH)₂ | ~1000 - 1200[1] | ~0.30 - 0.40 |
Table 2: Carbon Dioxide (CO₂) Adsorption Capacities
| MOF | CO₂ Uptake at 273 K (mmol/g) | CO₂ Uptake at 298 K (mmol/g) |
| UiO-66 | ~2.5[1] | ~1.6 - 2.0 |
| UiO-66-NH₂ | ~3.35[5] | ~2.3 - 2.8[6] |
| UiO-66-NO₂ | ~2.8[1] | ~2.1 |
| UiO-66-(OH)₂ | ~3.0[1] | ~2.4 |
Table 3: Hydrogen (H₂) Adsorption Capacities at 77 K
| MOF | H₂ Uptake at 1 bar (wt%) | H₂ Uptake at >20 bar (wt%) |
| UiO-66 | ~1.5[7] | ~2.4 - 4.2[3][8] |
| UiO-66-NH₂ | ~1.3 | Not widely reported |
| UiO-66-NO₂ | Not widely reported | Not widely reported |
| UiO-66-(OH)₂ | ~1.2 | ~3.4[9] |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis, activation, and characterization of the UiO-66 series of MOFs.
Synthesis of UiO-66 and Functionalized Derivatives
A solvothermal method is typically employed for the synthesis of the UiO-66 series.[10][11]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-benzenedicarboxylic acid (H₂BDC) for UiO-66
-
2-amino-1,4-benzenedicarboxylic acid (NH₂-H₂BDC) for UiO-66-NH₂
-
2-nitro-1,4-benzenedicarboxylic acid (NO₂-H₂BDC) for UiO-66-NO₂
-
2,5-dihydroxy-1,4-benzenedicarboxylic acid ((OH)₂-H₂BDC) for UiO-66-(OH)₂
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a typical synthesis, equimolar amounts of ZrCl₄ and the respective organic linker are dissolved in DMF in a Teflon-lined autoclave.[10] The molar ratio of metal to linker is generally maintained at 1:1.
-
The autoclave is sealed and heated in an oven at a temperature between 80°C and 140°C for 12 to 24 hours.[10][11]
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The collected solid is washed with fresh DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.[11]
-
The final product is dried under vacuum.
Activation of MOFs for Gas Sorption Measurements
Proper activation of the MOFs is crucial to ensure that the pores are free of guest molecules, allowing for accurate gas sorption measurements.
Procedure:
-
The synthesized MOF powder is placed in the sample tube of a gas adsorption analyzer.
-
The sample is heated under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature typically between 120°C and 200°C for several hours (e.g., 6-12 hours). The specific temperature and duration may vary depending on the thermal stability of the functionalized MOF.
-
After activation, the sample is cooled down to the desired temperature for the gas adsorption measurement (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂).
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area and pore volume of the MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.
-
Gas Adsorption Measurements: Volumetric gas adsorption analyzers are used to measure the uptake of gases like CO₂ and H₂ at specific temperatures and pressures.
Structure-Property Relationships
The functionalization of the organic linker in the UiO-66 framework directly influences its gas sorption properties. The following diagram illustrates the logical relationship between the linker's functional group and the resulting MOF's performance.
Caption: Linker functionalization impacts MOF gas sorption.
Conclusion
The functionalization of the organic linker in the UiO-66 framework provides a versatile tool for tuning its gas sorption properties. The introduction of polar functional groups such as -NH₂, -NO₂, and -(OH)₂ generally leads to an enhanced affinity for CO₂, resulting in higher uptake capacities compared to the parent UiO-66.[1][5] This is attributed to increased electrostatic interactions and, in the case of -NH₂ and -(OH)₂, the potential for hydrogen bonding with CO₂ molecules. Conversely, these functional groups can slightly reduce the overall surface area and pore volume, which can have a more pronounced effect on the physisorption of gases like H₂, where high surface area is a primary driver for uptake. This comparative guide demonstrates the clear trade-offs and design principles involved in modifying MOF linkers for specific gas storage and separation applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Enhanced CO2 capture potential of UiO-66-NH2 synthesized by sonochemical method: experimental findings and performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saimm.co.za [saimm.co.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iptek.its.ac.id [iptek.its.ac.id]
A Comparative Guide to the Mechanical Properties of Polyimide Films
Polyimides are a class of high-performance polymers celebrated for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications, from flexible electronics and aerospace components to medical devices. However, the specific mechanical performance of a polyimide film is deeply influenced by its chemical structure, particularly the choice of dianhydride and diamine monomers used in its synthesis.[1] This guide offers a comparative analysis of the mechanical properties of various polyimide films, providing researchers, scientists, and engineers with the data and methodologies needed to select the optimal material for their application.
Influence of Chemical Structure on Mechanical Properties
The building blocks of polyimides determine their macro-level characteristics. For instance, polyimides synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) tend to have a more rigid polymer chain compared to those made with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), which contains a flexible ketone linkage.[1] This rigidity generally imparts a higher tensile modulus and greater thermal stability to BPDA-based polyimides.[1] In contrast, the flexibility of the BTDA structure can contribute to improved solubility and different thermal behaviors.[1] Commercially available films like DuPont™ Kapton® and UBE UPILEX® represent different balances of these chemical building blocks, leading to distinct mechanical profiles.
Quantitative Comparison of Mechanical Properties
The following table summarizes key mechanical properties for different types of polyimide films, offering a clear comparison of their performance characteristics at room temperature (23°C / 73°F) unless otherwise specified.
| Mechanical Property | DuPont™ Kapton® HN | UBE UPILEX®-S | UBE UPILEX®-R | Unit | ASTM Test Method |
| Tensile Strength | 231[3][4] | 520[5] | 402[5] | MPa | D-882 |
| Tensile (Young's) Modulus | 2.5[3][4][6] | 9.12[5] | --- | GPa | D-882 |
| Elongation at Break | 72[3][4] | --- | 172[5] | % | D-882 |
| Tear Strength (Propagating) | 0.07 (for 25µm film)[3][4] | --- | --- | N | D-1922 |
| Tear Strength (Initial) | 7.2 (for 25µm film)[3][4] | --- | --- | N | D-1004 |
| Folding Endurance (MIT) | 285,000 (for 25µm film)[3][4] | --- | --- | cycles | D-2176 |
| Density | 1.42[3][4] | --- | --- | g/cm³ | D-1505 |
Note: Properties for UPILEX® films are cited from manufacturer data; specific thicknesses for all tests were not always provided. Kapton® HN data is for 25µm (1 mil) film where specified.
Decision Workflow for Polyimide Film Selection
Selecting the appropriate polyimide film requires balancing various performance requirements. The following diagram illustrates a logical workflow to guide the decision-making process based on primary mechanical needs.
Experimental Protocols
The mechanical properties of polyimide films are characterized using standardized testing methods to ensure data is reproducible and comparable. The most common methods are established by ASTM International.
Tensile Properties (ASTM D882)
This is the most common test for thin plastic sheeting and films, used to determine tensile strength, tensile modulus (Young's Modulus), and elongation at break.[3][7]
-
Objective: To measure the force required to stretch a film until it breaks.
-
Specimen Preparation: A thin strip of the polyimide film is cut to specific dimensions (e.g., 25 x 150 mm).[4] The thickness is measured at several points to ensure uniformity.
-
Procedure: The specimen is clamped into the grips (jaws) of a universal testing machine. The jaws are separated at a constant rate (e.g., 50 mm/min).[4] A load cell measures the resistance force, while an extensometer (or the grip separation) measures the elongation.
-
Key Data Derived:
-
Tensile Strength at Break (Ultimate Tensile Strength): The maximum stress the film can withstand before fracturing.[3]
-
Tensile Modulus (Young's Modulus): A measure of the film's stiffness, calculated from the initial slope of the stress-strain curve.[8][9]
-
Elongation at Break: The percentage increase in the film's length at the point of fracture, indicating its ductility.[3]
-
Tear Resistance
Tear resistance measures a film's ability to resist the growth of a tear. This is a critical property for applications where the material may be nicked or punctured during handling or use. Two different methods are commonly employed.
-
Propagating Tear Strength (ASTM D1922 - Elmendorf Method):
-
Objective: To measure the average force required to propagate an existing tear over a specified distance.[10]
-
Procedure: A pendulum-based instrument (Elmendorf-type tester) is used.[10] A specimen is clamped, and a small slit is made to initiate a tear. The pendulum is released, and the energy it loses while tearing the specimen is measured, which is then converted to the average tearing force.[10] This method is best suited for less extensible films.[10]
-
-
Initial Tear Resistance (ASTM D1004 - Graves Method):
-
Objective: To measure the force required to initiate a tear in a specimen that has a specific V-notch shape designed to concentrate stress.[11]
-
Procedure: The die-cut specimen is pulled in a tensile testing machine at a constant rate (e.g., 2 in./min) until it ruptures.[11] The maximum force recorded is the initial tear resistance.
-
Folding Endurance (ASTM D2176 - MIT Method)
-
Objective: To determine the durability of a film when subjected to repeated folding under a constant load.
-
Procedure: A specimen is held under a specified tension and repeatedly folded back and forth (135° in both directions) by an oscillating clamp (M.I.T. tester). The number of double folds required to cause the specimen to break is recorded as the folding endurance.[3] This property is particularly relevant for flexible circuit and cable applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 4. epectec.com [epectec.com]
- 5. spacematdb.com [spacematdb.com]
- 6. Polyimide [mit.edu]
- 7. scispace.com [scispace.com]
- 8. specialchem.com [specialchem.com]
- 9. Best Practices for Testing Thin Sheets on the DMA 850 - TA Instruments [tainstruments.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. Tear Resistance ASTM D1004 [intertek.com]
The Influence of Dianhydride Structure on the Optical Transparency of Polyimides: A Comparative Guide
For researchers and scientists in materials science and drug development, the optical transparency of polyimides is a critical parameter. This guide provides an objective comparison of the optical performance of polyimides synthesized from various dianhydrides, supported by experimental data and detailed protocols.
The inherent thermal stability and mechanical strength of polyimides make them indispensable in numerous advanced applications. However, for their use in optical and flexible electronic devices, high optical transparency is paramount. The color of conventional aromatic polyimides, which ranges from yellow to brown, arises from the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The structure of the dianhydride plays a pivotal role in mitigating CTC formation and thus enhancing the transparency of the resulting polyimide films.
Comparison of Optical Properties
The selection of the dianhydride monomer is a key strategy to tailor the optical properties of polyimides. Generally, the introduction of flexible, non-planar, or electron-withdrawing groups into the dianhydride structure can disrupt the intermolecular and intramolecular interactions that lead to coloration.
Polyimides derived from cycloaliphatic dianhydrides consistently exhibit superior optical transparency compared to those from aromatic dianhydrides.[1][2][3] This is attributed to the non-planar and flexible nature of the cycloaliphatic structures, which effectively hinders the formation of CTCs. In contrast, the rigid and planar structures of aromatic dianhydrides facilitate these charge-transfer interactions, resulting in more colored films.[1][2][3]
The incorporation of fluorine-containing groups, such as hexafluoroisopropylidene (-C(CF₃)₂-), into the dianhydride backbone is another highly effective approach to enhance transparency.[4][5] The strong electron-withdrawing nature of fluorine atoms and the steric hindrance provided by the bulky -CF₃ groups reduce the electron density of the dianhydride, thereby weakening CTC formation.[4][5][6]
Below is a summary of the optical properties of polyimides synthesized from representative dianhydrides.
| Dianhydride | Diamine | Cutoff Wavelength (λ₀, nm) | Transmittance at 450 nm (%) | Transmittance at 500 nm (%) | Yellow Index (YI) | Reference |
| BPADA | BZ | 397 | - | 61 | 38 | [2][7] |
| BPADA | FDN | 380 | - | - | 3 | [2][7] |
| HBPDA | BZ | - | - | - | - | [1][2][3] |
| HBPDA | FDN | <400 | - | - | - | [1][2][3] |
| 6FDA | BAN-3 | - | >86 | - | - | [8] |
| ODPA | BAN-3 | - | >84 | - | - | [8] |
| BPDA | BAN-3 | - | >84 | - | - | [8] |
| 8FDA | TFODA | 353 | - | - | - | [6] |
| HPMDA | TFODA | <295 | - | >79 (at 400 nm) | - | [6] |
BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) HBPDA: dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride ODPA: 4,4'-oxydiphthalic anhydride BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride 8FDA: a ladder-type fluorinated dianhydride HPMDA: hydrogenated pyromellitic dianhydride BZ, FDN, BAN-3, TFODA are different diamine monomers.
Experimental Protocols
The synthesis of polyimides and the subsequent characterization of their optical properties involve standardized procedures. Below are generalized protocols based on common laboratory practices.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added to the solution in portions. The reaction mixture is stirred at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then converted to polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, under a nitrogen atmosphere.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, are added to the poly(amic acid) solution.[8] The mixture is stirred at a specific temperature (e.g., 80 °C) for a set duration to complete the imidization.[8] The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
-
Polyimide Film Preparation
Transparent polyimide films are typically prepared by solution casting.[9] The polyimide powder is dissolved in a suitable solvent (e.g., DMAc, NMP) to form a solution with a specific concentration (e.g., 10% w/v).[8] This solution is filtered and then cast onto a clean glass plate. The solvent is evaporated by heating at a controlled temperature (e.g., 60-80 °C) for an extended period (e.g., 12-24 hours).[8][9] The resulting film is then peeled off from the glass substrate, often by immersion in water.[9]
Optical Transparency Measurement
The optical transparency of the polyimide films is characterized using a UV-Vis spectrophotometer.[2] The transmittance spectra are recorded over a specific wavelength range (e.g., 200-800 nm). Key parameters extracted from these spectra include:
-
Cutoff Wavelength (λ₀): The wavelength at which the transmittance drops to a low value, often near zero.[6]
-
Transmittance (%T): The percentage of light that passes through the film at specific wavelengths, commonly reported at 400 nm, 450 nm, and 500 nm.[2][8][10]
-
Yellow Index (YI): A measure of the yellowness of the film, calculated from the tristimulus values obtained from the transmittance spectrum.[2]
Workflow for Assessing Polyimide Optical Transparency
The following diagram illustrates the typical workflow for synthesizing and evaluating the optical properties of polyimides.
Workflow for Polyimide Synthesis and Optical Assessment.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 10. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1,2,3,4-cyclobutanetetracarboxylic acid, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Precautions
This compound is an irritant and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: N95 dust mask or equivalent.
II. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈O₈ | [1] |
| Molecular Weight | 232.14 g/mol | |
| Melting Point | 242 °C (decomposes) | |
| Solubility | Methanol: soluble 10 mg/mL |
III. Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural outline.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 2: Accidental Spill and Leak Cleanup
-
In the event of a spill, avoid creating dust.
-
Wear appropriate PPE.
-
Carefully sweep or shovel the spilled material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step 3: Final Disposal
-
The primary method of disposal is to entrust the waste to a licensed and approved hazardous waste disposal company.
-
The waste will typically be incinerated or disposed of in a designated chemical landfill, as determined by the disposal facility in compliance with regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 1,2,3,4-Cyclobutanetetracarboxylic Acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1,2,3,4-Cyclobutanetetracarboxylic acid, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | To prevent skin contact and irritation.[2][3] |
| Eye and Face Protection | Safety goggles or a face shield.[5] | To protect against splashes and dust, preventing serious eye irritation.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[5][6] | To prevent respiratory tract irritation from dust or aerosols.[1][2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[5][7] | To protect skin from accidental contact. |
Experimental Workflow: Handling and Operational Plan
Proper handling procedures are critical to ensure safety. The following step-by-step plan outlines the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[8][9]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in Table 1.
-
Avoid direct contact with the skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2][3]
3. Storage:
-
Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[7]
-
Keep away from heat, sparks, and open flames.[8]
-
Incompatible materials include strong oxidizing agents and strong bases.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[2]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[3]
-
Engage a licensed professional waste disposal service to manage the disposal of this material.[3]
-
Contaminated packaging should be disposed of in the same manner as the chemical.[3]
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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